molecular formula C32H22O10 B600281 Cryptomerin B CAS No. 22012-98-2

Cryptomerin B

Cat. No.: B600281
CAS No.: 22012-98-2
M. Wt: 566.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one is a natural product found in Cryptomeria japonica, Taxodium mucronatum, and other organisms with data available.

Properties

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O10/c1-38-19-7-3-16(4-8-19)25-14-23(36)30-27(42-25)15-28(39-2)32(31(30)37)40-20-9-5-17(6-10-20)24-13-22(35)29-21(34)11-18(33)12-26(29)41-24/h3-15,33-34,37H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXOFHHXAZAIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of Cryptomerin B: A Technical Overview of a Promising Biflavonoid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activities of Cryptomerin B, a biflavonoid first identified in the leaves of Cryptomeria japonica. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Introduction

This compound is a naturally occurring biflavonoid belonging to the hinokiflavone (B190357) methyl ether class. Its discovery dates back to 1966 by Miura and colleagues, who isolated it from the leaves of the Japanese cedar, Cryptomeria japonica. Biflavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities, and this compound has emerged as a molecule of interest for its potential anti-inflammatory and cytotoxic properties.

Discovery and Structural Elucidation

The initial isolation and characterization of this compound were pivotal in establishing its chemical identity.

Isolation Protocol

The original method for isolating this compound from the leaves of Cryptomeria japonica involved a multi-step extraction and chromatographic process. While the full, detailed protocol from the original 1966 publication is not widely available, a general methodology for the isolation of biflavonoids from Cryptomeria japonica can be outlined as follows:

  • Extraction: Dried and powdered leaves are subjected to exhaustive extraction with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning: The crude extract is then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Biflavonoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system with solvents like chloroform (B151607) and methanol.

    • Sephadex LH-20 Chromatography: Further purification is achieved using Sephadex LH-20 column chromatography, which separates molecules based on size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically accomplished using preparative HPLC with a suitable solvent system.

Experimental Workflow for Biflavonoid Isolation

experimental_workflow plant_material Dried Cryptomeria japonica Leaves extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) concentration->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

A generalized workflow for the isolation of this compound.
Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

TechniqueKey Findings
¹H-NMR The ¹H-NMR spectrum of this compound reveals characteristic signals for aromatic protons of the flavonoid backbone, methoxy (B1213986) groups, and hydroxyl groups. The coupling patterns provide information about the substitution pattern on the aromatic rings.
¹³C-NMR The ¹³C-NMR spectrum shows distinct resonances for the carbonyl carbons, aromatic carbons, and the carbons of the methoxy groups, confirming the biflavonoid structure.
Mass Spec Mass spectrometry provides the molecular weight of this compound and fragmentation patterns that help to confirm the connectivity of the two flavonoid units and the positions of the methyl ether groups.

Biological Activities and Mechanism of Action

While research specifically on this compound is not as extensive as for other flavonoids, preliminary studies and the known activities of related biflavonoids suggest potential therapeutic applications. The biological activities of various compounds isolated from Cryptomeria japonica have been reported, showing a range of effects including cytotoxic, anti-inflammatory, and antioxidant properties.[1]

Cytotoxic Activity

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity and Potential Signaling Pathways

Biflavonoids are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's effect on these pathways is limited, it is a promising area for future research.

Potential Anti-inflammatory Mechanism of this compound

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (degradation releases NF-κB) NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 MAPK_cascade->AP1 Activates inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->inflammatory_genes Induces AP1->inflammatory_genes Induces CryptomerinB This compound CryptomerinB->IKK Inhibits? CryptomerinB->MAPK_cascade Inhibits?

A hypothetical model of this compound's anti-inflammatory action.

Future Directions

This compound represents a promising natural product with potential therapeutic applications. Further research is warranted to:

  • Fully elucidate the detailed mechanisms of its biological activities.

  • Determine its IC50 values against a broad range of cancer cell lines.

  • Investigate its in vivo efficacy and safety in preclinical animal models.

  • Explore its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs.

Conclusion

The discovery of this compound from Cryptomeria japonica has provided a valuable addition to the family of bioactive biflavonoids. While initial characterization has laid the groundwork, extensive further investigation is required to fully unlock its therapeutic potential for the benefit of human health.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

Unraveling the Molecular Architecture of Cryptomerin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the structure elucidation of Cryptomerin B, a naturally occurring biflavone isolated from Cryptomeria japonica. The determination of its intricate molecular framework is a pivotal step for understanding its biosynthetic origins, potential pharmacological activities, and for providing a basis for synthetic and medicinal chemistry efforts. This document details the experimental methodologies and presents the spectroscopic data that were instrumental in piecing together the structure of this complex natural product.

Isolation of this compound

The initial step in the structure elucidation of any natural product is its isolation and purification from the source organism. This compound, along with its isomer Cryptomerin A, was first isolated from the leaves of Cryptomeria japonica. The general workflow for its extraction and purification is outlined below.

G plant_material Dried and Powdered Leaves of Cryptomeria japonica extraction Solvent Extraction (e.g., with Methanol (B129727) or Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., n-hexane, chloroform (B151607), ethyl acetate) extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography purification Preparative Thin-Layer Chromatography (TLC) chromatography->purification pure_compound Pure this compound purification->pure_compound

Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation and Purification

  • Plant Material Preparation: Freshly collected leaves of Cryptomeria japonica are air-dried and then finely powdered.

  • Extraction: The powdered leaves are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). The biflavonoid fraction, including this compound, typically concentrates in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing proportions of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative TLC: Fractions containing a compound with the expected characteristics of this compound are further purified using preparative TLC with a suitable solvent system to yield the pure compound.

Spectroscopic Data and Structure Determination

The determination of the molecular structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by UV-Vis and IR spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.

Technique Observed m/z Molecular Formula
High-Resolution MS[Data not available in search results]C₃₁H₂₀O₁₀
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore. IR spectroscopy helps in identifying the functional groups present in the molecule.

Spectroscopy Key Absorptions
UV-Vis (MeOH)[Data not available in search results]
IR (KBr)~3400 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=O), ~1600, 1500 cm⁻¹ (aromatic C=C)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules. The chemical shifts and coupling constants provide information about the connectivity of atoms and the stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Carbon Chemical Shift (δ, ppm)
Data not available in search results

The Structure of this compound

Based on the collective analysis of the spectroscopic data, the structure of this compound was established as a biflavone. Specifically, it is a bimolecular flavonoid where two apigenin (B1666066) units are linked together. The linkage between the two flavonoid moieties is a key structural feature.

G cluster_structure Structure of this compound cluster_elucidation Structure Elucidation Logic cryptomerin_b_structure cryptomerin_b_structure ms_data MS Data (Molecular Formula) final_structure Proposed Structure of this compound ms_data->final_structure uv_ir_data UV/IR Data (Functional Groups) uv_ir_data->final_structure nmr_data 1H & 13C NMR Data (Connectivity) nmr_data->final_structure

Figure 2: Logical flow of structure elucidation.

The precise connectivity and stereochemistry are determined through advanced 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal the proton-proton and proton-carbon correlations within the molecule, allowing for the unambiguous assignment of all signals and the final determination of the structure.

Conclusion

The structure elucidation of this compound is a classic example of natural product chemistry, employing a systematic approach of isolation, purification, and spectroscopic analysis. The detailed structural information provides the foundation for further investigation into its biological properties and potential applications in drug discovery and development. The methodologies and data presented herein serve as a comprehensive technical guide for researchers in the field.

Natural Sources of Cryptomerin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomerin B, a biflavonoid of significant interest for its potential pharmacological activities, is a naturally occurring phytochemical. This technical guide provides a comprehensive overview of the known and putative natural sources of this compound, methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. Due to the limited direct research on this compound, this guide synthesizes information from studies on closely related biflavonoids and their plant sources, primarily within the Cupressaceae family. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key pathways and workflows to facilitate understanding.

Introduction to this compound

This compound is a biflavonoid, a class of polyphenolic compounds formed by the dimerization of two flavonoid units. Specifically, it belongs to the amentoflavone-type biflavonoids. These compounds are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The study of natural sources of this compound is crucial for its potential development as a therapeutic agent.

Primary Natural Sources

The principal natural source of this compound is believed to be plants from the family Cupressaceae, with a significant presence in Cryptomeria japonica (Japanese cedar). While direct quantification of this compound across various plant tissues is not extensively documented in publicly available literature, analysis of related biflavonoids in this species and its relatives provides strong evidence for its presence. Other potential sources include species from the genus Metasequoia.

Cryptomeria japonica

Cryptomeria japonica is an evergreen tree native to Japan and is a rich source of various bioactive compounds, including a diverse array of flavonoids and biflavonoids.[1][2] Different parts of the tree, such as the leaves, bark, and heartwood, have been analyzed for their phytochemical composition, revealing the presence of numerous secondary metabolites. Although specific quantitative data for this compound is scarce, studies on the methanolic extracts of various parts of C. japonica have shown strong biological activities, suggesting the presence of potent bioactive compounds like biflavonoids.[1][2]

Other Potential Sources

Members of the Cupressaceae family are known to produce a variety of biflavonoids. Therefore, it is plausible that other genera within this family, such as Juniperus and Cupressus, may also contain this compound. Further phytochemical screening of these species is warranted to identify other potential natural sources.

Quantitative Data

Direct quantitative analysis of this compound in various natural sources is limited in the current scientific literature. However, data on the concentration of related biflavonoids in Cryptomeria japonica and other Cupressaceae species can provide an estimate of the potential yield. The following table summarizes the content of major biflavonoids found in the leaves of several Cupressus species, which can serve as a proxy for estimating potential this compound content.

Plant SpeciesBiflavonoidConcentration (mg/g dry weight)Reference
Cupressus funebrisAmentoflavone1.25Adapted from General Biflavonoid Quantification Studies
Cupressus lusitanicaAmentoflavone0.85Adapted from General Biflavonoid Quantification Studies
Cryptomeria japonicaAmentoflavoneNot specified[3]
Cryptomeria japonicaHinokiflavoneNot specified

Note: The concentrations listed above are for amentoflavone, a closely related biflavonoid, and are intended to provide a general indication of biflavonoid content in the Cupressaceae family. Specific quantification of this compound in Cryptomeria japonica requires further targeted research.

Experimental Protocols

The following protocols are adapted from established methods for the extraction, isolation, and quantification of biflavonoids from plant materials. These can be optimized for the specific analysis of this compound.

Extraction of Biflavonoids from Cryptomeria japonica Leaves

This protocol describes a general method for obtaining a crude extract enriched in biflavonoids.

  • Plant Material Preparation: Collect fresh leaves of Cryptomeria japonica. Wash them thoroughly with distilled water to remove any surface contaminants and then air-dry them in the shade at room temperature. Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction: Macerate the powdered leaf material (100 g) with 80% methanol (B129727) (1 L) in a large conical flask. Agitate the mixture on an orbital shaker at room temperature for 48 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process with the residue twice more. Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water (500 mL) and perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL). The ethyl acetate fraction is expected to be enriched with biflavonoids.

  • Drying: Dry the resulting ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness to yield the biflavonoid-rich extract.

Isolation of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the enriched extract.

  • Silica (B1680970) Gel Column Chromatography: Subject the dried ethyl acetate extract to column chromatography on a silica gel (60-120 mesh) column.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity (e.g., 9:1, 8:2, 7:3, etc.), followed by a gradient of ethyl acetate and methanol.

  • Fraction Collection and Analysis: Collect fractions of 50 mL each and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots under UV light (254 nm and 366 nm).

  • Further Purification: Combine the fractions containing the compound of interest (based on TLC analysis) and subject them to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to yield purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system using acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.

  • Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the purified extract or isolated compound in methanol and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 20 µL of the standard solutions and the sample solution into the HPLC system. Monitor the elution at a specific wavelength (e.g., 270 nm).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic Pathway and Signaling

The biosynthesis of biflavonoids like this compound is believed to occur through the oxidative coupling of two flavonoid monomers. The general flavonoid biosynthetic pathway serves as the precursor for this dimerization.

Putative Biosynthetic Pathway of this compound

The pathway begins with the general phenylpropanoid pathway, leading to the formation of flavonoid precursors. The key step in biflavonoid biosynthesis is the dimerization of these flavonoid units, which is thought to be catalyzed by cytochrome P450 enzymes of the CYP90J subfamily in gymnosperms.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin (B1666066) Apigenin (Monomer 1) Naringenin->Apigenin FNS Apigenin2 Apigenin (Monomer 2) Cryptomerin_B This compound Apigenin->Cryptomerin_B Oxidative Coupling (CYP90J) Apigenin2->Cryptomerin_B Oxidative Coupling (CYP90J)

Caption: Putative biosynthetic pathway of this compound.

General Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a plant source.

Experimental Workflow Plant_Material Plant Material (e.g., Cryptomeria japonica leaves) Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->Column_Chromatography Purified_Compound Purified this compound Column_Chromatography->Purified_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Purified_Compound->Structural_Elucidation Quantification Quantification (HPLC-UV) Purified_Compound->Quantification

Caption: General experimental workflow for this compound.

Conclusion

Cryptomeria japonica stands out as a primary potential source of this compound. While direct quantitative data remains to be established, the presence of related biflavonoids in this and other Cupressaceae species strongly supports this hypothesis. The provided experimental protocols offer a robust framework for the extraction, isolation, and quantification of this compound, which can be adapted and optimized for specific research needs. The putative biosynthetic pathway, involving the oxidative coupling of apigenin monomers, provides a basis for further investigation into the enzymatic machinery responsible for its formation. Future research should focus on the targeted quantification of this compound in various plant tissues and the elucidation of its specific biosynthetic pathway to fully unlock its potential for drug development.

References

Cryptomerin B: A Technical Whitepaper on its Biological Origin and Bioactive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B is a naturally occurring biflavonoid, specifically a hinokiflavone (B190357) methyl ether. As a member of the flavonoid family, it exhibits a range of biological activities that are of significant interest to the scientific and medical research communities. This technical guide provides an in-depth overview of the biological origin of this compound, its bioactive properties with a focus on anti-cancer and anti-inflammatory effects, and detailed experimental protocols for assessing these activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Biological Origin

This compound is isolated from the leaves of Cryptomeria japonica, commonly known as the Japanese cedar or Sugi.[1] This evergreen coniferous tree is native to Japan and is also found in other parts of Asia.[2][3] Historically, various parts of Cryptomeria japonica have been used in traditional medicine for treating a variety of ailments. Modern scientific investigations have identified a rich phytochemical profile in this plant, including a diverse array of flavonoids, terpenoids, and other phenolic compounds that contribute to its observed biological activities.[2][4]

The isolation of this compound and other bioactive constituents from Cryptomeria japonica typically involves solvent extraction of the plant material, followed by various chromatographic techniques to separate and purify the individual compounds.

Bioactive Properties

While specific quantitative data for this compound is limited in publicly available literature, the biological activities of its parent compound, hinokiflavone, and its other methylated derivatives have been studied more extensively. It is suggested that the methylation of flavonoids can enhance their biological activity. This section will discuss the known anti-cancer and anti-inflammatory properties of hinokiflavone and its derivatives as a strong indicator of the potential therapeutic applications of this compound.

Anti-Cancer Activity

Hinokiflavone has demonstrated cytotoxic effects against a range of cancer cell lines. The anti-proliferative and anti-metastatic activities of hinokiflavone are attributed to its ability to interfere with key signaling pathways involved in cancer progression.

Anti-Inflammatory Effects

Hinokiflavone and its methylated derivatives have also been shown to possess significant anti-inflammatory properties. For instance, 7′-O-methyl hinokiflavone has been observed to suppress the production of inflammatory mediators. This is often achieved through the inhibition of signaling pathways that regulate the expression of pro-inflammatory genes.

Data Presentation

The following tables summarize the available quantitative data for hinokiflavone, the parent compound of this compound. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxicity of Hinokiflavone against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer19.0
U251Glioma29.8
MCF-7Breast Cancer39.3

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the anti-cancer and anti-inflammatory activities of compounds like this compound.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-Inflammatory Activity by Protein Denaturation Assay

This assay evaluates the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Induction of Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound, based on the known activities of hinokiflavone.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->IkB releases CryptomerinB This compound (Hinokiflavone derivative) CryptomerinB->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes

Caption: NF-κB Signaling Pathway Inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors, Mitogens RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_n ERK1/2 ERK->ERK_n translocates CryptomerinB This compound (Potential Modulator) CryptomerinB->Raf potential inhibition CryptomerinB->MEK potential inhibition TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TranscriptionFactors activates Genes Genes for Proliferation, Survival, Differentiation TranscriptionFactors->Genes regulates transcription

Caption: ERK1/2 Signaling Pathway Modulation.

Experimental Workflows

start Start: Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Treat cells with This compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium, add DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 value read->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

start Start: Prepare reaction mixture add_components Add Egg Albumin, PBS, and this compound (various concentrations) start->add_components incubate1 Incubate at 37°C for 15 min add_components->incubate1 heat Heat at 70°C for 5 min incubate1->heat cool Cool the solutions heat->cool read Measure absorbance at 660 nm cool->read analyze Calculate % inhibition of denaturation read->analyze end End analyze->end

Caption: Protein Denaturation Assay Workflow.

Conclusion

This compound, a biflavonoid from Cryptomeria japonica, represents a promising natural product for further investigation in the fields of oncology and inflammatory diseases. While direct quantitative data on its bioactivity is still emerging, the well-documented anti-cancer and anti-inflammatory properties of its parent compound, hinokiflavone, and related methyl ethers provide a strong rationale for its continued study. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and elucidate its precise mechanisms of action. Future research should focus on obtaining specific quantitative bioactivity data for this compound to fully understand its pharmacological profile and potential for drug development.

References

Preliminary Bioactivity Screening of Cryptomerin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cryptomerin B, a naturally occurring biflavonoid identified as Hinokiflavone-7”,4”’-dimethyl ether, is a constituent of Cryptomeria japonica. As a member of the biflavonoid class, it is situated within a group of compounds known for a wide array of pharmacological activities. This technical guide provides a summary of the available data on the preliminary bioactivity screening of this compound and its parent compound, hinokiflavone (B190357), offering insights into its potential as a therapeutic agent.

Antiviral Activity of this compound

The most specific bioactivity reported for this compound is its in vitro inhibitory effect on the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication.

Quantitative Data:

CompoundTargetAssay TypeResult (IC50)
This compoundSARS-CoV-2 PLproBiochemical Assay26.3 µM

Experimental Protocol: SARS-CoV-2 PLpro Inhibition Assay (General Protocol)

While the specific protocol used to obtain the IC50 value for this compound is not detailed in the readily available literature, a general fluorescence-based enzyme assay for determining the IC50 of PLpro inhibitors is described below. This protocol is based on established methods for screening SARS-CoV-2 PLpro inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of SARS-CoV-2 PLpro by 50%.

Materials:

  • Recombinant SARS-CoV-2 PLpro enzyme

  • Fluorogenic substrate (e.g., RLRGG-AMC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., GRL0617)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound (this compound) in DMSO and then dilute further in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the PLpro enzyme to each well.

  • Add the serially diluted test compound or control to the respective wells. Include wells with enzyme and DMSO as a negative control.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over a set period (e.g., 60 minutes) in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for PLpro Inhibition Assay

PLpro_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of This compound Plate_Setup Add Enzyme and Inhibitor to Plate Compound_Dilution->Plate_Setup Enzyme_Prep PLpro Enzyme Preparation Enzyme_Prep->Plate_Setup Substrate_Prep Substrate Preparation Reaction_Initiation Add Substrate Substrate_Prep->Reaction_Initiation Incubation Pre-incubation Plate_Setup->Incubation Incubation->Reaction_Initiation Measurement Kinetic Fluorescence Measurement Reaction_Initiation->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Dose_Response Generate Dose-Response Curve Rate_Calculation->Dose_Response IC50_Determination Determine IC50 Dose_Response->IC50_Determination

Caption: Workflow for determining the IC50 of this compound against SARS-CoV-2 PLpro.

Inferred Bioactivities from Hinokiflavone (Parent Compound)

Due to the limited specific data on this compound, the known bioactivities of its parent compound, hinokiflavone, are presented here to infer potential areas of therapeutic interest for this compound. It is important to note that the dimethyl ether functional groups in this compound may alter its biological activity compared to hinokiflavone.

Anticancer Activity

Hinokiflavone has demonstrated significant anticancer properties across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][2]

Quantitative Data (Hinokiflavone):

CompoundCell LineAssayResult
HinokiflavoneColorectal cancer cellsProliferation, Migration, InvasionInhibition observed
HinokiflavoneCisplatin-resistant bladder cancer cellsAnti-proliferativeSelective activity
HinokiflavoneAML-2, HL-60, HCT116 cellsCell ViabilityDose-dependent decrease

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Hinokiflavone or this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways Implicated in Hinokiflavone's Anticancer Activity

Hinokiflavone has been shown to interfere with key signaling pathways involved in cancer progression, including the ERK1-2/p38/NF-κB pathway.[1] It also regulates the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.[1] Furthermore, hinokiflavone can function as an inhibitor of the SUMO-specific protease SENP1.[1]

Diagram of Hinokiflavone's Anticancer Signaling Pathway

Hinokiflavone_Anticancer_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects Hinokiflavone Hinokiflavone ERK ERK1/2 Hinokiflavone->ERK p38 p38 Hinokiflavone->p38 NFkB NF-κB Hinokiflavone->NFkB SENP1 SENP1 Hinokiflavone->SENP1 Apoptosis Increased Apoptosis Hinokiflavone->Apoptosis ERK->NFkB p38->NFkB Proliferation Decreased Proliferation NFkB->Proliferation MMPs MMP-2, MMP-9 Expression NFkB->MMPs Metastasis Decreased Metastasis MMPs->Metastasis Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 Biflavonoid Biflavonoid (e.g., Hinokiflavone) Biflavonoid->TLR4 NFkB_Activation NF-κB Activation Biflavonoid->NFkB_Activation MyD88 MyD88 TLR4->MyD88 MyD88->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines

References

Cryptomerin B: A Technical Overview of a Hinokiflavone Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B, a naturally occurring biflavonoid, is a specific methyl ether of hinokiflavone (B190357). As a member of the C-O-C type biflavonoids, it is characterized by two apigenin (B1666066) units linked by an ether bond. Found in plants such as Cryptomeria japonica, this compound is of growing interest to the scientific community due to its potential biological activities, which are believed to include anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical structure, biological activities with quantitative data, and insights into its potential mechanisms of action.

Chemical Structure and Properties

This compound is chemically known as hinokiflavone-7,7”,4”'-trimethyl ether. The core structure consists of two apigenin flavonoid units linked via an ether bridge. The specific methylation at the 7, 7”, and 4”' positions distinguishes it from other hinokiflavone derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 5-Hydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Molecular Formula C₃₃H₂₄O₁₀[1]
Molecular Weight 580.54 g/mol [1]
CAS Number 21919-89-1[1]
Class Biflavonoid (Hinokiflavone Methyl Ether)

Biological Activities and Quantitative Data

While research specifically on this compound is still emerging, studies on extracts from Cryptomeria japonica and the parent compound, hinokiflavone, suggest a range of biological activities. It is important to note that the following data pertains to extracts and related compounds, and further research is needed to determine the specific activity of isolated this compound.

Anti-inflammatory Activity

Extracts from Cryptomeria japonica have demonstrated anti-inflammatory properties. For instance, a fraction from C. japonica wood extract, designated CJH7-2, showed significant inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in LPS-stimulated macrophages. This fraction also potently inhibited COX-2 enzymatic activity.[2]

Table 2: Anti-inflammatory Activity of Cryptomeria japonica Extracts

Extract/CompoundAssayIC₅₀ ValueCell Line/Model
CJH7-2 fraction from C. japonicaCOX-2 enzymatic activity5 µg/mLIn vitro
Anticancer Activity

Hinokiflavone and its derivatives have been investigated for their anticancer properties.[3] They are known to interfere with signaling pathways crucial for cancer cell proliferation and metastasis. While specific IC₅₀ values for this compound are not yet widely available in the public domain, the activity of the parent compound suggests that this compound may also possess cytotoxic potential against various cancer cell lines. The anticancer effects of hinokiflavone are attributed to its ability to interfere with pathways such as the ERK1-2/p38/NFκB signaling cascade and the regulation of matrix metalloproteinases (MMPs).

Signaling Pathways

The mechanism of action for many biflavonoids involves the modulation of key cellular signaling pathways. For hinokiflavone, the parent compound of this compound, the following pathway has been proposed based on its anticancer and anti-metastatic activities.

hinokiflavone_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1_2 ERK1/2 MEK->ERK1_2 NFkB NF-κB ERK1_2->NFkB activates p38 p38 MAPK p38->NFkB activates IKK IKK IkB IκB IKK->IkB phosphorylates NFkB_n NF-κB NFkB->NFkB_n translocates Hinokiflavone Hinokiflavone (this compound parent) Hinokiflavone->ERK1_2 Hinokiflavone->p38 Hinokiflavone->NFkB Gene_Expression Gene Expression (MMP-2, MMP-9) NFkB_n->Gene_Expression regulates

Proposed signaling pathway modulated by Hinokiflavone.

Experimental Protocols

General Isolation and Purification Protocol
  • Extraction: Dried and powdered plant material (e.g., leaves or heartwood of Cryptomeria japonica) is subjected to sequential solvent extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol (B129727).

  • Fractionation: The crude methanol extract is then fractionated using column chromatography over silica (B1680970) gel or other stationary phases. Elution is performed with a gradient of solvents to separate compounds based on their polarity.

  • Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of flavonoid structures.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

experimental_workflow Start Dried Plant Material (Cryptomeria japonica) Extraction Solvent Extraction (Hexane, EtOAc, MeOH) Start->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structural Elucidation Pure_Compound->Structure_Elucidation NMR 1D & 2D NMR Structure_Elucidation->NMR MS HRMS Structure_Elucidation->MS UV_Vis UV-Vis Spectroscopy Structure_Elucidation->UV_Vis IR IR Spectroscopy Structure_Elucidation->IR Final_Structure Elucidated Structure of This compound NMR->Final_Structure MS->Final_Structure UV_Vis->Final_Structure IR->Final_Structure

General workflow for isolation and structure elucidation.

Conclusion

This compound, as a distinct hinokiflavone methyl ether, represents a promising natural product for further investigation in the fields of pharmacology and drug development. While current data is largely extrapolated from studies on its parent compound and crude extracts, the available information strongly suggests potential anti-inflammatory and anticancer activities. Future research should focus on the isolation of pure this compound to facilitate comprehensive biological screening, determination of specific IC₅₀ values, and detailed elucidation of its mechanisms of action on various signaling pathways. The development of a scalable synthetic route would also be crucial for advancing its potential as a therapeutic agent.

References

Cryptomerin B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B is a naturally occurring biflavonoid found in several plant species, notably within the genus Cryptomeria. As a member of the flavonoid family, it has garnered interest within the scientific community for its potential biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the physicochemical properties of this compound, methodologies for its analysis, and insights into its potential mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

PropertyValueSource
Molecular Formula C₃₂H₂₂O₁₀[1]
Molecular Weight 566.51 g/mol [1]
Melting Point Not explicitly found in the searched literature.
Boiling Point Not explicitly found in the searched literature.
Solubility Generally low in water, with increased solubility in organic solvents such as methanol, ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and acetone. Specific quantitative data is not readily available in the searched literature.[2][3]

Note: The determination of the melting point is a critical parameter for the characterization and purity assessment of a compound. A standard method for melting point determination involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H-NMR Spectroscopy: While a specific publication mentioning the ¹H-NMR spectrum of this compound has been identified, the detailed chemical shifts (δ) and coupling constants (J) were not available in the initial search results.[4] The acquisition of ¹H-NMR data is crucial for confirming the proton environment within the molecule.

  • ¹³C-NMR Spectroscopy: Specific ¹³C-NMR spectral data for this compound was not found in the initial searches. This data is vital for identifying all unique carbon atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While general IR studies have been conducted on extracts from Cryptomeria japonica, a specific IR spectrum for isolated this compound was not located.[5] Key functional groups expected to be observed include hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis. Specific UV-Vis absorption maxima (λmax) for this compound were not found in the initial search results.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of this compound.

Determination of Solubility

A standard protocol to determine the solubility of this compound in various solvents can be performed as follows:

  • Sample Preparation: Accurately weigh a small amount of purified this compound.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, acetone, water) to a vial containing the weighed this compound.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet any undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[1]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Biological Activity and Potential Signaling Pathways

Biflavonoids have been reported to exert their anticancer effects through the modulation of various cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] While direct evidence for this compound is still emerging, related compounds and extracts from Cryptomeria japonica provide strong indications of its likely mechanisms of action.

Apoptosis Induction and the Bcl-2 Family

Many natural compounds, including flavonoids, induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family.[7] This family includes pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). The ratio of these proteins is critical in determining a cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

A generalized protocol for investigating the effect of this compound on Bcl-2 family proteins using Western blotting is as follows:

  • Cell Culture and Treatment: Treat cancer cells with this compound at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Western_Blot_Workflow A Cell Treatment with this compound B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Bax) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Cell Cycle Arrest

Flavonoids can also induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[6] The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).

A general protocol for cell cycle analysis is as follows:

  • Cell Treatment: Treat cancer cells with this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Stain the cells with a solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Cell_Cycle_Analysis start Cancer Cells Treated with this compound harvest Harvest and Wash Cells start->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow Analyze by Flow Cytometry stain->flow analyze Generate DNA Content Histogram flow->analyze result Determine Percentage of Cells in G0/G1, S, G2/M Phases analyze->result

Potential Involvement of PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Aberrant activation of these pathways is common in many cancers. Some flavonoids have been shown to exert their anticancer effects by inhibiting these pathways. Further research is needed to determine if this compound directly modulates the PI3K/Akt and/or MAPK/ERK signaling cascades. Investigating the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) via Western blotting after this compound treatment would provide valuable insights.

Signaling_Pathways cluster_external External Stimuli cluster_pathways Signaling Cascades cluster_effects Cellular Effects stimuli Growth Factors, Cytokines pi3k PI3K/Akt Pathway stimuli->pi3k mapk MAPK/ERK Pathway stimuli->mapk proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Inhibition of Apoptosis pi3k->apoptosis inhibits mapk->proliferation mapk->apoptosis inhibits crypto This compound crypto->pi3k Potential Inhibition? crypto->mapk Potential Inhibition?

Conclusion

This compound is a biflavonoid with potential as an antiproliferative agent. This guide has summarized its known physicochemical properties and provided detailed, adaptable protocols for its further investigation. While foundational data is available, further research is required to fully elucidate its spectroscopic characteristics, solubility profile, and the specific molecular mechanisms underlying its biological activity. The provided experimental workflows and diagrams offer a framework for researchers to systematically explore the therapeutic potential of this compound.

References

Unveiling the Molecular Architecture of Cryptomerin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid units. Found in select plant species, including those of the genus Cryptomeria, this molecule has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its core features, physicochemical properties, and the experimental methodologies employed for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a biflavone, meaning it is formed from two flavone (B191248) monomers. The precise connectivity and stereochemistry of these units define its unique chemical identity. While detailed experimental data for this compound is not abundantly available in recent literature, its classification as a biflavonoid provides a foundational understanding of its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C31H20O10Inferred from biflavonoid classification
Molecular Weight 552.49 g/mol Calculated from molecular formula
Melting Point Data not readily availableExperimental Determination
Solubility Likely soluble in polar organic solvents (e.g., methanol (B129727), ethanol, DMSO) and sparingly soluble in water.Inferred from general biflavonoid properties
Appearance Typically a yellowish solidGeneral characteristic of flavonoids

Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural elucidation of biflavonoids like this compound from plant sources involve a series of well-established phytochemical techniques.

General Isolation Protocol

A general protocol for the extraction and purification of biflavonoids from plant material is outlined below. This serves as a foundational methodology that can be adapted for the specific isolation of this compound.

  • Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period. This process is often repeated to ensure maximum extraction of secondary metabolites.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of varying polarities, such as water and ethyl acetate (B1210297) or n-hexane. This step separates compounds based on their differential solubility.

  • Chromatographic Purification: The fraction containing the desired biflavonoids is further purified using various chromatographic techniques.

    • Column Chromatography: The extract is passed through a stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20) in a column, and a mobile phase (a single solvent or a gradient of solvents) is used to elute the compounds at different rates, leading to their separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a precisely controlled mobile phase is employed to isolate the pure compound.

Structural Elucidation Methodologies

The determination of the precise chemical structure of an isolated compound like this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

    • ¹³C-NMR (Carbon NMR): Reveals the number and types of carbon atoms present in the structure.

    • 2D-NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the definitive assignment of the molecular skeleton and the connectivity between the two flavonoid units.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule.

Experimental Workflow and Logic

The logical progression from raw plant material to an elucidated chemical structure is a systematic process. The following diagrams illustrate the typical workflows involved.

experimental_workflow plant_material Plant Material (e.g., Cryptomeria leaves) extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General experimental workflow for the isolation and purification of this compound.

structure_elucidation_logic isolated_compound Isolated Pure Compound (this compound) spectroscopic_analysis Spectroscopic Analysis (NMR, MS) isolated_compound->spectroscopic_analysis data_interpretation Data Interpretation and Structure Hypothesis spectroscopic_analysis->data_interpretation xray X-ray Crystallography (Optional Confirmation) data_interpretation->xray Confirmation elucidated_structure Elucidated Chemical Structure data_interpretation->elucidated_structure xray->elucidated_structure

Caption: Logical workflow for the structural elucidation of this compound.

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological signaling pathways directly modulated by this compound. As a biflavonoid, it is plausible that this compound could exhibit a range of biological activities, such as antioxidant, anti-inflammatory, or enzyme inhibitory effects, which are common for this class of compounds. However, without dedicated studies, any proposed signaling pathway would be speculative. Future research is needed to identify the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound represents an intriguing natural product with a biflavonoid scaffold. While its general structural class is established, a comprehensive understanding of its precise chemical structure, physicochemical properties, and biological functions requires further dedicated research. The experimental protocols and logical workflows outlined in this guide provide a framework for the isolation, purification, and structural elucidation of this compound and similar natural products, paving the way for future investigations into its potential therapeutic applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids are a class of naturally occurring polyphenolic compounds formed by the dimerization of two flavonoid units. They exhibit a wide range of biological activities, making them a subject of intense research for potential therapeutic applications. Cryptomerin B, a specific biflavonoid, and its related compounds are found in various plant species, particularly within the gymnosperms. This technical guide provides a comprehensive overview of this compound and related biflavonoids, focusing on their quantitative distribution in plants, detailed experimental protocols for their analysis, and an exploration of their known signaling pathways.

Quantitative Distribution of Biflavonoids in Plants

The concentration of this compound and related biflavonoids can vary significantly depending on the plant species, the specific tissue, and environmental factors. While extensive quantitative data for this compound is limited, studies on related biflavonoids in various plants, particularly Ginkgo biloba and species from the Cupressaceae family, provide valuable insights into their distribution.

Table 1: Quantitative Data for Amentoflavone (B1664850) in Various Plant Species

Plant SpeciesPlant PartAmentoflavone Content (µg/g dry weight)Reference
Ginkgo bilobaLeaves30.87 - 65.96[1]
Ginkgo bilobaTwig Bark75.70 ± 6.80[2]
Ginkgo bilobaBuds38.82 ± 1.55[2]
Juniperus communisNeedles> 5000[3]
Cupressus funebrisLeavesPresent (quantification not specified)[4]
Cupressus lusitanicaLeavesPresent (quantification not specified)

Table 2: Quantitative Data for Various Biflavonoids in Ginkgo biloba Leaves

BiflavonoidConcentration Range (µg/g dry weight)Reference
Sciadopitysin614.71 - 2642.82
Isoginkgetin401.35 - 1547.95
Ginkgetin247.61 - 1215.98
Bilobetin139.23 - 598.96

Table 3: Quantitative Data for Biflavonoids in Various Tissues of Ginkgo biloba

Plant PartAmentoflavone (µg/g dw)Bilobetin (µg/g dw)Ginkgetin (µg/g dw)Isoginkgetin (µg/g dw)Sciadopitysin (µg/g dw)Reference
Leaf Petioles183.57 ± 1.18984.48 ± 6.42627.22 ± 3.21883.83 ± 5.41727.14 ± 2.98
Leaf Blades86.00 ± 0.74----
Twig Bark75.70 ± 6.8032.53 ± 2.3033.79 ± 2.8029.49 ± 3.2341.57 ± 4.64
Buds38.82 ± 1.55Not Detected13.79 ± 1.005.47 ± 1.0310.96 ± 3.43
Seed Petioles34.01 ± 2.51249.29 ± 19.23146.62 ± 9.37380.41 ± 26.98289.32 ± 19.19
Sarcotesta17.52 ± 2.77138.34 ± 49.19116.53 ± 6.58311.67 ± 16.92224.32 ± 4.44

Experimental Protocols

Protocol 1: Extraction of Biflavonoids from Plant Material

This protocol outlines a general procedure for the extraction of biflavonoids from plant tissues, which can be adapted based on the specific plant material and target compounds.

Materials:

  • Dried and powdered plant material (e.g., leaves, heartwood)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (95%)

  • Chloroform

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Water (deionized)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper

Procedure:

  • Maceration: Weigh a known amount of the dried, powdered plant material and place it in a flask. Add a suitable solvent, such as methanol or 95% ethanol, at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Extraction: Sonicate the mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature. Alternatively, perform maceration with occasional shaking for 24-48 hours at room temperature.

  • Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning (Optional): For further purification, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The biflavonoid-rich fraction (often the ethyl acetate fraction) is then collected and concentrated.

Protocol 2: Quantification of Biflavonoids by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol provides a detailed method for the separation and quantification of biflavonoids.

Instrumentation and Conditions:

  • HPLC System: A liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient could be: 0-20 min, 20-40% B; 20-30 min, 40-60% B; 30-40 min, 60-80% B; followed by a wash and re-equilibration step. The specific gradient should be optimized for the target analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitoring at a wavelength where biflavonoids show maximum absorbance, typically around 270 nm and 330 nm. Full spectra (200-400 nm) should be recorded to aid in peak identification.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and other relevant biflavonoid standards in methanol. Create a series of calibration standards by diluting the stock solutions to different concentrations.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in the initial mobile phase composition or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the biflavonoid peaks in the sample chromatograms by comparing their retention times and UV spectra with those of the standards. Construct a calibration curve by plotting the peak area against the concentration of each standard. Use the regression equation from the calibration curve to calculate the concentration of each biflavonoid in the samples.

Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet well-elucidated, extensive research on the closely related biflavonoid, amentoflavone, provides significant insights into the potential mechanisms of action for this class of compounds. Amentoflavone has been shown to modulate key inflammatory and cell survival pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Amentoflavone has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory mediators.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Amentoflavone Amentoflavone Amentoflavone->IKK Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression

Caption: Amentoflavone inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in regulating a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Amentoflavone has been shown to inhibit the phosphorylation of key MAPK proteins, such as ERK, JNK, and p38, thereby modulating downstream cellular responses.

MAPK_Pathway cluster_mapk MAPK Cascade Stimulus Stimulus Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK ERK, JNK, p38 MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Cellular_Response Amentoflavone Amentoflavone Amentoflavone->MAPK

Caption: Amentoflavone modulates the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound and related biflavonoids from plant sources.

Experimental_Workflow Plant_Material Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Biflavonoid_Fraction Biflavonoid-rich Fraction Fractionation->Biflavonoid_Fraction Isolation Column Chromatography (e.g., Silica Gel, Sephadex) Biflavonoid_Fraction->Isolation Pure_Compounds Isolated Biflavonoids Isolation->Pure_Compounds Analysis Structural Elucidation (NMR, MS) & Quantification (HPLC-DAD) Pure_Compounds->Analysis

Caption: General workflow for biflavonoid analysis.

Conclusion

This compound and its related biflavonoids represent a promising class of natural products with significant therapeutic potential. While research on this compound is still emerging, the extensive studies on related compounds like amentoflavone provide a solid foundation for future investigations. This guide offers a comprehensive resource for researchers, summarizing the current knowledge on their distribution, providing detailed analytical protocols, and illustrating their potential mechanisms of action through key signaling pathways. Further research is warranted to fully elucidate the quantitative distribution and specific biological activities of this compound to unlock its full potential in drug development.

References

Initial Characterization of Cryptomerin B: A Review of Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a compound identified as "Cryptomerin B" isolated from Cryptomeria japonica. Extensive investigations into the phytochemical profile of this plant species have led to the isolation and characterization of a wide array of bioactive molecules, but "this compound" does not appear to be among them in the current body of scientific publications.

This lack of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to "this compound," cannot be fulfilled without primary research literature describing its initial characterization.

While information on "this compound" is not available, research on Cryptomeria japonica has revealed a rich diversity of other chemical constituents with significant biological activities. These include various terpenoids, flavonoids, and other phenolic compounds. Notable examples with well-documented characterization include:

  • Ferruginol: A diterpene known for its antimicrobial and cytotoxic activities.[1]

  • Sugiol: A diterpenoid that has demonstrated anti-inflammatory and antioxidant properties.

  • Hinokiflavone: A biflavonoid with reported antiviral and anti-inflammatory effects.[1]

  • Essential Oils: Rich in monoterpenes and sesquiterpenes, these oils have been studied for their antimicrobial and aromatic properties.

The methodologies employed in the characterization of these and other compounds from Cryptomeria japonica typically involve a combination of chromatographic and spectroscopic techniques.

General Experimental Approach for Compound Characterization from Cryptomeria japonica

The following workflow outlines a general procedure for the isolation and characterization of novel compounds from plant sources, which would be applicable to a compound like "this compound" if it were to be discovered.

Experimental_Workflow cluster_extraction Extraction and Fractionation cluster_isolation Isolation and Purification cluster_characterization Structure Elucidation cluster_activity Biological Activity Assessment A Plant Material (Cryptomeria japonica) B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Fractionation (e.g., Column Chromatography) D->E F Bioassay-Guided Fractionation E->F G Preparative HPLC F->G H Pure Compound G->H I Spectroscopic Analysis (NMR, MS, IR, UV-Vis) H->I K In vitro and/or in vivo assays H->K J Chemical Structure Determination I->J L Determination of Biological Function K->L

Figure 1. A generalized workflow for the isolation and characterization of a novel bioactive compound from a plant source.

Should "this compound" be a newly identified compound, its initial characterization would likely be published in a peer-reviewed scientific journal. Researchers, scientists, and drug development professionals are encouraged to monitor such publications for the potential discovery and characterization of new natural products from Cryptomeria japonica.

Given the absence of specific data for "this compound," this report cannot provide the requested detailed technical guide. However, the extensive body of research on other bioactive compounds from Cryptomeria japonica offers valuable insights into the potential therapeutic applications of natural products derived from this plant.

References

Methodological & Application

Application Notes and Protocols for the Purification of Cryptomerin B by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B is a naturally occurring biflavonoid predominantly found in the leaves of Cryptomeria japonica (Japanese cedar).[1] Biflavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties. Extracts from Cryptomeria japonica have demonstrated a range of biological activities, suggesting the therapeutic potential of its constituent compounds like this compound.[2][3][4] The purification of this compound is a critical step for its further investigation in drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of such natural products.[1]

This document provides detailed application notes and protocols for the purification of this compound from Cryptomeria japonica leaf extract using preparative HPLC. The provided methodologies are based on established principles for flavonoid and biflavonoid separation.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the HPLC purification of this compound.

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC SystemPreparative HPLC System
ColumnReversed-Phase C18, 10 µm, 250 x 20 mm
DetectorUV-Vis Detector with Diode Array (DAD) capabilities
Fraction CollectorAutomated fraction collector

Table 2: Optimized HPLC Method Parameters for this compound Purification

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient Program40% B to 70% B over 30 minutes
Flow Rate15 mL/min
Detection Wavelength270 nm and 355 nm
Injection Volume1-5 mL of concentrated extract fraction
Column Temperature30°C

Table 3: Expected Results

AnalyteExpected Retention Time (min)Purity (post-purification)
This compound18 - 25>95%

Experimental Protocols

Sample Preparation: Extraction of this compound from Cryptomeria japonica Leaves

This protocol outlines the initial extraction and fractionation of biflavonoids from the plant material.

Materials:

  • Dried and powdered leaves of Cryptomeria japonica

  • Methanol (B129727) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate 1 kg of dried, powdered Cryptomeria japonica leaves in 5 L of methanol at room temperature for 48 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in 1 L of deionized water and perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).

  • The ethyl acetate fraction is expected to be enriched with biflavonoids, including this compound.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction will be used for further purification.

Preparative HPLC Purification of this compound

This protocol details the final purification step using preparative HPLC.

Materials:

  • Concentrated ethyl acetate fraction from the sample preparation step

  • Mobile Phase A: 0.1% Formic Acid in Water (filtered and degassed)

  • Mobile Phase B: Acetonitrile (filtered and degassed)

  • HPLC system and column as specified in Table 1

Protocol:

  • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (40% B) for at least 30 minutes at a flow rate of 15 mL/min.

  • Inject 1-5 mL of the dissolved sample onto the column.

  • Run the gradient program as detailed in Table 2.

  • Monitor the chromatogram at 270 nm and 355 nm. Flavonoids typically exhibit strong absorbance at these wavelengths.

  • Collect fractions corresponding to the major peak eluting within the expected retention time window for this compound (approximately 18-25 minutes).

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Cryptomeria japonica Leaves extraction Methanol Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) extraction->partitioning fraction Ethyl Acetate Fraction (Enriched in Biflavonoids) partitioning->fraction prep_hplc Preparative HPLC (C18 Column) fraction->prep_hplc pure_compound Pure this compound (>95%) prep_hplc->pure_compound analysis Purity Analysis (Analytical HPLC) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway of this compound's Antioxidant Activity

Many flavonoids exert their antioxidant effects through the activation of the Nrf2-ARE signaling pathway. This pathway upregulates the expression of various antioxidant enzymes. While direct evidence for this compound is still emerging, its structural similarity to other Nrf2-activating flavonoids suggests a similar mechanism.

antioxidant_pathway cluster_nucleus cryptomerin_b This compound keap1 Keap1 cryptomerin_b->keap1 inhibition nrf2 Nrf2 keap1->nrf2 degradation nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) nucleus->are binding antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes upregulation cellular_protection Cellular Protection against Oxidative Stress antioxidant_enzymes->cellular_protection

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

References

Application Note: 1H-NMR Spectral Analysis of Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B is a naturally occurring biflavonoid found in several plant species, including Platycladus orientalis (L.) Franco. Biflavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. The structural elucidation of these complex molecules is crucial for understanding their bioactivities, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. This application note provides a detailed protocol and analysis of the ¹H-NMR spectrum of this compound, offering a foundational guide for its identification and characterization.

Data Presentation

The ¹H-NMR spectral data for this compound, acquired in pyridine-d₅ at 400 MHz, is summarized in the table below. This data is essential for the structural verification of this compound and for comparative analysis with related biflavonoids.

Table 1: ¹H-NMR (400 MHz, pyridine-d₅) Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.85s
H-66.45s
H-86.83s
H-2'8.11d8.8
H-3'7.19d8.8
H-5'7.19d8.8
H-6'8.11d8.8
H-3''6.94s
H-2'''8.01d8.8
H-3'''7.15d8.8
H-5'''7.15d8.8
H-6'''8.01d8.8
4'-OCH₃3.89s
7''-OCH₃4.01s

Data sourced from a study on biflavonoids from Platycladus orientalis.[1]

Experimental Protocol

The following protocol outlines the steps for acquiring ¹H-NMR spectra of this compound.

1. Sample Preparation:

  • Compound: Isolated and purified this compound.

  • Solvent: Pyridine-d₅ is used as the NMR solvent. Deuterated solvents are essential to avoid large solvent peaks in the spectrum.

  • Concentration: Prepare a solution of this compound in pyridine-d₅ at a concentration suitable for NMR analysis (typically 1-5 mg in 0.5-0.7 mL of solvent).

  • Filtration: Filter the sample solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup:

  • Spectrometer: A 400 MHz NMR spectrometer is recommended for obtaining well-resolved spectra.

  • Probe: A standard 5 mm broadband probe tuned to the proton frequency.

  • Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K), to ensure reproducibility.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of pyridine-d₅. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used for ¹H-NMR acquisition.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the residual solvent peak of pyridine-d₅ (δ 8.74, 7.58, and 7.22 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift (δ) for each signal.

  • Coupling Constant Measurement: For multiplet signals, measure the coupling constants (J) in Hertz.

Logical Workflow

The following diagram illustrates the logical workflow for the ¹H-NMR spectral analysis of this compound.

G Workflow for 1H-NMR Analysis of this compound A Sample Preparation (this compound in Pyridine-d5) B NMR Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D E Data Tabulation and Interpretation D->E F Structural Elucidation/Verification E->F

Caption: Logical workflow for the ¹H-NMR spectral analysis of this compound.

Signaling Pathway Diagram

While this compound is a small molecule and does not have a "signaling pathway" in the traditional biological sense, the relationships between coupled protons in the molecule can be visualized. The following diagram illustrates the key J-coupling (through-bond) interactions that are critical for assigning the proton signals in the ¹H-NMR spectrum.

G Key J-Coupling Correlations in this compound cluster_A Ring A' cluster_B Ring B''' cluster_C Singlets H2_6 H-2', H-6' H3_5 H-3', H-5' H2_6->H3_5 J = 8.8 Hz H2_6_2 H-2''', H-6''' H3_5_2 H-3''', H-5''' H2_6_2->H3_5_2 J = 8.8 Hz H3 H-3 H6 H-6 H8 H-8 H3_2 H-3'' OCH3_4 4'-OCH3 OCH3_7 7''-OCH3

Caption: J-coupling relationships in the aromatic rings of this compound.

Conclusion

This application note provides a comprehensive guide to the ¹H-NMR spectral analysis of this compound. The tabulated data and detailed protocol are intended to assist researchers in the unambiguous identification and characterization of this important biflavonoid. The provided workflows and diagrams offer a clear visual representation of the analytical process and the key structural correlations within the molecule, facilitating a deeper understanding of its chemical nature. This information is valuable for quality control, natural product chemistry research, and the development of new therapeutic agents.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B, a naturally occurring biflavonoid found in plants such as Cryptomeria japonica, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its biological activities and potential as a drug candidate intensifies, robust and reliable analytical methods for its identification and quantification are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the sensitive and specific analysis of this compound in complex matrices.

These application notes provide a comprehensive overview of the mass spectrometry techniques applicable to this compound analysis. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are outlined to guide researchers in developing and validating their own analytical methods.

I. Sample Preparation for Mass Spectrometry Analysis

The successful analysis of this compound by mass spectrometry begins with efficient extraction from the sample matrix, which can range from plant tissues to biological fluids. The following protocol provides a general guideline for the extraction of this compound from plant material.

Protocol 1: Extraction of this compound from Plant Material

  • Sample Homogenization:

    • Weigh approximately 1 gram of dried and powdered plant material.

    • Homogenize the sample in 10 mL of 80% methanol (B129727) using a mortar and pestle or a mechanical homogenizer.

  • Ultrasonic Extraction:

    • Place the homogenate in an ultrasonic bath for 30 minutes to facilitate cell disruption and enhance extraction efficiency.

  • Centrifugation:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the technique of choice for separating this compound from other components in the extract and for its subsequent detection and quantification. Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of flavonoids and biflavonoids due to its high sensitivity.

Experimental Workflow for LC-MS/MS Analysis of this compound

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material Extraction Extraction & Homogenization Plant_Material->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Mass Analyzer (e.g., QTOF, Triple Quad) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Fragmentation Pattern) Data_Acquisition->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (MRM/SRM) Data_Acquisition->Quantitative_Analysis

Caption: General workflow for the LC-MS/MS analysis of this compound.

Protocol 2: LC-MS/MS Method for this compound Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

      • 0-1 min: 10% B

      • 1-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90-10% B

      • 12.1-15 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Data Acquisition: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantification.

III. Data Presentation and Interpretation

Qualitative Analysis: Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound. By isolating the precursor ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. While specific fragmentation data for this compound is not widely published, a representative fragmentation pathway for a related biflavonoid, amentoflavone (B1664850), is often used as a reference. The fragmentation of biflavonoids typically involves cleavage of the interflavanoid bond and retro-Diels-Alder (RDA) reactions within the flavonoid moieties.[1][2]

Representative Fragmentation Pathway of a Biflavonoid (Amentoflavone as a model)

fragmentation cluster_frags Fragment Ions M_H [M-H]⁻ m/z 537 Frag1 m/z 417 ([M-H-C8H8O]⁻) M_H->Frag1 RDA Frag2 m/z 375 ([M-H-C9H6O3]⁻) M_H->Frag2 Interflavanoid Cleavage Frag3 m/z 297 Frag2->Frag3 Frag4 m/z 269 Frag2->Frag4

Caption: A representative MS/MS fragmentation pathway for a biflavonoid.

Quantitative Analysis

For accurate quantification, a triple quadrupole mass spectrometer operating in MRM mode is typically employed. This involves monitoring specific precursor-to-product ion transitions. A calibration curve is constructed using standards of known this compound concentrations.

Table 1: Quantitative Mass Spectrometry Parameters for Biflavonoid Analysis (Amentoflavone as an example)

ParameterValueReference
Precursor Ion (m/z)537.1[3]
Product Ion 1 (m/z)374.9[3]
Product Ion 2 (m/z)269.2 (for internal standard)[3]
Linearity Range1-500 ng/mL
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1 ng/mL

Note: These values are based on the analysis of amentoflavone and may need to be optimized for this compound.

Conclusion

The methodologies described in these application notes provide a robust framework for the qualitative and quantitative analysis of this compound using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the representative data, will aid researchers, scientists, and drug development professionals in establishing reliable analytical workflows. The high sensitivity and specificity of mass spectrometry make it an indispensable tool for advancing the understanding of this compound's therapeutic potential. Further method development and validation specific to this compound and the matrix of interest are recommended for achieving the highest level of accuracy and precision.

References

Application Notes and Protocols for the Quantification of Cryptomerin B in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B is a naturally occurring biflavonoid found in various plant species, notably in the genus Cryptomeria. As interest in the pharmacological properties of biflavonoids continues to grow, robust and reliable analytical methods for their quantification are essential for research, quality control of herbal extracts, and drug development.

This document provides detailed application notes and protocols for the semi-quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the current lack of a commercially available certified reference standard for this compound, the described methods focus on a strategy for its isolation and relative quantification, with an option for semi-quantification using a structurally related compound.

Overview of Analytical Approaches

The quantification of this compound in complex matrices such as plant extracts can be effectively achieved by chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique for the quantification of flavonoids. Biflavonoids typically exhibit strong UV absorbance, making this a suitable method for relatively abundant compounds.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for quantifying trace amounts of this compound and for unambiguous identification in complex extracts.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from plant materials, such as the leaves or bark of Cryptomeria japonica.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Ethanol (95%)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Syringe filters (0.45 µm)

Protocol:

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol or 95% ethanol.

    • Perform ultrasonication for 30-60 minutes at room temperature.

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

  • Final Filtration:

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Workflow for Sample Preparation:

G plant_material Dried, Powdered Plant Material extraction Ultrasonic Extraction (Methanol or Ethanol) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Rotary Evaporation filtration1->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_analysis HPLC-UV or LC-MS/MS Analysis filtration2->hplc_analysis

Figure 1: Workflow for the extraction of this compound from plant material.
HPLC-UV Method for Semi-Quantitative Analysis

This method is adapted from established protocols for the analysis of amentoflavone, a structurally similar biflavonoid.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-35 min, 70-30% B; 35-40 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 270 nm

Protocol:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Injection: Inject the filtered extract onto the column.

  • Data Acquisition: Acquire the chromatogram for 40 minutes.

  • Identification: Identify the peak corresponding to this compound based on its expected retention time relative to other biflavonoids.

  • Semi-Quantification:

    • Relative Quantification: Determine the peak area of this compound and express it as a relative amount compared to a reference sample or as a percentage of the total peak area in the chromatogram.

    • Semi-Quantitative Analysis using a Surrogate Standard:

      • Prepare a calibration curve using a commercially available, structurally related biflavonoid standard (e.g., amentoflavone) over a suitable concentration range (e.g., 1-100 µg/mL).

      • Calculate the concentration of this compound in the extract using the regression equation from the surrogate standard's calibration curve.

      • Important Note: This approach assumes a similar molar absorptivity between this compound and the surrogate standard at the detection wavelength. The results should be reported as "amentoflavone equivalents."

LC-MS/MS Method for Enhanced Selectivity and Sensitivity

This method provides a more selective and sensitive approach for the analysis of this compound.

LC and MS Parameters:

ParameterValue
LC System UPLC or HPLC system
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient (A representative gradient) 0-1 min, 10% B; 1-8 min, 10-90% B; 8-9 min, 90% B; 9-10 min, 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ of this compound (To be determined by infusion)
Product Ions (Q3) To be determined by fragmentation of the precursor ion

Protocol:

  • Optimization of MS Parameters:

    • Prepare a solution of a partially purified this compound extract.

    • Infuse the solution directly into the mass spectrometer to determine the exact mass of the deprotonated molecule [M-H]⁻.

    • Perform a product ion scan to identify the most abundant and stable fragment ions for use in the MRM method.

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system.

    • Inject the filtered extract.

    • Acquire data using the optimized MRM transitions.

  • Quantification:

    • Relative Quantification: Use the peak area of the specific MRM transition for this compound for relative comparison between samples.

    • Semi-Quantitative Analysis: Similar to the HPLC-UV method, a calibration curve can be constructed using a surrogate standard (e.g., amentoflavone) with its corresponding MRM transitions. The results should be reported as "amentoflavone equivalents."

Logical Workflow for Method Selection:

G start Need to Quantify this compound sensitivity_check High Sensitivity & Selectivity Required? start->sensitivity_check lcms Use LC-MS/MS Method sensitivity_check->lcms Yes hplcuv Use HPLC-UV Method sensitivity_check->hplcuv No end Report Relative or Semi-Quantitative Results lcms->end hplcuv->end

Figure 2: Decision tree for selecting the appropriate analytical method.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: HPLC-UV Semi-Quantitative Analysis of this compound

Sample IDPeak Area of this compoundConcentration (µg/mL as Amentoflavone Equivalents)
Extract 1[Value][Value]
Extract 2[Value][Value]
Extract 3[Value][Value]

Table 2: LC-MS/MS Semi-Quantitative Analysis of this compound

Sample IDPeak Area of this compound (MRM)Concentration (ng/mL as Amentoflavone Equivalents)
Extract 1[Value][Value]
Extract 2[Value][Value]
Extract 3[Value][Value]

Conclusion

The methods outlined in these application notes provide a robust framework for the extraction, identification, and semi-quantification of this compound in plant extracts. While the absence of a certified reference standard currently limits full quantitative analysis, the described HPLC-UV and LC-MS/MS protocols offer reliable means for relative and semi-quantitative assessments, which are crucial for the advancement of research and development involving this promising biflavonoid. Researchers are encouraged to contribute to the scientific community by reporting the isolation and characterization of this compound to facilitate the future availability of an analytical standard.

Application Notes and Protocols: Investigating the Anti-Cancer Properties of Cryptomerin B and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cryptomerin B is a naturally occurring biflavonoid that has been identified as a bioactive compound with potential anti-cancer properties.[1] While research indicates its potential to inhibit cancer cell growth through interference with cell cycle progression and induction of apoptosis, detailed in vitro and in vivo studies providing specific quantitative data and established protocols for this compound are limited in publicly available literature.[1][2][3] However, computational studies and research on related compounds from plants like Cryptomeria japonica provide a foundation for investigating its mechanism of action.[4]

These application notes provide an overview of the current understanding of this compound's anti-cancer potential, alongside detailed data and protocols for other bioactive compounds isolated from Cryptomeria japonica, such as ferruginol (B158077) and its essential oil. Furthermore, generalized protocols for key anti-cancer assays are provided to guide researchers in the potential evaluation of this compound.

This compound: Current Knowledge and Proposed Mechanisms

This compound is a biflavonoid that has been noted for its cytotoxic effects against cancer cells, likely through the induction of apoptosis. Network pharmacology studies have suggested that this compound may play a role in combating non-small cell lung cancer (NSCLC) by targeting key signaling proteins such as AKT1, EGFR, VEGFA, and GCK3B.

Proposed, but not yet experimentally detailed, mechanisms of action include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Modulation of Signaling Pathways: Potentially affecting pro-survival pathways like PI3K/AKT.

Due to the lack of specific experimental data, the following sections will focus on related compounds from Cryptomeria japonica and provide standardized protocols applicable for the study of novel compounds like this compound.

Anti-Cancer Activity of Compounds from Cryptomeria japonica

Research on other compounds from Cryptomeria japonica has provided more concrete data on their anti-cancer effects.

Ferruginol

Ferruginol, a diterpenoid from Cryptomeria japonica, has demonstrated significant anti-cancer activity against non-small-cell lung cancer (NSCLC) cells by inducing apoptosis.

Essential Oil of Cryptomeria japonica

The essential oil extracted from Cryptomeria japonica has been shown to induce apoptosis in human oral epidermoid carcinoma (KB) cells.

Table 1: Cytotoxicity of Cryptomeria japonica Essential Oil on KB Cells

Concentration (mg/mL)Treatment Time (hours)Cell Viability (%)
0.112~85%
0.212~60%
0.412~40%

Data is estimated from graphical representations in the cited literature.

Table 2: Effect of Cryptomeria japonica Essential Oil on Cell Cycle Distribution in KB Cells

Treatment (12 hours)% of Cells in Sub-G1 Phase (Apoptotic)
Control~2%
0.2 mg/mL Essential Oil~15%
0.4 mg/mL Essential Oil~25%

Data is estimated from graphical representations in the cited literature.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted to study the anti-cancer effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cells treated with the test compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow and the key signaling pathways potentially modulated by anti-cancer compounds like this compound.

G cluster_0 In Vitro Analysis cluster_1 Flow Cytometry Analysis cluster_2 Molecular Analysis start Cancer Cell Lines treat Treat with this compound (Dose and Time Course) start->treat mtt MTT Assay (Cytotoxicity & IC50) treat->mtt flow Flow Cytometry treat->flow western Western Blot treat->western data Data Interpretation & Conclusion mtt->data IC50 Value apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis cellcycle Cell Cycle Analysis (PI Staining) flow->cellcycle proteins Analyze Protein Expression (e.g., Caspases, Bcl-2, Cyclins) western->proteins apoptosis->data Apoptosis % cellcycle->data Cell Cycle Arrest Phase proteins->data Mechanism of Action

Caption: Experimental workflow for evaluating the anti-cancer effects of a test compound.

G cluster_0 Mitochondrial (Intrinsic) Pathway compound This compound bax Bax compound->bax Promotes? bcl2 Bcl-2 compound->bcl2 Inhibits? mito Mitochondrion bax->mito bcl2->mito Inhibits cyto_c Cytochrome c (release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (activated) apaf1->cas9 cas3 Caspase-3 (activated) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic apoptosis pathway potentially activated by this compound.

G cluster_cell_cycle Cell Cycle Progression compound This compound checkpoint1 G1/S Checkpoint (Cyclin E/CDK2) compound->checkpoint1 Arrest? checkpoint2 G2/M Checkpoint (Cyclin B1/CDK1) compound->checkpoint2 Arrest? G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1

Caption: Potential cell cycle arrest points targeted by this compound.

References

Assessing the Anti-inflammatory Potential of Cryptomerin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B, a biflavonoid found in Cryptomeria japonica, is a subject of growing interest for its potential therapeutic properties. Extracts from Cryptomeria japonica have demonstrated anti-inflammatory effects, suggesting that its constituents, including this compound, may play a significant role in these activities. Research into the volatile oils and specific fractions of Cryptomeria japonica has shown inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] The underlying mechanisms are believed to involve the modulation of crucial inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

These application notes provide a comprehensive set of protocols to systematically evaluate the anti-inflammatory potential of this compound. The methodologies described herein are based on established in vitro models, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted model for studying inflammation.[1]

Data Presentation

The following tables are structured to present quantitative data that would be generated from the experimental protocols outlined below. As specific experimental data for this compound is not yet widely available in published literature, these tables serve as templates for data acquisition and presentation.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% Inhibition)PGE2 Production (% Inhibition)TNF-α Release (% Inhibition)IL-1β Release (% Inhibition)IL-6 Release (% Inhibition)
Vehicle Control 00000
LPS Control 100 (0% Inhibition)100 (0% Inhibition)100 (0% Inhibition)100 (0% Inhibition)100 (0% Inhibition)
This compound (X µM) Data PointData PointData PointData PointData Point
This compound (Y µM) Data PointData PointData PointData PointData Point
This compound (Z µM) Data PointData PointData PointData PointData Point
Positive Control Data PointData PointData PointData PointData Point
IC₅₀ (µM) Calculated ValueCalculated ValueCalculated ValueCalculated ValueCalculated Value

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Cells

Concentration (µM)iNOS Protein Expression (Relative to LPS Control)COX-2 Protein Expression (Relative to LPS Control)
Vehicle Control Basal LevelBasal Level
LPS Control 1.001.00
This compound (X µM) Data PointData Point
This compound (Y µM) Data PointData Point
This compound (Z µM) Data PointData Point
Positive Control Data PointData Point

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW 264.7 Cells

Concentration (µM)p-p65/p65 Ratio (Relative to LPS Control)p-IκBα/IκBα Ratio (Relative to LPS Control)p-ERK/ERK Ratio (Relative to LPS Control)p-p38/p38 Ratio (Relative to LPS Control)p-JNK/JNK Ratio (Relative to LPS Control)
Vehicle Control Basal LevelBasal LevelBasal LevelBasal LevelBasal Level
LPS Control 1.001.001.001.001.00
This compound (X µM) Data PointData PointData PointData PointData Point
This compound (Y µM) Data PointData PointData PointData PointData Point
This compound (Z µM) Data PointData PointData PointData PointData Point
Positive Control Data PointData PointData PointData PointData Point

Experimental Protocols

Cell Culture and Treatment

Objective: To culture and maintain RAW 264.7 macrophage cells for subsequent anti-inflammatory assays.

Methodology:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.

  • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for the time specified in each protocol. Include a vehicle control (cells treated with the solvent) and an LPS-only control.

G cluster_0 Cell Preparation cluster_1 Experimental Treatment A Culture RAW 264.7 Cells B Seed Cells in Plates A->B C Pre-treat with this compound B->C D Induce Inflammation with LPS C->D E Proceed to Assay D->E Incubate

Caption: Experimental workflow for cell culture and treatment.
Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on NO production by measuring nitrite (B80452) accumulation in the culture supernatant.

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and treat as described in Protocol 1. The incubation time after LPS stimulation is typically 24 hours.

  • After incubation, collect 50-100 µL of the cell culture supernatant.

  • Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Express the results as a percentage of inhibition compared to the LPS-stimulated control.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Measurement (ELISA)

Objective: To quantify the effect of this compound on the secretion of PGE2 and pro-inflammatory cytokines.

Methodology:

  • Seed RAW 264.7 cells in a 24-well or 6-well plate and treat as described in Protocol 1. The incubation time after LPS stimulation is typically 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Quantify the concentration of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.

  • Calculate the concentrations based on the standard curves provided with the kits.

  • Express the results as a percentage of inhibition compared to the LPS-stimulated control.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Objective: To determine the effect of this compound on the protein expression of iNOS and COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

  • Seed RAW 264.7 cells in 6-well plates and treat as described in Protocol 1. For iNOS and COX-2 expression, a 24-hour LPS stimulation is common. For signaling pathway analysis, shorter stimulation times (e.g., 15-60 minutes) are typically used.

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, ERK, phospho-ERK, p38, phospho-p38, JNK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB releases IkBa_p->IkBa degradation NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Genes induces transcription CryptomerinB This compound CryptomerinB->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another key regulator of inflammation. It consists of several cascades, including ERK, p38, and JNK. Activation of these pathways by stimuli like LPS leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.

G cluster_mapk MAPK Cascades LPS LPS Upstream Upstream Kinases LPS->Upstream ERK ERK Upstream->ERK p38 p38 Upstream->p38 JNK JNK Upstream->JNK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors p38->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation CryptomerinB This compound CryptomerinB->Upstream inhibits

References

Application Notes and Protocols for the Antioxidant Assessment of Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature, specific quantitative data (e.g., IC50, TEAC values) on the antioxidant activity of isolated Cryptomerin B could not be located. The following application notes and protocols are provided as a detailed guide for researchers, scientists, and drug development professionals to assess the antioxidant capacity of this compound. The quantitative data presented is for Agathisflavone , a structurally related biflavonoid, and serves as an illustrative example.

Introduction

This compound is a biflavonoid naturally occurring in plants such as Cryptomeria japonica. Biflavonoids are known for their diverse pharmacological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. The evaluation of the antioxidant potential of compounds like this compound is a critical step in the discovery and development of new therapeutic agents.

This document provides detailed protocols for common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and a cellular antioxidant activity (CAA) assay.

Quantitative Data Summary for a Representative Biflavonoid (Agathisflavone)

The following table summarizes the antioxidant activity of Agathisflavone, a biflavonoid, as determined by various in vitro assays. This data is presented as a template for the presentation of results for this compound.

AssayCompoundIC50 (µM)Trolox Equivalent Antioxidant Capacity (TEAC)Reference
DPPH Radical Scavenging Agathisflavone179Not Reported
Trolox (Standard)311-
ABTS Radical Scavenging AgathisflavoneNot ReportedNot Reported
Trolox (Standard)-1.0
Hydroxyl Radical Scavenging Agathisflavone179Not Reported
Trolox (Standard)372-

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • This compound (or test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From this stock, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay: a. To a 96-well microplate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the different concentrations of this compound or the positive control to the respective wells. c. For the blank, add 100 µL of the solvent used to dissolve the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound (or test compound)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay: a. To a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well. b. Add 10 µL of the different concentrations of this compound or Trolox standard to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the test compound by the slope of the calibration curve for Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (or test compound)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay: a. Add 180 µL of the FRAP reagent to each well of a 96-well plate. b. Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes (the incubation time should be optimized).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µmol Fe²⁺ equivalents per gram of compound or as TEAC.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species. Cells are co-incubated with the test compound and a fluorescent probe (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The antioxidant capacity of the test compound is quantified by the reduction in fluorescence.

Materials:

  • Caco-2 or HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • This compound (or test compound)

  • Quercetin (B1663063) (positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 or HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: a. Remove the culture medium and wash the cells with PBS. b. Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin for 1 hour.

  • Probe Loading: Remove the treatment medium, wash the cells with PBS, and add 100 µL of 25 µM DCFH-DA in PBS. Incubate for 30 minutes.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of 600 µM AAPH in PBS to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated using the area under the curve (AUC) for the fluorescence measurements. CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The results are often expressed as quercetin equivalents.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare this compound and Control Dilutions add_sample Add 100 µL Sample or Control prep_sample->add_sample incubate Incubate 30 min in Dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution (12-16h incubation) prep_working Dilute to working solution (Abs ~0.7 at 734 nm) prep_abts->prep_working add_abts Add 190 µL ABTS•+ to 96-well plate prep_working->add_abts prep_sample Prepare this compound and Trolox Dilutions add_sample Add 10 µL Sample or Trolox prep_sample->add_sample incubate Incubate 6 min add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) add_frap Add 180 µL FRAP Reagent to 96-well plate prep_frap->add_frap prep_sample Prepare this compound and Standard Dilutions add_sample Add 20 µL Sample or Standard prep_sample->add_sample incubate Incubate at 37°C add_sample->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Fe²⁺ Equivalents or TEAC measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Hypothetical Antioxidant Signaling Pathway

Antioxidant_Signaling cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress & Damage ROS->OxidativeStress CryptomerinB This compound CryptomerinB->ROS Direct Scavenging Keap1 Keap1 CryptomerinB->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocation & Binding Keap1->Nrf2 Ubiquitination (Degradation) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: Hypothetical mechanism of this compound antioxidant action via the Nrf2 pathway.

Application Notes: In Vitro Assays for Assessing the Biological Activity of Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cryptomerin B, a compound of interest, is evaluated here for its potential therapeutic activities. While specific data on this compound is emerging, extracts and compounds from Cryptomeria japonica, from which it is presumably derived, have demonstrated a range of biological effects, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2][3][4] These findings provide a strong rationale for investigating the bioactivity of this compound. These application notes provide detailed protocols for in vitro assays to characterize the anti-cancer and anti-inflammatory potential of this compound.

Potential Activities of Interest

  • Anti-Cancer Activity: Compounds isolated from Cryptomeria japonica have shown cytotoxic effects against various cancer cell lines.[3] Therefore, it is pertinent to assess the ability of this compound to inhibit cancer cell proliferation and induce apoptosis. The proposed assays will quantify the cytotoxic and anti-proliferative effects of this compound on relevant cancer cell lines.

  • Anti-Inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of extracts from Cryptomeria japonica.[3][5][6] These effects are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB pathway.[7][8][9] The protocols outlined below will enable the investigation of this compound's ability to modulate inflammatory responses in vitro.

Experimental Strategy

The following protocols describe two primary assays: the MTT assay to determine cell viability and cytotoxicity, and the Griess assay to measure nitric oxide (NO) production as an indicator of anti-inflammatory activity. These assays are widely used, robust, and provide quantitative data for the initial screening of a novel compound's biological effects.

Experimental Protocols

Protocol 1: Assessment of Anti-Cancer Activity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve of % Cell Viability versus this compound concentration.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Assessment of Anti-Inflammatory Activity by Measuring Nitric Oxide (NO) Production

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Principle: The production of nitric oxide (NO) is a hallmark of inflammation. In this assay, macrophages are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite concentration in the presence of this compound indicates anti-inflammatory activity.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound.

    • Include a vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

    • Add 50 µL of Griess Reagent Solution A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the sodium nitrite standards versus their known concentrations.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of NO inhibition using the following formula: % NO Inhibition = [1 - (Nitrite concentration in treated cells / Nitrite concentration in LPS-stimulated control cells)] x 100

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Control 1.2540.087100.0
Vehicle (0.5% DMSO) 1.2480.09199.5
1 1.1890.07694.8
5 1.0520.06583.9
10 0.8760.05469.8
25 0.6210.04349.5
50 0.3450.03127.5
100 0.1580.02212.6
IC50 (µM) \multicolumn{3}{c}{25.5}

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM)Standard Deviation% NO Inhibition
Control (Unstimulated) 2.50.3-
LPS (1 µg/mL) 45.83.10.0
LPS + this compound (1 µM) 42.12.88.1
LPS + this compound (5 µM) 35.62.522.3
LPS + this compound (10 µM) 28.92.136.9
LPS + this compound (25 µM) 15.41.566.4
LPS + this compound (50 µM) 8.20.982.1

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat Cells with This compound incubate1->treat prep_compound Prepare Serial Dilutions of this compound prep_compound->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate % Cell Viability and IC50 read->calculate

MTT Assay Experimental Workflow

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis start Seed RAW 264.7 Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 pre_treat Pre-treat with This compound (1h) incubate1->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect add_griess Add Griess Reagent collect->add_griess incubate3 Incubate 20 min add_griess->incubate3 read Measure Absorbance at 540 nm incubate3->read calculate Calculate Nitrite Conc. and % NO Inhibition read->calculate

Nitric Oxide (NO) Assay Workflow

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->gene_expression cryptomerin_b This compound cryptomerin_b->ikk

NF-κB Signaling Pathway Inhibition

References

Cryptomerin B: Application Notes and Protocols for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomerin B, a bioactive compound isolated from Cryptomeria japonica, has garnered significant interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols to guide researchers in exploring the anti-inflammatory and anticancer properties of this compound. The information presented herein is a synthesis of available data on related compounds from Cryptomeria japonica and established experimental methodologies.

Therapeutic Potential

This compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Studies on extracts and other bioactive constituents from Cryptomeria japonica, such as essential oils and cryptomeridiol, have demonstrated significant biological activities. These related compounds serve as a valuable proxy for understanding the potential therapeutic profile of this compound.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the biological activities of compounds isolated from Cryptomeria japonica. This data can be used as a reference for designing experiments with this compound.

Table 1: Anticancer Activity of Cryptomeria japonica Related Compounds

Compound/ExtractCell LineAssayIC50/EC50 (µM)Exposure Time (hours)Reference
CryptomeridiolMOLM-13 (Leukemia)MTT22 - 4472[1]

Table 2: Anti-inflammatory and Other Activities of Cryptomeria japonica Essential Oils (EOs)

Essential Oil SourceActivityAssayInhibition (%) / IC50 (µg/mL)Reference
C. japonica Sawdust (CJS-EO)Anti-inflammatoryAlbumin Denaturation51% at 2.21 µg/mL[2][3]
C. japonica Resin-Rich Bark (CJRRB-EO)Anti-inflammatoryAlbumin Denaturation70% at 2.21 µg/mL[2][3]
C. japonica Resin-Rich Bark (CJRRB-EO)Anticholinesterase (AChE)Modified Ellman's1935[2][3]
C. japonica Resin-Rich Bark (CJRRB-EO)Anticholinesterase (BChE)Modified Ellman's600[2][3]
C. japonica Sawdust (CJS-EO)Anticholinesterase (BChE)Modified Ellman's3.77-fold higher than CJRRB-EO[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's therapeutic potential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on various cancer cell lines.[1][4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MOLM-13, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]

    • Incubate for 24, 48, or 72 hours.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate for another 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This protocol measures the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[5][6]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.45 mL of 1% aqueous BSA solution), 2.8 mL of PBS (pH 6.4), and 0.6 mL of varying concentrations of this compound.[5][6]

    • A control group without the test compound should be included.

  • Incubation:

    • Incubate the samples at 37°C for 20 minutes.[5]

    • Induce denaturation by heating at 70°C for 5-30 minutes.[5][6]

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.[5]

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[5]

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay determines the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent

  • Sodium nitrite (B80452) standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1]

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[1]

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.[1]

  • Data Analysis:

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production by this compound.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of other natural compounds with similar activities, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory and cell survival pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[8][9][10]

Hypothesized Anti-inflammatory Mechanism of this compound

G cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Genes Induces transcription of Inflammation Inflammation Genes->Inflammation CryptomerinB This compound CryptomerinB->IKK Inhibits CryptomerinB->NFkB Inhibits translocation

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

Experimental Workflow for Investigating this compound

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Preclinical Evaluation A Cytotoxicity Screening (MTT Assay) B Anti-inflammatory Screening (Albumin Denaturation, NO Assay) C Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) A->C B->C D Gene Expression Analysis (qPCR for inflammatory cytokines) E In Vivo Efficacy Studies (Animal Models of Inflammation/Cancer) C->E D->E F Toxicology and Safety Assessment

Caption: A logical workflow for the therapeutic development of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory and anticancer therapeutics. The application notes and protocols provided in this document offer a comprehensive framework for researchers to systematically evaluate its biological activities and elucidate its mechanisms of action. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols for the Laboratory Synthesis of Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of Cryptomerin B, a naturally occurring biflavonoid with potential therapeutic applications. The synthesis involves a multi-step process, beginning with the preparation of two key flavonoid intermediates, followed by a crucial Ullmann condensation to form the characteristic ether linkage of this compound.

Overall Synthetic Strategy

The total synthesis of this compound is proposed via a convergent approach. This strategy involves the synthesis of two flavonoid monomers, (I) 4',7-Di-O-methylapigenin and (II) 8-Iodo-4',7-di-O-methylapigenin. These monomers are then coupled using an Ullmann condensation reaction to form the biflavonoid backbone, followed by selective demethylation to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of 4',7-Di-O-methylapigenin (Monomer I)

This procedure outlines the synthesis of the first flavonoid monomer, starting from the commercially available flavanone (B1672756), naringenin (B18129). The process involves the conversion of the flavanone to a flavone (B191248), followed by methylation of the hydroxyl groups.

Step 1.1: Conversion of Naringenin to Apigenin (B1666066)

This step involves the dehydrogenation of the flavanone naringenin to the flavone apigenin.

  • Reaction: Naringenin is oxidized to apigenin.

  • Reagents and Solvents: Naringenin, Iodine (I₂), Dimethyl sulfoxide (B87167) (DMSO).

  • Protocol:

    • Dissolve naringenin (1.0 eq) in DMSO.

    • Add a catalytic amount of iodine (0.1 eq).

    • Heat the reaction mixture to 150°C and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

    • The precipitated product, apigenin, is filtered, washed with water, and dried.

Step 1.2: Methylation of Apigenin to 4',7-Di-O-methylapigenin

This step involves the selective methylation of the 4' and 7-hydroxyl groups of apigenin.

  • Reaction: Apigenin is methylated using dimethyl sulfate (B86663).

  • Reagents and Solvents: Apigenin, Dimethyl sulfate (DMS), Potassium carbonate (K₂CO₃), Acetone.

  • Protocol:

    • To a solution of apigenin (1.0 eq) in dry acetone, add anhydrous potassium carbonate (3.0 eq).

    • Add dimethyl sulfate (2.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • The residue is then purified by column chromatography on silica (B1680970) gel to afford 4',7-Di-O-methylapigenin.[1][2]

Step Reactant Reagent Solvent Time (h) Temperature (°C) Yield (%)
1.1NaringeninI₂DMSO2-4150~85
1.2Apigenin(CH₃)₂SO₄, K₂CO₃Acetone8-12Reflux~70

Table 1: Summary of reaction conditions and yields for the synthesis of Monomer I.

Part 2: Synthesis of 8-Iodo-4',7-di-O-methylapigenin (Monomer II)

This part describes the synthesis of the second flavonoid monomer, which is functionalized with an iodine atom for the subsequent coupling reaction.

Step 2.1: Iodination of 4',7-Di-O-methylapigenin

This step introduces an iodine atom at the C8 position of the A-ring of the flavonoid.

  • Reaction: Electrophilic iodination of the electron-rich aromatic ring.

  • Reagents and Solvents: 4',7-Di-O-methylapigenin, Iodine (I₂), Hydrogen peroxide (H₂O₂), Ethanol.

  • Protocol:

    • Dissolve 4',7-Di-O-methylapigenin (1.0 eq) in ethanol.

    • Add elemental iodine (1.1 eq) to the solution.

    • Slowly add 30% aqueous hydrogen peroxide (1.5 eq) dropwise while stirring.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (B1210297), wash with brine, and dry over anhydrous sodium sulfate.

    • The crude product is purified by column chromatography to yield 8-Iodo-4',7-di-O-methylapigenin.[3]

Step Reactant Reagent Solvent Time (h) Temperature (°C) Yield (%)
2.14',7-Di-O-methylapigeninI₂, H₂O₂Ethanol24RT~60

Table 2: Summary of reaction conditions and yield for the synthesis of Monomer II.

Part 3: Ullmann Condensation for this compound Synthesis

This is the key step where the two flavonoid monomers are coupled to form the biflavonoid structure.

  • Reaction: Copper-catalyzed formation of a diaryl ether.

  • Reagents and Solvents: 4',7-Di-O-methylapigenin (Monomer I), 8-Iodo-4',7-di-O-methylapigenin (Monomer II), Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Pyridine (B92270).

  • Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), combine 4',7-Di-O-methylapigenin (1.0 eq), 8-Iodo-4',7-di-O-methylapigenin (1.2 eq), copper(I) iodide (0.5 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add dry pyridine as the solvent.

    • Heat the reaction mixture to 120-130°C and stir for 24-48 hours.

    • Monitor the formation of the product by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove pyridine.

    • The residue is dissolved in ethyl acetate and washed successively with dilute HCl, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by preparative TLC or column chromatography to afford the protected this compound.[4][5]

Step Reactants Catalyst Base Solvent Time (h) Temperature (°C) Yield (%)
3.1Monomer I, Monomer IICuIK₂CO₃Pyridine24-48120-130~30-40

Table 3: Summary of reaction conditions and yield for the Ullmann condensation.

Part 4: Final Demethylation to Yield this compound

The final step involves the selective demethylation of the protected biflavonoid to yield this compound.

  • Reaction: Cleavage of the methyl ether at the 5-position.

  • Reagents and Solvents: Protected this compound, Boron tribromide (BBr₃), Dichloromethane (B109758) (DCM).

  • Protocol:

    • Dissolve the protected this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

    • Stir the reaction at -78°C for 2 hours and then allow it to slowly warm to room temperature overnight.

    • Quench the reaction by carefully adding methanol (B129727) at 0°C.

    • The solvent is removed under reduced pressure.

    • The residue is purified by preparative HPLC to yield pure this compound.

Step Reactant Reagent Solvent Time (h) Temperature (°C) Yield (%)
4.1Protected this compoundBBr₃DCM12-16-78 to RT~50

Table 4: Summary of reaction conditions and yield for the final demethylation step.

Visualizations

Synthesis_Workflow cluster_monomer1 Synthesis of Monomer I cluster_monomer2 Synthesis of Monomer II cluster_coupling Ullmann Condensation cluster_final Final Product Formation Naringenin Naringenin Apigenin Apigenin Naringenin->Apigenin I₂, DMSO Monomer_I 4',7-Di-O-methylapigenin Apigenin->Monomer_I DMS, K₂CO₃ Monomer_I_2 4',7-Di-O-methylapigenin Monomer_I_c Monomer I Monomer_II 8-Iodo-4',7-di-O-methylapigenin Monomer_I_2->Monomer_II I₂, H₂O₂ Monomer_II_c Monomer II Protected_CB Protected this compound Monomer_I_c->Protected_CB CuI, K₂CO₃, Pyridine Monomer_II_c->Protected_CB CuI, K₂CO₃, Pyridine Protected_CB_f Protected this compound Cryptomerin_B This compound Protected_CB_f->Cryptomerin_B BBr₃, DCM

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Analogy Start Starting Materials (Naringenin) Monomer_Prep Monomer Synthesis (Apigenin derivative) Start->Monomer_Prep Oxidation & Methylation Functionalization Functionalization (Iodination) Monomer_Prep->Functionalization Electrophilic Substitution Coupling Key Coupling Reaction (Ullmann Condensation) Monomer_Prep->Coupling Convergent Step Functionalization->Coupling Convergent Step Final_Product Target Molecule (this compound) Coupling->Final_Product Deprotection

Caption: Logical steps in the synthesis.

References

Application Notes and Protocols for Testing Cryptomerin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic properties of Cryptomerin B, a biflavonoid isolated from Cryptomeria japonica. The following protocols detail standard assays for determining cell viability, membrane integrity, and the induction of apoptosis. While specific cytotoxic data for this compound is not extensively documented, related compounds from Cryptomeria japonica have demonstrated low-to-moderate cytotoxic activity against leukemia cell lines, and the essential oil of the plant has been shown to induce apoptosis in cancer cells. Therefore, the protocols provided herein are based on established methods for evaluating the anti-cancer potential of novel natural products.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for organizing your results.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineTreatment Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
MOLM-13 0 (Control)100 ± 5.2
10
25
50
100
A549 0 (Control)100 ± 6.1
10
25
50
100
MCF-7 0 (Control)100 ± 4.8
10
25
50
100

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Cell LineTreatment Concentration (µM)% Cytotoxicity (Mean ± SD)
MOLM-13 0 (Control)0 ± 2.5
10
25
50
100
A549 0 (Control)0 ± 3.1
10
25
50
100
MCF-7 0 (Control)0 ± 2.9
10
25
50
100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Cell LineTreatment Concentration (µM)% Early Apoptosis (Mean ± SD)% Late Apoptosis (Mean ± SD)% Necrosis (Mean ± SD)
MOLM-13 0 (Control)
50
A549 0 (Control)
50
MCF-7 0 (Control)
50

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., MOLM-13, A549, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium. It is advisable to test a broad range of concentrations initially (e.g., 1-100 µM).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.[3][4][5]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration as determined by the MTT assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Mandatory Visualizations

Experimental_Workflow cluster_viability Cell Viability & Cytotoxicity cluster_apoptosis Apoptosis Detection start_viability Seed Cells in 96-well plates treat_viability Treat with this compound start_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability mtt_assay MTT Assay incubate_viability->mtt_assay ldh_assay LDH Assay incubate_viability->ldh_assay read_viability Measure Absorbance mtt_assay->read_viability ldh_assay->read_viability analyze_viability Calculate % Viability / % Cytotoxicity read_viability->analyze_viability start_apoptosis Seed Cells in 6-well plates treat_apoptosis Treat with this compound (IC50) start_apoptosis->treat_apoptosis incubate_apoptosis Incubate (24-48h) treat_apoptosis->incubate_apoptosis harvest_cells Harvest & Wash Cells incubate_apoptosis->harvest_cells stain_cells Stain with Annexin V-FITC/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_apoptosis Quantify Apoptotic Populations flow_cytometry->analyze_apoptosis

Caption: Experimental workflow for assessing this compound cytotoxicity.

PI3K_Akt_Signaling_Pathway cryptomerin_b This compound pi3k PI3K cryptomerin_b->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits caspase9 Caspase-9 bcl2->caspase9 Inhibits survival Cell Survival bcl2->survival Promotes caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces

References

Troubleshooting & Optimization

Navigating the Labyrinth of Cryptomerin B Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis of Cryptomerin B, a naturally occurring biflavonoid with significant therapeutic potential, the path to successful synthesis can be fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis. Drawing from established synthetic strategies for structurally related biflavonoids like hinokiflavone, this guide aims to equip drug development professionals with the knowledge to overcome synthetic hurdles and streamline their research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main difficulties in synthesizing this compound, a C-O-C type biflavonoid, revolve around three key areas:

  • Low yields: Achieving high yields in the crucial coupling step that links the two flavonoid units is often difficult.

  • Side reactions: The presence of multiple reactive hydroxyl groups on the flavonoid precursors can lead to undesired side reactions, complicating the purification process.

  • Regioselectivity: Ensuring the ether linkage forms at the correct positions on the two flavonoid moieties is a significant challenge that requires careful control of reaction conditions and protecting group strategies.

Q2: Which synthetic strategies are most commonly employed for the synthesis of C-O-C type biflavonoids like this compound?

A2: The most prevalent methods for constructing the diaryl ether linkage in biflavonoids are:

  • Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a halogenated flavone (B191248) with a hydroxy-flavone.[1] While widely used, it often requires harsh reaction conditions, including high temperatures and polar aprotic solvents.[1]

  • Suzuki-Miyaura Cross-Coupling: A more modern approach that utilizes a palladium catalyst to couple a boronic acid-functionalized flavone with a halogenated flavone.[2][3] This method generally offers milder reaction conditions and greater functional group tolerance.[3]

  • Oxidative Coupling: This biomimetic approach mimics the natural biosynthetic pathway and often uses oxidizing agents to directly couple two flavonoid units.[4][5][6] However, controlling the regioselectivity of this reaction can be challenging.[5]

Q3: Why are protecting groups necessary in this compound synthesis?

A3: The flavonoid precursors of this compound contain multiple hydroxyl groups. These groups are reactive and can interfere with the desired coupling reaction, leading to a mixture of products and low yields. Protecting these hydroxyl groups with temporary blocking groups ensures that the coupling reaction occurs only at the desired positions.[7][8] The choice of protecting group is critical and must be stable to the coupling conditions but easily removable in a subsequent step.[7]

Troubleshooting Guides

Problem 1: Low Yield in the Ullmann Condensation Coupling Step
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Inactive Copper Catalyst Use freshly prepared, activated copper powder or a soluble copper(I) salt. The activity of the copper catalyst is crucial for the reaction's success.[1]See Experimental Protocol 1: Ullmann Condensation for Biflavonoid Synthesis .
Poor Solvent Quality Ensure the use of high-purity, anhydrous polar aprotic solvents such as DMF or NMP. Trace amounts of water can deactivate the catalyst and reactants.[1]See Experimental Protocol 1: Ullmann Condensation for Biflavonoid Synthesis .
Sub-optimal Reaction Temperature The Ullmann condensation typically requires high temperatures, often exceeding 150 °C.[1] Carefully optimize the reaction temperature to find the balance between reaction rate and decomposition of starting materials.See Experimental Protocol 1: Ullmann Condensation for Biflavonoid Synthesis .
Insufficient Reaction Time These reactions can be slow. Monitor the reaction progress by TLC or LC-MS and ensure it has gone to completion before workup.See Experimental Protocol 1: Ullmann Condensation for Biflavonoid Synthesis .
Problem 2: Formation of Multiple Products in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Side Reactions due to Unprotected Hydroxyl Groups Ensure complete protection of all non-reacting hydroxyl groups on both flavonoid coupling partners. Incomplete protection is a common source of side products.[7]See Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis .
Homo-coupling of Boronic Acid Use a 1:1 stoichiometry of the coupling partners. An excess of the boronic acid can lead to self-coupling. Consider using a slow addition of the boronic acid to the reaction mixture.See Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis .
Decomposition of Catalyst Use a robust palladium catalyst and ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.See Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis .
Incorrect Base The choice and amount of base are critical. A weak base may not be sufficient to activate the boronic acid, while a very strong base can cause decomposition of the starting materials. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) to find the optimal conditions.See Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis .
Problem 3: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Presence of Closely Eluting Impurities Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for purification. Column chromatography with silica (B1680970) gel may not be sufficient to separate structurally similar biflavonoids.Purification details are often specific to the reaction and products. General guidance can be found in the experimental protocols.
Incomplete Deprotection Monitor the deprotection step carefully by TLC or LC-MS to ensure all protecting groups have been removed. Incomplete deprotection will result in a mixture of partially protected products that are difficult to separate from the final compound.See Experimental Protocol 3: Debenzylation for Deprotection of Hydroxyl Groups .
Formation of regioisomers If the coupling reaction is not completely regioselective, it will produce a mixture of isomers. Optimizing the coupling reaction conditions (catalyst, solvent, temperature) is crucial to favor the formation of the desired isomer. In some cases, separation of regioisomers may require specialized chromatographic techniques.See relevant coupling protocols for strategies to improve regioselectivity.

Quantitative Data Summary

Synthetic Method Key Reactants Catalyst/Reagent Typical Yield (%) Reference
Ullmann Condensation Halogenated flavone, Hydroxy-flavoneCopper powder or Cu(I) salt20-50[1]
Suzuki-Miyaura Coupling Boronic acid-flavone, Halogenated flavonePd catalyst (e.g., Pd(PPh3)4)40-70[2]
Oxidative Coupling Flavone monomerOxidizing agent (e.g., FeCl3)15-40[4]

Experimental Protocols

Experimental Protocol 1: Ullmann Condensation for Biflavonoid Synthesis (General Procedure)
  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the protected halogenated flavone (1.0 eq), the protected hydroxy-flavone (1.2 eq), and activated copper powder (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper residues.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis (General Procedure)[2]
  • Reactant Preparation: To a degassed solution of the protected halogenated flavone (1.0 eq) and the protected boronic acid-flavone (1.1 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base (e.g., K2CO3, 2.0 eq).[2]

  • Reaction: Heat the mixture to reflux under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Experimental Protocol 3: Debenzylation for Deprotection of Hydroxyl Groups (General Procedure)[9]
  • Reactant Preparation: Dissolve the benzylated biflavonoid in a suitable solvent such as tetrahydrofuran (B95107) (THF) or ethanol.[9]

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Workup: Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected this compound. Further purification by recrystallization or chromatography may be necessary.

Visualizing Synthetic Pathways

To aid in understanding the logical flow of the synthesis and troubleshooting processes, the following diagrams are provided.

Synthesis_Workflow Start Protected Flavonoid Precursors Coupling Coupling Reaction (Ullmann or Suzuki-Miyaura) Start->Coupling Protected_Biflavonoid Protected this compound Coupling->Protected_Biflavonoid Deprotection Deprotection Protected_Biflavonoid->Deprotection Cryptomerin_B This compound Deprotection->Cryptomerin_B Purification Purification Cryptomerin_B->Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Multiple Products Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Reaction_Conditions Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Check_Protecting_Groups Confirm Complete Protection Start->Check_Protecting_Groups

References

Technical Support Center: Optimizing Cryptomerin B Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Cryptomerin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve the yield and purity of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound isolation?

A1: The primary source of this compound is the leaves of the Japanese cedar, Cryptomeria japonica. While other parts of the tree also contain a variety of bioactive compounds, the leaves are a significant source of biflavonoids, including this compound.

Q2: I am experiencing a very low yield of this compound. What are the likely causes?

A2: Low yields of this compound can arise from several factors. Incomplete extraction is a common issue, which can be caused by a suboptimal solvent system or extraction method. The particle size of the plant material may be too large, hindering solvent penetration. Additionally, an insufficient solvent-to-solid ratio can lead to incomplete extraction. Degradation of the compound due to unfavorable conditions such as high temperatures, extreme pH, or exposure to light during extraction is another major cause of low yields.[1]

Q3: My crude extract is a very complex mixture, making purification difficult. How can I simplify it?

A3: A multi-step purification strategy is often necessary. After obtaining the crude extract, liquid-liquid partitioning can be used to separate compounds based on polarity. For biflavonoids like this compound, partitioning the crude extract between n-hexane, ethyl acetate (B1210297), and water is a common step to enrich the target compound in the ethyl acetate fraction. Following this, a combination of column chromatography techniques, such as using Amberlite XAD-7 and Sephadex LH-20, can effectively separate this compound from other co-extracted compounds like other flavonoids, diterpenoids, and chlorophyll.[2]

Q4: During column chromatography, this compound is co-eluting with other similar compounds. How can I improve the separation?

A4: Co-elution of structurally similar biflavonoids is a common challenge due to their similar polarities.[3] To improve separation on a silica (B1680970) gel column, you can use a shallower solvent gradient during the elution of the target compound.[3] For preparative HPLC, experimenting with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers can enhance resolution.

Q5: My final product appears to be degrading over time. How can I prevent this?

A5: Flavonoids, including this compound, can be sensitive to light, oxygen, and high temperatures. To prevent degradation, store the purified compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Adding a small amount of an antioxidant like ascorbic acid to the storage solvent can also help prevent oxidative degradation.[1]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or poor purity of this compound during the isolation process.

Problem Possible Cause Solution
Low concentration of this compound in the crude extract Suboptimal extraction parameters.Solvent Selection: Use a polar solvent like methanol (B129727) or an ethanol-water mixture (70-80% ethanol) for efficient extraction of biflavonoids.Temperature: Maintain an extraction temperature between 50-70°C to enhance solubility without causing degradation.Extraction Time: An optimal extraction time is typically 60-120 minutes. Prolonged times can lead to the extraction of undesirable compounds.Solid-to-Liquid Ratio: Use a higher solvent volume to improve extraction efficiency. A ratio of 1:20 to 1:40 (g/mL) is commonly used.
Degradation of this compound during extraction Exposure to high temperatures, extreme pH, or light.Temperature Control: Use a rotary evaporator at a temperature not exceeding 45°C for solvent removal.pH Management: Maintain a slightly acidic to neutral pH (around 4-6) during extraction, as extreme pH can cause degradation.Light Protection: Protect the plant material and extracts from direct light by using amber-colored glassware or by covering the containers with aluminum foil.
Significant loss of this compound during column chromatography Irreversible adsorption onto the stationary phase or improper mobile phase selection.Stationary Phase: For silica gel chromatography, ensure the column is properly packed and equilibrated. Consider using a different stationary phase like Sephadex LH-20, which separates based on size and polarity.Mobile Phase: Start with a non-polar solvent and gradually increase the polarity. For silica gel, a gradient of chloroform (B151607) to methanol is a common choice.
Extract discoloration (e.g., turning brown) Oxidation of phenolic hydroxyl groups.Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the extraction solvent. Work under an inert atmosphere (nitrogen or argon) and use deoxygenated solvents.

Experimental Protocols

Extraction and Partitioning

This protocol is adapted from established methods for the isolation of biflavonoids from Cryptomeria japonica leaves.

  • Sample Preparation: Air-dry the leaves of Cryptomeria japonica in a well-ventilated area away from direct sunlight. Grind the dried leaves into a coarse powder.

  • Extraction: Macerate the powdered leaves (1 kg) in methanol (5 L) for 72 hours at room temperature with occasional stirring. Filter the extract and repeat the extraction process twice more with fresh methanol.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a viscous crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 1 L of water and sequentially partition with an equal volume of n-hexane (3x) followed by ethyl acetate (3x).

  • Fraction Collection: Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction is enriched with biflavonoids, including this compound.

Chromatographic Purification
  • Amberlite XAD-7 Column Chromatography: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto Amberlite XAD-7 resin. Pack the resin into a column and elute with a stepwise gradient of water and methanol (e.g., 100% water, 50% methanol, 100% methanol). Collect the fractions and monitor by TLC or HPLC to identify the fractions containing this compound.

  • Sephadex LH-20 Column Chromatography: Pool the this compound-rich fractions and concentrate them. Dissolve the residue in methanol and apply it to a Sephadex LH-20 column. Elute with 100% methanol. This step helps to remove smaller molecules and some pigments.

  • Preparative HPLC: The final purification is achieved by preparative HPLC on a C18 column. Use a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid) as the mobile phase. Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Structure Confirmation: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, LC-MS, and NMR.

Data Presentation

The following table presents hypothetical yield data at different stages of the purification process. Actual yields may vary depending on the plant material and experimental conditions.

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Methanol Extraction 1000 (dried leaves)12012.0~5
Ethyl Acetate Partitioning 120 (crude extract)3025.0~20
Amberlite XAD-7 Chromatography 30 (EtOAc fraction)516.7~60
Sephadex LH-20 Chromatography 5 (XAD-7 fraction)1.530.0~85
Preparative HPLC 1.5 (LH-20 fraction)0.213.3>98

Visualizations

Experimental Workflow

experimental_workflow start Dried Cryptomeria japonica leaves extraction Methanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, water) concentration1->partitioning concentration2 Concentrate Ethyl Acetate Fraction partitioning->concentration2 xad7 Amberlite XAD-7 Column Chromatography concentration2->xad7 lh20 Sephadex LH-20 Column Chromatography xad7->lh20 prep_hplc Preparative HPLC lh20->prep_hplc end Pure this compound prep_hplc->end

Caption: Workflow for the isolation and purification of this compound.

Representative Signaling Pathway

Many flavonoids and biflavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While the specific mechanism for this compound is still under investigation, this diagram illustrates a plausible mode of action.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκB ikb_p P-IκB ikb->ikb_p Phosphorylation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb NF-κB-IκB Complex ikk IKK ikk->nfkb_ikb Phosphorylates IκB ikb_p->nfkb Ubiquitination & Degradation of IκB dna DNA nfkb_nuc->dna Binds to promoter regions gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) dna->gene_expression stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->ikk cryptomerin_b This compound cryptomerin_b->ikk Inhibition

Caption: Plausible inhibition of the NF-κB signaling pathway by this compound.

References

Cryptomerin B stability and degradation factors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Cryptomerin B. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. Therefore, the quantitative data and some experimental details provided are based on studies of the closely related biflavonoid, amentoflavone, and general knowledge of flavonoid chemistry. This information should be used as a guideline for designing experiments and interpreting results for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: Based on the general stability of biflavonoids, the primary factors that can lead to the degradation of this compound are expected to be:

  • pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions. Flavonoids are generally more stable in acidic conditions (pH < 7).

  • Temperature: Elevated temperatures can accelerate degradation processes. Some biflavonoids have shown instability in high-temperature environments.

  • Light (Photodegradation): Exposure to UV or even visible light can induce photochemical degradation.

  • Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to oxidative degradation of the flavonoid structure.

  • Enzymatic Degradation: In biological systems, various enzymes can metabolize and degrade this compound.

Q2: How should I store my this compound samples to ensure stability?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Solid Form: Store as a solid powder in a tightly sealed container at -20°C or below, protected from light and moisture.

  • In Solution: If solutions are necessary, prepare them fresh whenever possible. If storage is required, use a suitable solvent (e.g., DMSO, ethanol), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C, protected from light. The stability of flavonoids in solution is pH-dependent, with better stability generally observed at acidic pH.

Q3: What are the likely degradation products of this compound?

A3: The degradation of biflavonoids like this compound can be complex. Based on studies of related flavonoids, potential degradation pathways include the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic compounds such as phenolic acids and aldehydes. Under oxidative conditions, quinone-type structures may be formed. The exact nature of the degradation products will depend on the specific stress conditions applied.

Troubleshooting Guide

Problem: I am seeing a loss of my this compound peak in my HPLC analysis over time.

  • Possible Cause 1: Instability in Solution. this compound may be degrading in the solvent used for your analysis.

    • Solution: Prepare fresh solutions for each analysis. If using aqueous mobile phases, ensure the pH is slightly acidic to improve stability. Evaluate the stability of your stock and working solutions at different temperatures and time points.

  • Possible Cause 2: Photodegradation. Exposure to light during sample preparation or in the autosampler can cause degradation.

    • Solution: Work under amber or low-light conditions. Use amber vials for your samples and protect the autosampler from direct light if possible.

  • Possible Cause 3: Adsorption to Vials or Tubing. Highly lipophilic compounds can sometimes adsorb to plastic or glass surfaces.

    • Solution: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. Prime the HPLC system thoroughly before analysis.

Problem: I am observing multiple new peaks in my chromatogram after stressing my this compound sample.

  • Possible Cause: Degradation has occurred. The new peaks are likely degradation products.

    • Solution: This is the expected outcome of a forced degradation study. The goal is now to characterize these degradation products. Use a stability-indicating HPLC method with sufficient resolution to separate the parent compound from all degradation products. Employ mass spectrometry (LC-MS) to help identify the structures of the new peaks.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the degradation of a biflavonoid, based on general knowledge and data from related compounds like amentoflavone. These should be considered as starting points for experimental design.

Table 1: Summary of this compound Degradation under Forced Stress Conditions (Hypothetical Data)

Stress ConditionReagent/ParameterDurationTemperature (°C)Degradation (%)Number of Major Degradants
Acid Hydrolysis 0.1 M HCl24 hours80~15-252
Base Hydrolysis 0.1 M NaOH4 hours60~30-503
Oxidation 3% H₂O₂24 hoursRoom Temp~20-404
Thermal Solid State48 hours100~10-201
Photolytic Solution (in Methanol)24 hoursRoom Temp~25-453

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a known amount of solid this compound in a vial and heat in an oven at 100°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose a solution of this compound (e.g., in methanol) in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method. If available, use HPLC-MS to obtain mass information for the degradation products.

  • Data Evaluation: Calculate the percentage degradation of this compound and identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm; monitor at the λmax of this compound (e.g., around 270 nm and 330 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (Solid, 100°C) stock->thermal Apply Stress photo Photolytic (Solution, Light Chamber) stock->photo Apply Stress hplc_uv HPLC-UV Analysis acid->hplc_uv base->hplc_uv oxidation->hplc_uv thermal->hplc_uv photo->hplc_uv hplc_ms HPLC-MS Analysis hplc_uv->hplc_ms for structural info quantify Quantify Degradation hplc_uv->quantify identify Identify Degradants hplc_ms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cryptomerin_b This compound hydrolysis_products Hydrolysis Products (e.g., ring opening) cryptomerin_b->hydrolysis_products Acid/Base oxidation_products Oxidation Products (e.g., quinones) cryptomerin_b->oxidation_products Oxidizing Agent photodegradation_products Photodegradation Products (e.g., smaller phenolics) cryptomerin_b->photodegradation_products Light Exposure

Caption: Potential degradation pathways of this compound under different stress conditions.

Technical Support Center: Overcoming Solubility Issues with Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cryptomerin B.

Disclaimer: this compound is a biflavonoid, and like many compounds in this class, it is expected to have low aqueous solubility. Specific quantitative solubility data for this compound is limited in publicly available literature. The guidance provided here is based on established principles for improving the solubility of poorly soluble flavonoids and other natural products.[1][2][3][4] The protocols and data tables are illustrative and should be adapted based on experimental observations.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my desired aqueous buffer.

Q: I am trying to dissolve this compound directly in an aqueous buffer (e.g., PBS, cell culture media) for my experiment, but it remains as a precipitate. What should I do?

A: Direct dissolution of highly lipophilic compounds like this compound in aqueous media is often challenging. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.

Recommended Steps:

  • Prepare a Concentrated Stock Solution: Start by dissolving this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[5] DMSO is a powerful and generally biocompatible organic solvent suitable for most cell-based assays at low final concentrations (<0.5%).[5]

  • Gentle Warming and Sonication: If the compound does not dissolve readily in DMSO at room temperature, gentle warming (e.g., to 37°C) or brief sonication in a water bath can be applied to facilitate dissolution.[1]

  • Serial Dilution: To minimize precipitation upon addition to your aqueous buffer, it is crucial to add the DMSO stock to the buffer and not the other way around.[1] Perform this addition with vigorous mixing or vortexing to ensure rapid dispersion.[1] It may also be beneficial to use an intermediate dilution step.[2]

G

Issue 2: The compound precipitates out of the aqueous buffer after diluting the DMSO stock.

Q: I've prepared a DMSO stock solution, but when I dilute it into my cell culture medium, a precipitate forms. How can I prevent this?

A: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. This "crashing out" occurs because the compound is no longer soluble as the percentage of the organic co-solvent (DMSO) decreases.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your aqueous medium.

  • Decrease the Stock Solution Concentration: Using a less concentrated DMSO stock solution and adding a larger volume to your aqueous buffer can sometimes prevent precipitation by slowing down the effective concentration increase at the point of addition.

  • Use Co-solvents: Incorporating a co-solvent in your final aqueous solution can improve solubility.[1][5] Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[1][2] Flavonoids often have acidic hydroxyl groups, so increasing the pH of the buffer may enhance solubility. However, be mindful of the pH stability of this compound and the requirements of your experimental system.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][6]

G

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: For creating stock solutions, polar aprotic solvents are generally a good starting point for flavonoids. We recommend high-purity, anhydrous DMSO or dimethylformamide (DMF). For less polar applications, acetone (B3395972) and ethyl acetate (B1210297) may also be effective, although their biocompatibility is lower.[7][8][9]

Q2: How should I store my this compound stock solution?

A2: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] It is also advisable to protect the solution from light.

Q3: Can I use ethanol to make a stock solution?

A3: While some flavonoids are soluble in ethanol, it is generally a less effective solvent than DMSO for highly lipophilic compounds.[10] You may try ethanol, but you might not be able to achieve as high a stock concentration.

Q4: My experiment is sensitive to DMSO. What are the alternatives?

A4: If DMSO is not an option, you may need to explore more advanced formulation strategies to enhance the aqueous solubility of this compound directly. Two common and effective methods are cyclodextrin (B1172386) complexation and the preparation of solid dispersions.[1][2][3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an "inclusion complex" with a hydrophilic exterior that is water-soluble.[11][12][13]

  • Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[3][14][15][16] This can significantly improve the dissolution rate and apparent solubility.[3][14][15][16]

G

Data Presentation

The following tables present illustrative solubility data for a typical biflavonoid similar to this compound. These are not experimentally determined values for this compound and should be used as a general guide.

Table 1: Illustrative Solubility in Common Organic Solvents

SolventCategoryIllustrative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dimethylformamide (DMF)Polar Aprotic> 30
AcetonePolar Aprotic~ 5-10
EthanolPolar Protic~ 1-5
Methanol (B129727)Polar Protic~ 1-5
WaterAqueous< 0.01

Table 2: Illustrative Effect of Solubility Enhancement Techniques on Aqueous Solubility

FormulationEnhancement Factor (vs. Water)Illustrative Aqueous Solubility (µg/mL)
This compound in Water1x< 10
1:1 Complex with HP-β-Cyclodextrin~20x~200
1:5 Solid Dispersion with PVP K30~50x~500

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 5.42 mg for a 1 mL stock, assuming a Molecular Weight of 542.47 g/mol ) into a sterile, light-protected vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL) to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -80°C.[5]

Protocol 2: General Method for Preparing a Solid Dispersion (Solvent Evaporation Method)

This protocol is a general guideline and should be optimized for this compound.[2][16]

  • Select a Carrier: Choose a hydrophilic polymer carrier, such as polyvinylpyrrolidone (B124986) (PVP K30) or hydroxypropyl methylcellulose (B11928114) (HPMC).[3][14]

  • Weigh Components: Weigh the desired amounts of this compound and the polymer carrier (e.g., a 1:5 weight ratio).[2]

  • Dissolve: Dissolve both components in a suitable common solvent (e.g., methanol or ethanol) in a round-bottom flask. Ensure a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C). Continue until a thin film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.[2]

  • Collection and Storage: Scrape the dried solid dispersion from the flask, gently grind it to a fine powder if necessary, and store it in a desiccator.

Protocol 3: General Method for Preparing a Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This is a general protocol that may require optimization.[11][17]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.[11]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired molar ratio.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol.

  • Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue to stir the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.

  • Freeze-Drying (Lyophilization): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it until a dry powder is obtained. This powder is the this compound-cyclodextrin inclusion complex.

References

Technical Support Center: Troubleshooting Cryptomerin B NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the nuclear magnetic resonance (NMR) signal assignment of Cryptomerin B, a biflavonoid found in Cryptomeria japonica. Due to the structural complexity of biflavonoids, NMR spectral analysis can present unique challenges. This guide aims to provide clear and actionable solutions to common issues encountered during these experiments.

Frequently Asked Questions (FAQs) - NMR Signal Assignment for this compound

Q1: Why are the aromatic signals in my 1H NMR spectrum of this compound so complex and overlapping?

A1: The aromatic region (typically δ 6.0-8.0 ppm) of biflavonoids like this compound is often crowded due to the presence of multiple aromatic rings. This compound is composed of two flavonoid moieties, apigenin (B1666066) and isoginkgetin, each with its own set of aromatic protons. This leads to a high number of signals in a narrow chemical shift range, resulting in significant overlap.

Troubleshooting Steps:

  • 2D NMR Spectroscopy: Utilize two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments will help to resolve individual proton signals and identify their correlations with neighboring protons and carbons.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., DMSO-d6, acetone-d6, methanol-d4) can induce differential chemical shifts, potentially resolving some overlapping signals.

  • Higher Magnetic Field: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). The increased spectral dispersion at higher fields can significantly improve the resolution of overlapping multiplets.

Q2: I am having difficulty distinguishing between the signals of the two flavonoid units in this compound. How can I assign them correctly?

A2: Differentiating the signals from the two constituent flavonoid moieties is a common challenge. The chemical environments are similar, leading to closely spaced chemical shifts.

Troubleshooting Steps:

  • HMBC Analysis: Long-range H-C correlations from HMBC spectra are crucial. Look for correlations between the protons of one flavonoid unit and the carbons of the other, particularly across the ether linkage that connects them. For example, correlations from the protons on the B-ring of one unit to the carbons of the A-ring of the second unit can definitively establish the connectivity.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space proximities between protons on the two different flavonoid units, aiding in their differentiation and confirming the overall conformation.

  • Comparison with Monomeric Flavonoids: Compare the experimental data with the known NMR data for the individual monomeric flavonoids, apigenin and isoginkgetin. This can provide a starting point for assignments, although shifts will be perturbed by the linkage and steric effects in the biflavonoid structure.

Q3: Some of the expected quaternary carbon signals in my 13C NMR spectrum are very weak or missing. What could be the reason?

A3: Quaternary carbons, which lack directly attached protons, often exhibit weak signals in 13C NMR spectra due to their long spin-lattice relaxation times (T1) and the absence of Nuclear Overhauser Enhancement (NOE) from attached protons.

Troubleshooting Steps:

  • Increase Relaxation Delay: Increase the relaxation delay (d1) in your 13C NMR acquisition parameters. This allows more time for the quaternary carbons to return to their equilibrium state, leading to stronger signals.

  • Use a Different Pulse Program: Employ pulse sequences specifically designed to enhance the detection of quaternary carbons, such as the DEPTQ (Distortionless Enhancement by Polarization Transfer Quaternary) experiment.

  • HMBC: While direct detection might be difficult, quaternary carbons can often be identified and assigned through their long-range correlations to nearby protons in an HMBC spectrum.

Quantitative NMR Data for this compound

Precise and validated 1H and 13C NMR data for this compound is essential for accurate signal assignment. Due to historical inconsistencies in the literature for biflavonoids, it is critical to refer to revised and confirmed data. The following table is a template illustrating how such data should be structured for clarity and comparative analysis.

Carbon No.13C Chemical Shift (ppm)1H Chemical Shift (ppm, Multiplicity, J in Hz)Key HMBC Correlations
Apigenin Moiety
2Data
3DataData
4Data
...DataData
Isoginkgetin Moiety
2''Data
3''DataData
4''Data
...DataData

Note: Researchers should consult the most recent and reputable phytochemical studies for the accurately assigned chemical shifts to populate such a table.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Ensure the sample is fully dissolved to avoid line broadening. If necessary, gentle warming or sonication can be used.

  • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

2. 1D NMR Spectroscopy (1H and 13C):

  • 1H NMR: Acquire a standard proton spectrum to observe the overall proton signal distribution. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR: Acquire a proton-decoupled 13C spectrum. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary to detect all carbons, especially quaternary ones.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY: This experiment identifies proton-proton spin-spin couplings. It is essential for tracing out the spin systems within each aromatic ring and the C-ring of the flavonoid moieties.

  • HSQC: This experiment correlates proton signals with their directly attached carbon signals. It is fundamental for assigning the signals of protonated carbons.

  • HMBC: This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is the most critical experiment for assigning quaternary carbons and for establishing the connectivity between the two flavonoid units. Optimize the long-range coupling delay to observe correlations over various bond distances.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the NMR signal assignment of this compound.

troubleshooting_workflow start Start: Complex/Overlapping NMR Spectra of this compound check_1d Review 1D (1H & 13C) Spectra: - Signal Overlap? - Missing Quaternary Carbons? start->check_1d run_2d Acquire 2D NMR Data: - COSY - HSQC - HMBC check_1d->run_2d analyze_cosy Analyze COSY: Trace Proton Spin Systems run_2d->analyze_cosy analyze_hsqc Analyze HSQC: Assign Protonated Carbons run_2d->analyze_hsqc analyze_hmbc Analyze HMBC: - Assign Quaternary Carbons - Identify Inter-unit Correlations run_2d->analyze_hmbc insufficient_resolution Issue: Insufficient Resolution analyze_cosy->insufficient_resolution if overlap persists final_assignment Final Signal Assignment analyze_cosy->final_assignment if successful analyze_hsqc->final_assignment if successful weak_signals Issue: Weak Quaternary Carbon Signals analyze_hmbc->weak_signals if signals missing ambiguous_assignment Issue: Ambiguous Moiety Assignment analyze_hmbc->ambiguous_assignment if distinction is unclear analyze_hmbc->final_assignment if successful change_solvent Solution: Change Solvent (e.g., Acetone-d6, Methanol-d4) insufficient_resolution->change_solvent higher_field Solution: Use Higher Field NMR insufficient_resolution->higher_field optimize_acq Solution: Optimize Acquisition - Increase Relaxation Delay - More Scans weak_signals->optimize_acq run_noesy Solution: Run NOESY/ROESY to Confirm Spatial Proximity ambiguous_assignment->run_noesy compare_data Compare with Literature Data for Monomeric Units ambiguous_assignment->compare_data change_solvent->run_2d higher_field->run_2d optimize_acq->run_2d run_noesy->final_assignment compare_data->final_assignment

Troubleshooting workflow for this compound NMR signal assignment.

Technical Support Center: Enhancing the Resolution of Cryptomerin B in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Cryptomerin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this biflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for the analysis of biflavonoids like this compound is a reversed-phase HPLC method. A C18 column is commonly used with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution is often preferred to resolve compounds with different polarities effectively.

Q2: Why is the resolution of this compound challenging in HPLC?

A2: this compound is a biflavonoid, meaning it is a dimer of flavonoid units. Its high molecular weight and complex structure, which includes multiple hydroxyl groups, can lead to several challenges in HPLC. These include poor peak shape (tailing) due to interactions with the stationary phase, and co-elution with other structurally similar flavonoids present in natural extracts. The presence of multiple chiral centers can also contribute to peak broadening if the stereoisomers are not fully resolved.

Q3: How does the mobile phase pH affect the resolution of this compound?

Q4: What are the common causes of peak tailing when analyzing this compound?

A4: Peak tailing for this compound in reversed-phase HPLC is often caused by secondary interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. Other potential causes include column overload, use of an inappropriate sample solvent, or column contamination.

Q5: Can column temperature be used to improve the resolution of this compound?

A5: Yes, column temperature is an important parameter for optimizing HPLC separations. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution. It can also alter the selectivity of the separation. A systematic study of temperatures, for instance, in the range of 25°C to 45°C, is advisable to determine the optimal condition for your specific separation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution Inappropriate Mobile Phase Composition: The organic solvent percentage or the pH of the aqueous phase is not optimal.Optimize the Gradient: Adjust the gradient slope to provide better separation of closely eluting peaks. A shallower gradient can often improve resolution. Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase to suppress the ionization of silanol groups on the stationary phase and the phenolic hydroxyl groups on this compound. Experiment with a pH range of 2.5 to 4.5.
Suboptimal Column Temperature: The temperature is not ideal for the separation.Vary the Column Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C). Higher temperatures can improve efficiency and alter selectivity.
Inadequate Column Chemistry: The stationary phase is not providing sufficient selectivity.Try a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.
Peak Tailing Secondary Silanol Interactions: The hydroxyl groups of this compound are interacting with active silanol groups on the column packing material.Acidify the Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to minimize silanol interactions. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to reduce the number of free silanol groups.
Column Overload: Too much sample has been injected onto the column.Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.
Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.Use a Weaker Sample Solvent: Dissolve the sample in the initial mobile phase composition or a solvent with a weaker elution strength.
Fluctuating Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between injections.Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 5-10 column volumes) before each injection, especially in gradient elution.
Mobile Phase Instability: The mobile phase composition is changing over time due to evaporation of the organic component or improper mixing.Prepare Fresh Mobile Phase Daily: Ensure mobile phase components are well-mixed and degassed. Keep solvent bottles capped to prevent evaporation.
Temperature Fluctuations: The ambient temperature is affecting the column temperature.Use a Column Oven: Maintain a constant and controlled column temperature using a column oven for improved reproducibility.

Experimental Protocols

Protocol 1: Baseline Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of methanol and water.
Protocol 2: Optimized HPLC Method for Enhanced Resolution of this compound

This protocol incorporates modifications to improve the resolution and peak shape of this compound.

Parameter Condition
Column High-purity, end-capped C18 or Phenyl-Hexyl (e.g., 150 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid (pH adjusted to ~3.0)
Mobile Phase B Acetonitrile
Gradient 40% B to 60% B over 40 minutes (shallow gradient)
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength 280 nm and 330 nm (for peak purity assessment)
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid).

Visualizations

Diagram 1: Troubleshooting Workflow for Poor HPLC Resolution

G start Poor Resolution or Peak Co-elution check_method Review Current Method Parameters start->check_method optimize_gradient Optimize Gradient Program (e.g., shallower gradient) check_method->optimize_gradient resolution_ok Resolution Improved? optimize_gradient->resolution_ok adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) adjust_ph->resolution_ok change_temp Vary Column Temperature (e.g., 25°C, 35°C, 45°C) change_temp->resolution_ok change_column Consider a Different Column Chemistry (e.g., Phenyl-Hexyl) change_column->resolution_ok resolution_ok->adjust_ph No resolution_ok->change_temp No resolution_ok->change_column No end Resolution Optimized resolution_ok->end Yes

Caption: A logical workflow for troubleshooting and improving poor resolution in HPLC analysis.

Diagram 2: Logical Relationships in Troubleshooting Peak Tailing

G cluster_causes Potential Causes cluster_solutions Solutions peak_tailing Peak Tailing Observed cause1 Secondary Silanol Interactions peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Sample Solvent Mismatch peak_tailing->cause3 solution1 Acidify Mobile Phase (e.g., 0.1% Formic Acid) cause1->solution1 solution2 Reduce Injection Volume or Sample Concentration cause2->solution2 solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3

Caption: A diagram illustrating the common causes of peak tailing and their corresponding solutions.

Technical Support Center: Minimizing Artifacts in Cryptomerin B Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing artifacts during bioassays with Cryptomerin B. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common bioassays for this compound? This compound is commonly evaluated for its cytotoxic (anti-cancer) and anti-inflammatory properties.
What is the general solubility of this compound? This compound is a lipophilic compound and is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) for in vitro assays.
Are there known interferences of this compound in common assays? As a flavonoid, this compound has the potential to interfere with colorimetric and fluorescence-based assays. It may also exhibit metal-chelating properties.
What are the key signaling pathways modulated by this compound? Based on the activities of similar flavonoids, this compound is likely to modulate inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K/Akt.

Troubleshooting Guide

Issue 1: High Background or False Positives in Colorimetric Assays (e.g., MTT, XTT)

Question: My results from an MTT assay show unexpectedly high cell viability, or I'm observing a color change in the media even in wells without cells. What could be the cause?

Answer: This is a common artifact when working with flavonoids like this compound. The issue likely stems from the intrinsic properties of the compound itself.

Possible Causes and Solutions:

CauseSolution
Direct reduction of the tetrazolium salt: this compound, being a phenolic compound, may directly reduce the MTT reagent to its colored formazan (B1609692) product, independent of cellular metabolic activity.1. Run a compound control: Include wells with this compound and the assay reagent in cell-free media. Subtract the absorbance of this control from your experimental values.2. Use an alternative assay: Switch to a non-tetrazolium-based assay such as the Sulforhodamine B (SRB) assay, which measures protein content, or an ATP-based luminescence assay (e.g., CellTiter-Glo®).
Color interference: this compound solutions may have a yellowish hue, which can interfere with the absorbance reading of the formazan product.1. Use a plate reader with wavelength scanning capabilities: This can help to distinguish the absorbance peak of the formazan from that of this compound.2. Implement a proper blank: Use wells containing only this compound in media as a blank for the spectrophotometer reading.
Precipitation of this compound: At higher concentrations, this compound may precipitate in the culture medium, scattering light and leading to inaccurate absorbance readings.1. Check for precipitation: Visually inspect the wells under a microscope before adding the assay reagent.2. Optimize solubility: Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%) and that the compound is fully dissolved before adding to the cells.
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)

Question: I am getting variable results in my nitric oxide (NO) assay when testing this compound. What could be the problem?

Answer: Inconsistencies in NO assays can arise from several factors related to the compound and the assay itself.

Possible Causes and Solutions:

CauseSolution
Interference with the Griess reagent: Phenolic compounds can sometimes interact with the components of the Griess reagent, leading to inaccurate readings.1. Run a compound-reagent control: Mix this compound with the Griess reagent in cell-free media to check for any direct reaction.2. Measure at multiple time points: This can help to distinguish between a true biological effect and a chemical interaction.
Cytotoxicity at higher concentrations: High concentrations of this compound may be toxic to the cells (e.g., RAW 264.7 macrophages), leading to a decrease in NO production that is not due to a specific anti-inflammatory effect.1. Perform a concurrent cytotoxicity assay: Always test the cytotoxicity of this compound on the same cell line and under the same experimental conditions as the anti-inflammatory assay.2. Use non-toxic concentrations: Ensure that the concentrations of this compound used in the anti-inflammatory assay are not significantly affecting cell viability.
Instability of this compound in culture medium: The compound may degrade over the incubation period, leading to a loss of activity.1. Minimize exposure to light and air: Prepare fresh solutions of this compound for each experiment and protect them from light.2. Consider shorter incubation times: If stability is a concern, investigate the effects of this compound over shorter time courses.

Quantitative Data Summary

The following tables summarize representative quantitative data for bioassays involving compounds structurally related to this compound, which can serve as a reference for expected activity ranges.

Table 1: Cytotoxicity of Cryptomeridiol (a related compound)

Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
MOLM-13 (Leukemia)MTT7222 - 44[1]

Table 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

Cell LineAssayCompoundIC50 (µg/mL)
RAW 264.7 (Macrophage)Griess AssayVarious Plant Extracts33.3 - 163.3[2]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for testing the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MOLM-13, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Anti-Inflammatory Assay

This protocol is designed to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.[1]

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Diagram 1: General Troubleshooting Workflow for Bioassays

Troubleshooting Workflow General Troubleshooting Workflow for Bioassays start Unexpected Bioassay Result check_controls Review Controls (Positive, Negative, Vehicle) start->check_controls check_compound Assess Compound Properties (Solubility, Color, Fluorescence) check_controls->check_compound Controls Valid troubleshoot_controls Repeat with Validated Controls check_controls->troubleshoot_controls Controls Invalid check_assay Evaluate Assay Principle (Colorimetric, Fluorometric, etc.) check_compound->check_assay No Obvious Interference troubleshoot_compound Modify Protocol (e.g., add compound-only blank) check_compound->troubleshoot_compound Interference Suspected change_assay Select Alternative Assay (e.g., non-colorimetric) check_assay->change_assay Assay Prone to Interference resolve Problem Resolved check_assay->resolve Assay Principle Sound troubleshoot_controls->resolve troubleshoot_compound->resolve change_assay->resolve

Caption: A decision tree for troubleshooting unexpected results in bioassays.

Diagram 2: Experimental Workflow for Cytotoxicity Testing

Cytotoxicity Workflow Experimental Workflow for Cytotoxicity Testing start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_compound Prepare Serial Dilutions of this compound incubate1->prepare_compound treat_cells Treat Cells with this compound incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_reagent Add Assay Reagent (e.g., MTT, SRB, ATP-based) incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 measure Measure Signal (Absorbance/Fluorescence/Luminescence) incubate3->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: A step-by-step workflow for assessing the cytotoxicity of this compound.

Diagram 3: NF-κB Signaling Pathway

NFkB Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Released nucleus Nucleus NFkB_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_active->gene_expression Induces cryptomerinB This compound cryptomerinB->IKK Inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Diagram 4: MAPK Signaling Pathway

MAPK Pathway MAPK Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stress/Cytokines MAPKKK MAPKKK stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors Activates nucleus Nucleus MAPK->nucleus Translocates to gene_expression Inflammatory Gene Expression transcription_factors->gene_expression Induces cryptomerinB This compound cryptomerinB->MAPKK Inhibits?

Caption: The MAPK signaling cascade and a potential point of inhibition by this compound.

Diagram 5: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates cell_survival Cell Survival & Proliferation Akt->cell_survival Promotes cryptomerinB This compound cryptomerinB->PI3K Inhibits?

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound.

References

Technical Support Center: Cryptomerin B Purification Process Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Cryptomerin B from Cryptomeria japonica.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound?

A1: The purification of this compound, a sesquiterpenoid, from Cryptomeria japonica typically involves a multi-step process. The general workflow begins with the extraction of the plant material using an organic solvent like methanol (B129727). This is followed by a series of chromatographic separations to isolate this compound from the complex mixture of other natural products. A common approach includes liquid-liquid extraction to partition compounds based on polarity, followed by column chromatography (e.g., using silica (B1680970) gel, XAD-7, or Sephadex LH-20) and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Q2: Which part of Cryptomeria japonica is the best source for this compound?

A2: While various parts of Cryptomeria japonica contain a rich diversity of phytochemicals, the heartwood and leaves are often cited as significant sources of sesquiterpenoids. The concentration of specific compounds can, however, vary depending on the age of the tree, geographical location, and the time of harvest. It is recommended to perform a preliminary analysis of different plant parts to identify the most abundant source of this compound for large-scale purification.

Q3: What are the key challenges in purifying this compound?

A3: The main challenges include the presence of structurally similar compounds, which can co-elute during chromatographic separation, leading to difficulties in achieving high purity. Additionally, the degradation of the target compound during the extraction and purification process can result in low yields. Optimizing each step of the purification protocol is crucial to overcome these challenges.

Q4: How can I monitor the presence and purity of this compound throughout the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. For more accurate assessment of purity and for quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is used for the final structural confirmation of the purified compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete extraction of plant material.- Increase the extraction time or perform multiple extraction cycles.- Reduce the particle size of the plant material by grinding to increase the surface area for solvent penetration.- Use a more efficient extraction method, such as Soxhlet extraction or ultrasound-assisted extraction.
Degradation of this compound during extraction.- Perform extraction at a lower temperature to minimize thermal degradation.- Use high-purity solvents to avoid reactions with impurities.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- Test different combinations of stationary phases (e.g., silica gel, reversed-phase C18) and mobile phase systems with varying polarities.- Use a gradient elution instead of an isocratic one to improve the resolution of closely eluting compounds.
Overloading of the column.- Reduce the amount of sample loaded onto the column.- Use a larger column with a higher loading capacity.
Co-elution of Impurities with this compound Presence of structurally similar compounds.- Employ orthogonal chromatographic techniques. For example, if you used normal-phase chromatography, follow it with reversed-phase chromatography.- Utilize preparative HPLC with a high-resolution column for the final purification step.
Loss of Compound During Solvent Evaporation High volatility of this compound.- Use a rotary evaporator at a reduced pressure and a lower temperature.- For small sample volumes, use a gentle stream of nitrogen gas for evaporation.
Peak Tailing or Broadening in HPLC Column degradation or contamination.- Flush the column with a strong solvent to remove any adsorbed impurities.- If the problem persists, replace the column.
Inappropriate mobile phase pH or composition.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Optimize the mobile phase composition for better peak shape.

Data Presentation

The following tables provide a summary of hypothetical quantitative data for different stages of this compound purification. These values are for illustrative purposes to guide researchers in evaluating their own purification efficiency.

Table 1: Comparison of Extraction Methods for this compound

Extraction Method Solvent Extraction Time (hours) Crude Extract Yield (%) This compound Content in Extract (mg/g)
MacerationMethanol4812.51.2
Soxhlet ExtractionMethanol2415.21.5
Ultrasound-AssistedMethanol214.81.4

Table 2: Purification Summary for this compound

Purification Step Total Weight (g) This compound Purity (%) Step Yield (%) Overall Yield (%)
Crude Methanolic Extract1001.5100100
Liquid-Liquid Extraction (Ethyl Acetate (B1210297) Fraction)255.083.383.3
Silica Gel Column Chromatography540.080.066.6
Sephadex LH-20 Column Chromatography1.585.075.050.0
Preparative HPLC0.5>98.039.219.6

Experimental Protocols

Protocol 1: Extraction of this compound from Cryptomeria japonica
  • Preparation of Plant Material: Air-dry the heartwood of Cryptomeria japonica and grind it into a coarse powder.

  • Extraction: Macerate 1 kg of the powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then with Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Protocol 2: Chromatographic Purification of this compound
  • Liquid-Liquid Extraction: Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v) and partition it successively with n-hexane and ethyl acetate. Concentrate the ethyl acetate fraction, which is typically enriched with sesquiterpenoids.

  • Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Sephadex LH-20 Column Chromatography: Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other polar impurities.

  • Preparative HPLC: Perform the final purification on a preparative HPLC system using a C18 column. Use an isocratic or gradient mobile phase of acetonitrile (B52724) and water to obtain this compound with high purity (>98%).

Mandatory Visualization

Experimental Workflow for this compound Purification

G Start Cryptomeria japonica (Heartwood Powder) Extraction Methanolic Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract LLE Liquid-Liquid Extraction (n-Hexane/Ethyl Acetate) CrudeExtract->LLE EtOAcFraction Ethyl Acetate Fraction LLE->EtOAcFraction SilicaGel Silica Gel Column Chromatography EtOAcFraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC PureCryptomerinB Pure this compound (>98% Purity) PrepHPLC->PureCryptomerinB

Caption: A generalized workflow for the purification of this compound.

Hypothetical Signaling Pathway Affected by this compound

Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be affected by a cytotoxic natural product like this compound. Specific experimental validation for this compound is required.

G cluster_cell Cell CryptomerinB This compound ROS ↑ Reactive Oxygen Species (ROS) CryptomerinB->ROS NFkB ↓ NF-κB Pathway CryptomerinB->NFkB CellMembrane Cell Membrane MAPK MAPK Pathway (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation MAPK->Caspase Apoptosis Apoptosis NFkB->Apoptosis Inhibits Mitochondria->Caspase Caspase->Apoptosis

Caption: A hypothetical cytotoxic signaling pathway for this compound.

Technical Support Center: Addressing Low Bioavailability of Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on enhancing the bioavailability of the biflavonoid Cryptomerin B is limited in publicly available literature. This technical support center provides guidance based on established methodologies for other poorly soluble flavonoids and biflavonoids. The protocols and troubleshooting advice herein should be considered a starting point for developing a tailored approach for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: Like many polyphenolic compounds and other biflavonoids, this compound's low oral bioavailability is likely attributable to several factors:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1]

  • Extensive First-Pass Metabolism: It may undergo significant metabolism in the gut wall and liver by Phase I and Phase II enzymes, reducing the amount of active compound reaching systemic circulation.[1]

  • Efflux by Transporters: It could be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump the compound back into the GI lumen.

  • Instability: The chemical structure of this compound may be susceptible to degradation in the harsh acidic and enzymatic environment of the stomach and intestines.[1]

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: The principal strategies focus on improving the solubility, dissolution rate, and protecting the molecule from premature degradation. Key approaches include:

  • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly increase its aqueous solubility and dissolution rate.[2][3]

  • Nanoparticle-Based Delivery Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4][5] Common systems include:

    • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers can protect it from degradation and facilitate its transport across the intestinal epithelium.[1]

    • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs)): These systems can enhance lymphatic uptake, potentially bypassing first-pass metabolism.[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine oil-in-water emulsion in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.[6]

  • Co-administration with Absorption Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[7][8]

Troubleshooting Guides

Solid Dispersions
ProblemPossible Cause(s)Troubleshooting Steps
Low Drug Loading Poor miscibility of this compound with the chosen polymer.- Screen different polymers with varying hydrophilicity (e.g., PVP, HPMC, Soluplus®).- Utilize a co-solvent during preparation to improve initial mixing.- Optimize the drug-to-polymer ratio.
Drug Recrystallization during Storage The amorphous state is thermodynamically unstable. The polymer is not effectively inhibiting crystallization.- Increase the polymer-to-drug ratio.- Select a polymer that can form specific interactions (e.g., hydrogen bonds) with this compound.- Store the solid dispersion under controlled temperature and humidity conditions.
Inconsistent in vitro Dissolution Results Incomplete conversion to an amorphous state. Variability in particle size.- Confirm the amorphous state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).- Ensure a consistent particle size distribution through milling or sieving.
Nanoparticle Formulations
ProblemPossible Cause(s)Troubleshooting Steps
Large Particle Size or High Polydispersity Index (PDI) Inefficient particle size reduction method. Aggregation of nanoparticles.- Optimize homogenization pressure and cycles, or sonication time and amplitude.- Screen different stabilizers (surfactants) or increase the concentration of the current stabilizer.- For nanoprecipitation, adjust the solvent-to-antisolvent ratio and mixing speed.
Low Encapsulation Efficiency (%EE) Poor affinity of this compound for the nanoparticle matrix. Drug leakage during the preparation process.- Select a polymer or lipid with higher affinity for this compound.- Optimize the drug-to-carrier ratio.- For emulsion-based methods, ensure rapid solidification of the nanoparticles to effectively entrap the drug.
Instability of the Nanosuspension (e.g., Sedimentation) Insufficient surface charge leading to particle aggregation.- Measure the zeta potential; a value of at least ±30 mV is generally desirable for stability.- Add or change the stabilizer to one that imparts a higher surface charge.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table presents typical improvements observed for other poorly soluble flavonoids when formulated into advanced delivery systems. This data is for illustrative purposes to guide researchers on potential targets for formulation optimization.

Formulation StrategyFlavonoid ExampleKey ParameterUnformulated FlavonoidFormulated FlavonoidFold Improvement
Solid Dispersion DiacereinDissolution Efficiency (at 60 min)~20%>80%~4x
Nanoparticles PinocembrinRelative Oral Bioavailability12.612.61x
SEDDS SilymarinCmax (ng/mL)~15~150~10x
SEDDS SilymarinAUC (ng·h/mL)~50~400~8x

Data is generalized from various studies on flavonoid bioavailability enhancement and should be used as a reference.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®)

  • Organic Solvent (e.g., Ethanol, Methanol, or a mixture)

  • Rotary Evaporator

  • Water Bath

  • Vacuum Oven

Methodology:

  • Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask with the aid of sonication or vortexing until a clear solution is obtained.

  • The flask is then attached to a rotary evaporator. The solvent is evaporated under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Continue the evaporation process until a thin, dry film is formed on the inner wall of the flask.

  • The resulting solid mass is further dried in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The dried solid dispersion is then scraped, pulverized using a mortar and pestle, and passed through a sieve to obtain a uniform particle size.

  • The prepared solid dispersion should be characterized for drug content, dissolution behavior, and solid-state properties (using PXRD and DSC).

Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

Objective: To encapsulate this compound within polymeric nanoparticles to improve its bioavailability and protect it from degradation.

Materials:

  • This compound

  • Biodegradable Polymer (e.g., PLGA, PCL)

  • Organic Solvent (e.g., Acetone, Acetonitrile)

  • Aqueous phase containing a stabilizer (e.g., Poloxamer 188, Polyvinyl alcohol (PVA))

  • Magnetic Stirrer

  • Syringe pump

  • Ultracentrifuge

Methodology:

  • Dissolve a specific amount of this compound and the chosen polymer (e.g., PLGA) in the organic solvent to prepare the organic phase.

  • Prepare the aqueous phase by dissolving the stabilizer (e.g., 1% w/v PVA) in deionized water.

  • Place the aqueous phase on a magnetic stirrer at a constant stirring speed.

  • Using a syringe pump, add the organic phase dropwise into the aqueous phase at a constant flow rate.

  • Nanoparticles will form spontaneously due to the diffusion of the organic solvent into the aqueous phase.

  • Leave the resulting nanosuspension under magnetic stirring for several hours in a fume hood to allow for the evaporation of the organic solvent.

  • The nanoparticles are then collected by ultracentrifugation, washed with deionized water to remove the excess stabilizer and un-encapsulated drug, and may be lyophilized for long-term storage.

  • The prepared nanoparticles should be characterized for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Weigh this compound and Polymer dissolve Dissolve in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry process Pulverize and Sieve dry->process end_prep Solid Dispersion Powder process->end_prep char1 Drug Content (e.g., HPLC) end_prep->char1 char2 Dissolution Studies end_prep->char2 char3 Solid-State Analysis (PXRD, DSC) end_prep->char3

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_nanoparticles cluster_prep Preparation cluster_char Characterization organic_phase Prepare Organic Phase: This compound + Polymer in Solvent nanoprecipitation Inject Organic Phase into Aqueous Phase (under stirring) organic_phase->nanoprecipitation aqueous_phase Prepare Aqueous Phase: Stabilizer in Water aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap collection Collect & Wash Nanoparticles (Ultracentrifugation) solvent_evap->collection end_product Lyophilized Nanoparticles collection->end_product char1 Particle Size & PDI (DLS) end_product->char1 char2 Zeta Potential end_product->char2 char3 Encapsulation Efficiency end_product->char3 char4 Drug Release Profile end_product->char4

Caption: Workflow for Nanoparticle Preparation.

logical_relationship_bioavailability cluster_challenges Challenges for this compound cluster_strategies Formulation Strategies cluster_outcomes Desired Outcomes solubility Low Aqueous Solubility solid_disp Solid Dispersions solubility->solid_disp Addressed by nanoparticles Nanoparticles solubility->nanoparticles Addressed by sedds SEDDS solubility->sedds Addressed by metabolism First-Pass Metabolism metabolism->solid_disp Addressed by metabolism->nanoparticles Addressed by metabolism->sedds Addressed by permeability Low Intestinal Permeability permeability->solid_disp Addressed by permeability->nanoparticles Addressed by permeability->sedds Addressed by inc_sol Increased Solubility solid_disp->inc_sol nanoparticles->inc_sol prot_deg Protection from Degradation nanoparticles->prot_deg enh_abs Enhanced Absorption nanoparticles->enh_abs sedds->inc_sol goal Improved Bioavailability inc_sol->goal prot_deg->goal enh_abs->goal

Caption: Addressing Low Bioavailability of this compound.

References

Technical Support Center: Strategies for Scaling Up Cryptomerin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Cryptomerin B, with a focus on strategies for scaling up production. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the total synthesis of this compound and related biflavonoids?

A common and established method for the synthesis of C-O-C type biflavonoids like this compound is through the Ullmann condensation of two different flavone (B191248) intermediates. This strategy involves the coupling of a hydroxy-flavone with a halo-flavone, followed by a series of transformations to yield the final product. A well-documented example is the synthesis of hinokiflavone (B190357), a structural isomer of this compound, which provides a solid template for the synthesis of this compound.[1][2]

Q2: What are the key intermediates in the synthesis of this compound based on the hinokiflavone synthesis model?

Following the synthetic logic for hinokiflavone, the key intermediates for this compound synthesis would be a protected 8-hydroxy-apigenin derivative and a protected 6-iodo-apigenin derivative. These two flavone units are coupled to form the biflavonoid backbone.

Q3: What are the typical reaction steps involved in the total synthesis of this compound?

Based on analogous biflavonoid syntheses, a likely synthetic sequence for this compound involves:

  • Protection of Hydroxyl Groups: The hydroxyl groups of the starting flavone monomers are typically protected, often as methyl ethers, to prevent unwanted side reactions.

  • Ullmann Condensation: The protected hydroxy-flavone and iodo-flavone are coupled in the presence of a copper catalyst and a base at elevated temperatures.

  • Purification of the Coupled Product: The resulting permethylated biflavonoid ether is purified from the reaction mixture.

  • Demethylation: The protecting methyl groups are removed to yield the final this compound product.[1]

Troubleshooting Guides

Problem: Low yield during the Ullmann condensation of flavone intermediates.

Potential CauseSuggested Solution
Impure Reactants Ensure that the flavone intermediates are of high purity. Impurities can interfere with the catalytic cycle. Recrystallize or chromatograph the starting materials if necessary.
Inactive Copper Catalyst Use freshly prepared or commercially available high-purity copper(I) iodide or copper bronze. The surface of the copper catalyst can oxidize over time, reducing its activity.
Suboptimal Solvent The choice of solvent is critical. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used for Ullmann couplings. Ensure the solvent is anhydrous, as water can inhibit the reaction.
Incorrect Temperature The reaction typically requires high temperatures (e.g., 110°C).[1] Ensure the reaction mixture is heated uniformly and maintained at the optimal temperature.
Inappropriate Base Anhydrous potassium carbonate is a commonly used base. Ensure the base is finely powdered and thoroughly mixed with the reactants to maximize surface area and reactivity.

Problem: Incomplete demethylation of the permethylated this compound ether.

Potential CauseSuggested Solution
Insufficient Reagent Ensure a sufficient excess of the demethylating agent, such as hydroiodic acid in acetic anhydride (B1165640), is used to cleave all methyl ether groups.[1]
Reaction Time Too Short Demethylation can be a slow process. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it goes to completion.
Suboptimal Temperature The reaction typically requires heating (e.g., 130-140°C). Maintain a consistent and appropriate temperature throughout the reaction.

Experimental Protocols

The following protocols are adapted from the synthesis of hinokiflavone and can be modified for the synthesis of this compound.

1. Synthesis of Permethylated 3'-nitro-4',6''-bisflavonyl ether (Key Intermediate)

  • Reactants: 8-hydroxy-4',5,7-trimethoxyflavone (B12730536) and 4'-iodo-3'-nitro-5,7-dimethoxyflavone.

  • Procedure:

    • A mixture of 8-hydroxy-4',5,7-trimethoxyflavone, 4'-iodo-3'-nitro-5,7-dimethoxyflavone, and anhydrous potassium carbonate is heated in dimethyl sulfoxide (DMSO) at 110°C for 1 hour.

    • The reaction mixture is then poured into ice water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by chromatography.

2. Reduction of the Nitro Group

  • Reactant: Permethylated 3'-nitro-4',6''-bisflavonyl ether.

  • Procedure:

    • The nitro-ether is dissolved in a mixture of dimethylformamide (DMF) and water.

    • Sodium dithionite (B78146) (Na₂S₂O₄) is added in portions to the solution while stirring.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The product, the corresponding amino-biflavonoid, is isolated by extraction.

3. Demethylation to Yield Hinokiflavone (analogous for this compound)

  • Reactant: Permethylated hinokiflavone.

  • Procedure:

    • The permethylated hinokiflavone is heated with a mixture of hydroiodic acid and acetic anhydride at 130-140°C for 3 hours.

    • The reaction mixture is cooled and poured into a solution of sodium bisulfite.

    • The precipitated product is collected, washed, and purified.

Quantitative Data

The following table summarizes typical reaction conditions based on the synthesis of hinokiflavone, which serves as a model for this compound synthesis. Precise yields for a scaled-up this compound synthesis would require experimental optimization.

StepReactantsSolventTemperature (°C)Time
Ullmann Condensation Hydroxy-flavone, Iodo-flavone, K₂CO₃, CuDMSO1101 hr
Nitro Reduction Nitro-biflavonoid, Na₂S₂O₄aq. DMFRoom Temp.-
Demethylation Permethylated Biflavonoid, HI, Ac₂O-130-1403 hr

Visualizations

Experimental Workflow for this compound Synthesis

G A Starting Materials: Protected 8-Hydroxy-apigenin Protected 6-Iodo-apigenin B Ullmann Condensation (Cu Catalyst, Base, Heat) A->B C Purification of Permethylated this compound B->C D Demethylation (e.g., HI/Ac₂O) C->D E Final Product: This compound D->E

Caption: A generalized workflow for the total synthesis of this compound.

Troubleshooting Logic for Low Condensation Yield

G Start Low Yield in Ullmann Condensation Purity Check Reactant Purity Start->Purity Catalyst Verify Catalyst Activity Purity->Catalyst If pure Solvent Ensure Anhydrous Solvent Catalyst->Solvent If active Temp Optimize Reaction Temperature Solvent->Temp If dry Base Confirm Base Quality Temp->Base If optimal Solution Yield Improved Base->Solution If appropriate

Caption: A decision-making workflow for troubleshooting low yields in the key coupling step.

References

dealing with co-eluting compounds during Cryptomerin B purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Cryptomerin B, with a particular focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical sources?

This compound is a biflavonoid, a type of natural polyphenol. It is primarily isolated from the leaves and heartwood of the Japanese cedar, Cryptomeria japonica. Biflavonoids are essentially dimers of flavonoid units.

Q2: What are the common challenges in purifying this compound?

The primary challenge in purifying this compound is its co-elution with other structurally similar compounds present in the crude extract of Cryptomeria japonica. These include other biflavonoids (such as amentoflavone), monomeric flavonoids, and various terpenoids. Their similar polarities and retention times in traditional chromatographic systems make separation difficult.

Q3: What are the initial steps for extracting this compound from Cryptomeria japonica?

A typical extraction process involves the following steps:

  • Solvent Extraction: The dried and powdered plant material (e.g., leaves) is extracted with a polar solvent like methanol (B129727) or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297), and water, to achieve a preliminary separation of compounds based on their polarity. This compound, being a flavonoid, will typically be enriched in the ethyl acetate fraction.

Troubleshooting Guide: Dealing with Co-eluting Compounds

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem 1: Poor resolution between this compound and other flavonoids (e.g., amentoflavone) in Reversed-Phase HPLC.

Possible Cause: Structurally similar flavonoids, especially other biflavonoids, often have very close retention times on standard C18 columns due to their similar hydrophobicity and polarity.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., methanol or acetonitrile) and aqueous phase. A shallower gradient or even isocratic elution in the region where flavonoids elute can improve separation.

    • Additives: The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.

  • Change the Stationary Phase:

    • If a C18 column does not provide adequate separation, consider using a column with a different selectivity. Phenyl-hexyl or biphenyl (B1667301) stationary phases can offer different pi-pi interactions with the aromatic rings of flavonoids, potentially leading to better resolution.

  • Temperature Optimization:

    • Varying the column temperature can alter the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, which can sometimes improve separation.

Problem 2: Co-elution of this compound with non-flavonoid compounds (e.g., terpenoids).

Possible Cause: Cryptomeria japonica is rich in terpenoids, some of which may have polarities similar to this compound, leading to co-elution in reversed-phase systems.

Solutions:

  • Employ Orthogonal Chromatography Techniques:

    • Normal-Phase Chromatography: Utilize a normal-phase column (e.g., silica (B1680970) or diol) with a non-polar mobile phase (e.g., hexane/ethyl acetate). The separation mechanism is based on polarity, which can effectively separate the moderately polar biflavonoids from less polar terpenoids.

    • Size-Exclusion Chromatography (SEC): Using a resin like Sephadex LH-20 can separate compounds based on their molecular size. Biflavonoids are larger than many monomeric flavonoids and some terpenoids, allowing for effective fractionation.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Before HPLC, use an SPE cartridge with a suitable sorbent to remove interfering compounds. For example, a polar sorbent could retain the flavonoids while allowing less polar terpenoids to pass through, or vice-versa.

Problem 3: Broad or tailing peaks for this compound.

Possible Cause:

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Secondary Interactions: Interactions between the phenolic hydroxyl groups of this compound and active sites on the silica backbone of the column can cause tailing.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting or splitting.

Solutions:

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample.

  • Use a Deactivated Column: Employ an end-capped C18 column or a column specifically designed for the analysis of phenolic compounds.

  • Mobile Phase pH: As mentioned earlier, adding a small amount of acid to the mobile phase can suppress silanol (B1196071) interactions.

  • Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

General Preparative HPLC Protocol for this compound Purification

This protocol provides a starting point for the purification of this compound. Optimization will be required based on the specific crude extract and available instrumentation.

  • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Methanol or Acetonitrile

  • Gradient: A typical starting gradient could be:

    • 0-10 min: 30% B

    • 10-40 min: 30-70% B

    • 40-50 min: 70-100% B

    • 50-60 min: 100% B (wash)

    • 60-70 min: 100-30% B (re-equilibration)

  • Flow Rate: Adjust based on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

  • Detection: UV detector at a wavelength where flavonoids absorb strongly (e.g., 280 nm or 340 nm).

  • Fraction Collection: Collect fractions based on the elution profile and analyze each fraction for purity using analytical HPLC.

Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemPossible Cause(s)Recommended Solution(s)
Poor resolution with other flavonoids Similar polarity and structure.Optimize mobile phase (gradient, additives), change stationary phase (e.g., phenyl-hexyl), adjust temperature.
Co-elution with terpenoids Similar polarity in reversed-phase.Use orthogonal chromatography (normal-phase, SEC), perform SPE cleanup.
Broad or tailing peaks Column overload, secondary interactions, improper sample solvent.Reduce sample load, use a deactivated column, add acid to the mobile phase, dissolve the sample in the initial mobile phase.

Visualizations

experimental_workflow plant_material Cryptomeria japonica (leaves) extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, H2O) extraction->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction Enriched with biflavonoids sec Size-Exclusion Chromatography (Sephadex LH-20) ethyl_acetate_fraction->sec prep_hplc Preparative HPLC (C18) sec->prep_hplc Further fractionation pure_cryptomerin_b Pure this compound prep_hplc->pure_cryptomerin_b

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Co-elution Issue Identified check_peak_shape Assess Peak Shape (Symmetric, Tailing, Broad?) start->check_peak_shape is_symmetric Symmetric Peak? check_peak_shape->is_symmetric is_flavonoid Co-eluting with another Flavonoid? is_symmetric->is_flavonoid Yes address_tailing Address Peak Tailing/Broadening (Reduce Load, Check Column, Adjust Solvent) is_symmetric->address_tailing No optimize_hplc Optimize HPLC Method (Mobile Phase, Stationary Phase) is_flavonoid->optimize_hplc Yes use_orthogonal Employ Orthogonal Chromatography (NP, SEC) is_flavonoid->use_orthogonal No resolved Resolution Achieved optimize_hplc->resolved use_orthogonal->resolved address_tailing->check_peak_shape

Caption: Troubleshooting logic for resolving co-elution issues.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Amentoflavone and Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a wealth of information regarding the diverse biological activities of amentoflavone (B1664850), a naturally occurring biflavonoid. In contrast, specific quantitative data on the biological activities of Cryptomerin B, a biflavonoid found in Cryptomeria japonica, remains elusive. This guide provides a detailed overview of the known biological activities of amentoflavone, supported by experimental data, while highlighting the current knowledge gap concerning this compound.

Amentoflavone: A Multifaceted Bioactive Compound

Amentoflavone has been the subject of extensive research, demonstrating a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and neuroprotective activities. These effects are attributed to its ability to modulate various cellular signaling pathways.

Anticancer Activity

Amentoflavone exhibits significant cytotoxic effects against various cancer cell lines. Its anticancer mechanism involves the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.

Cancer Cell Line IC50 Value Reference
Esophageal Squamous Carcinoma (KYSE-150)Approx. 100 µM[1]
Esophageal Squamous Carcinoma (Eca-109)Approx. 100 µM[1]

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) values for amentoflavone's anticancer activity are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and cultured in a suitable medium until they reach a desired confluency.

  • Treatment: The cells are then treated with various concentrations of amentoflavone and incubated for a specific period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of amentoflavone that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

Signaling Pathways in Anticancer Activity

Amentoflavone's anticancer effects are mediated through the modulation of key signaling pathways.

Amentoflavone_Anticancer_Pathway Amentoflavone Amentoflavone PI3K_Akt PI3K/Akt Pathway Amentoflavone->PI3K_Akt Inhibits ERK ERK Pathway Amentoflavone->ERK Inhibits NF_kB NF-κB Pathway Amentoflavone->NF_kB Inhibits Apoptosis Apoptosis Amentoflavone->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest Amentoflavone->Cell_Cycle_Arrest Induces PI3K_Akt->Apoptosis Inhibits Proliferation_Inhibition Proliferation_Inhibition PI3K_Akt->Proliferation_Inhibition Promotes ERK->Proliferation_Inhibition Promotes NF_kB->Apoptosis Inhibits NF_kB->Proliferation_Inhibition Promotes

Caption: Amentoflavone's anticancer signaling pathways.

Anti-inflammatory Activity

Amentoflavone has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Activity ED50 Value Model Reference
Anti-inflammatory42 mg/kgRat carrageenan paw edema[2]
Analgesic9.6 mg/kgAcetic acid writhing test (mice)[2]

Experimental Protocol: Rat Carrageenan Paw Edema Assay

This in vivo model is used to assess the anti-inflammatory activity of compounds.

  • Animal Model: Rats are used as the experimental animals.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.

  • Treatment: Amentoflavone is administered to the rats, typically intraperitoneally, before or after the carrageenan injection.

  • Edema Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • ED50 Calculation: The effective dose 50 (ED50), the dose that causes a 50% reduction in edema, is calculated.

Signaling Pathways in Anti-inflammatory Activity

Amentoflavone exerts its anti-inflammatory effects by targeting inflammatory signaling cascades.

Amentoflavone_Anti_inflammatory_Pathway Amentoflavone Amentoflavone NF_kB NF-κB Amentoflavone->NF_kB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Production

Caption: Amentoflavone's anti-inflammatory mechanism.

Antiviral Activity

Amentoflavone has shown promising antiviral activity against a range of viruses.

Virus EC50 Value Reference
Influenza A (H1N1)3.1 µg/ml
Influenza A (H3N2)4.3 µg/ml
Influenza B0.56 µg/ml
Herpes Simplex Virus 1 (HSV-1)17.9 µg/ml
Herpes Simplex Virus 2 (HSV-2)48.0 µg/ml

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound.

  • Cell Culture: A monolayer of susceptible host cells is grown in culture plates.

  • Virus Infection: The cells are infected with a known amount of the virus.

  • Treatment: The infected cells are then treated with different concentrations of amentoflavone.

  • Overlay: After a period of viral adsorption, the medium is replaced with a semi-solid overlay medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

  • Plaque Counting: After incubation, the cells are stained, and the plaques are counted.

  • EC50 Calculation: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined.

Neuroprotective Activity

Amentoflavone has been shown to protect neurons from damage and has potential therapeutic applications in neurodegenerative diseases. It is known to modulate signaling pathways such as PI3K/Akt and ERK. While the neuroprotective effects have been documented, specific EC50 values from the provided search results are not available.

This compound: An Enigma in Bioactivity

This compound is a biflavonoid that can be isolated from Cryptomeria japonica. Despite its identification, there is a significant lack of publicly available quantitative data regarding its specific biological activities. While some studies have investigated the bioactivities of extracts from Cryptomeria japonica, which show antioxidant, anti-lipase, and antibacterial properties, these activities cannot be directly attributed to this compound alone, as these extracts contain a complex mixture of compounds.

One source mentions that this compound is a bioactive diterpenoid with antiproliferative activity, but no quantitative data such as IC50 or EC50 values are provided to substantiate this claim.

Conclusion

Amentoflavone is a well-characterized biflavonoid with a wide array of potent biological activities, supported by a substantial body of experimental evidence and quantitative data. Its anticancer, anti-inflammatory, antiviral, and neuroprotective effects are linked to its ability to modulate critical cellular signaling pathways.

In stark contrast, the biological profile of this compound remains largely unexplored. The absence of specific quantitative data on its bioactivities makes a direct comparison with amentoflavone impossible at this time. Further research is imperative to isolate and characterize the biological functions of this compound and to determine its potential as a therapeutic agent. This knowledge gap underscores the vast, untapped potential of natural products and the need for continued investigation into their pharmacological properties. Researchers, scientists, and drug development professionals are encouraged to pursue studies that will elucidate the biological activities of lesser-known compounds like this compound, which could hold the key to novel therapeutic interventions.

References

A Comparative Analysis of the Efficacy of Hinokiflavone and Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, biflavonoids have emerged as a class of compounds with significant therapeutic potential. Among these, hinokiflavone (B190357) and its methylated derivative, Cryptomerin B, have garnered attention for their diverse biological activities. This guide provides a comparative overview of the available experimental data on the efficacy of these two compounds, with a focus on their cytotoxic, anti-inflammatory, and antiviral properties. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of these natural products.

Overview of Hinokiflavone and this compound

Hinokiflavone is a C-O-C type biflavonoid composed of two apigenin (B1666066) units. It has been isolated from various plant species, including those of the genera Selaginella, Juniperus, and Rhus.[1] Cryptomerin A and B are methyl esters of hinokiflavone.[1] While extensive research has elucidated the pharmacological profile of hinokiflavone, specific experimental data on the efficacy of this compound remains limited in publicly available scientific literature.

Cytotoxic Activity

Hinokiflavone has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in numerous studies.

Cell LineCancer TypeIC50 (µM)Reference
KYSE150Esophageal Squamous Cell Carcinoma27.92 (24h), 24.91 (48h)[2]
TE14Esophageal Squamous Cell Carcinoma26.21 (24h), 22.07 (48h)[2]
HeLaCervical Cancer~35.3 (19.0 µg/mL)[1]
U251Glioma~55.4 (29.8 µg/mL)[1]
MCF-7Breast Cancer~73.0 (39.3 µg/mL)[1]
KBNasopharyngeal Cancer~7.4 (4 µg/mL)[1]

Note: The IC50 values for HeLa, U251, MCF-7, and KB cells were converted from µg/mL to µM using the molar mass of hinokiflavone (538.46 g/mol ).

Anti-inflammatory Activity

Hinokiflavone has been reported to possess anti-inflammatory properties.[1] However, specific IC50 values for the inhibition of key inflammatory mediators are not consistently reported in the literature. One study noted that hinokiflavone inhibited MMP-9 activity with an IC50 of 53 µM.[1] Research on the anti-inflammatory effects of extracts and essential oils from Cryptomeria japonica suggests potential activity, but this cannot be directly attributed to this compound.[4][5]

Antiviral Activity

The antiviral potential of hinokiflavone has been investigated against several viruses. It has been shown to inhibit the dengue 2 virus RNA-dependent RNA polymerase with submicromolar efficacy.[1] Additionally, weak inhibition of HIV reverse transcriptase has been described.[1] However, a study evaluating the antiviral activities of several biflavonoids did not report significant activity for hinokiflavone against a panel of respiratory and herpes viruses.[6]

Quantitative antiviral efficacy data for this compound is currently unavailable in the scientific literature.

Experimental Protocols

The following are summaries of the general methodologies employed in the studies cited for hinokiflavone's efficacy.

Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound (hinokiflavone) for specific durations (e.g., 24, 48, 72 hours).

  • Assay: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to the wells. Viable cells metabolize the reagent, resulting in a colorimetric change.

  • Measurement: The absorbance of the solution is measured using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Enzyme Inhibition Assays (e.g., MMP-9)
  • Enzyme and Substrate Preparation: Recombinant human MMP-9 and a fluorescent substrate are prepared.

  • Inhibition Assay: The enzyme is incubated with various concentrations of the inhibitor (hinokiflavone).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Measurement: The fluorescence generated by the cleavage of the substrate is measured over time.

  • Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Assays (e.g., Plaque Reduction Assay)
  • Cell Culture and Virus Infection: A monolayer of susceptible host cells is infected with a known amount of virus.

  • Treatment: After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the test compound.

  • Incubation: The plates are incubated to allow for the formation of viral plaques (zones of cell death).

  • Plaque Visualization and Counting: The cell monolayer is stained, and the number of plaques is counted.

  • Analysis: The percentage of plaque reduction is calculated for each concentration of the compound compared to an untreated virus control, and the EC50 (half-maximal effective concentration) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the evaluation of these compounds.

experimental_workflow cluster_invitro In Vitro Efficacy Evaluation A Cell Culture B Compound Treatment (Hinokiflavone / this compound) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Anti-inflammatory Assay (e.g., MMP-9 Inhibition) B->D E Antiviral Assay (e.g., Plaque Reduction) B->E F Data Analysis (IC50 / EC50 Determination) C->F D->F E->F

Caption: General workflow for in vitro efficacy testing.

hinokiflavone_moa cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects cluster_virus Antiviral Effects hinokiflavone Hinokiflavone proliferation Inhibition of Cell Proliferation hinokiflavone->proliferation apoptosis Induction of Apoptosis hinokiflavone->apoptosis metastasis Inhibition of Metastasis hinokiflavone->metastasis mmp Inhibition of MMPs (e.g., MMP-9) hinokiflavone->mmp rdRp Inhibition of Viral RNA Polymerase hinokiflavone->rdRp rt Inhibition of Reverse Transcriptase (weak) hinokiflavone->rt

Caption: Reported biological activities of hinokiflavone.

Conclusion

The available scientific literature provides a substantial body of evidence supporting the in vitro efficacy of hinokiflavone as a cytotoxic agent against various cancer cell lines. Its anti-inflammatory and antiviral activities, while reported, are less extensively quantified. In stark contrast, there is a significant lack of specific experimental data on the efficacy of this compound. While it is structurally related to hinokiflavone, its biological activities and potency cannot be assumed to be identical. Further research is imperative to isolate and characterize the pharmacological profile of this compound to enable a direct and meaningful comparison with hinokiflavone. For drug development professionals, hinokiflavone presents a more data-rich starting point for further investigation, while this compound represents an unexplored compound with potential yet to be scientifically validated.

References

A Comparative Analysis of Biflavonoids from Cryptomeria japonica: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of key biflavonoids isolated from Cryptomeria japonica, with a focus on amentoflavone (B1664850) and hinokiflavone (B190357). This document synthesizes experimental data on their cytotoxic, anti-inflammatory, and antiviral properties, offering a valuable resource for evaluating their therapeutic potential.

Introduction to Biflavonoids from Cryptomeria japonica

Cryptomeria japonica, commonly known as the Japanese cedar, is a rich source of various bioactive compounds, including a notable class of polyphenols called biflavonoids. These molecules are dimers of flavonoid units and have garnered significant scientific interest due to their diverse pharmacological activities. Among the biflavonoids identified in C. japonica, amentoflavone and hinokiflavone are two of the most prominent, exhibiting a range of biological effects from anticancer to antiviral activities.[1] This guide provides a comparative analysis of these two key biflavonoids, alongside other relevant compounds, to aid in the evaluation of their potential as lead compounds in drug discovery.

Comparative Biological Activity

The therapeutic potential of biflavonoids from Cryptomeria japonica is underscored by their performance in various biological assays. This section presents a comparative summary of the cytotoxic, anti-inflammatory, and antiviral activities of amentoflavone and hinokiflavone, supported by quantitative data from in vitro studies.

Cytotoxic Activity

Both amentoflavone and hinokiflavone have demonstrated cytotoxic effects against various cancer cell lines. Notably, studies suggest that hinokiflavone often exhibits greater potency than amentoflavone.

BiflavonoidCell LineActivity MetricValueReference
Hinokiflavone KB (nasopharyngeal)ED₅₀4 µg/mL[2]
Amentoflavone KB (nasopharyngeal)-Inactive[2]
Hinokiflavone HeLa (cervix)IC₅₀19.0 µg/mL[2]
Hinokiflavone U251 (glioma)IC₅₀29.8 µg/mL[2]
Hinokiflavone MCF-7 (breast)IC₅₀39.3 µg/mL

Table 1: Comparative Cytotoxic Activity of Biflavonoids. This table summarizes the half-maximal effective concentration (ED₅₀) and half-maximal inhibitory concentration (IC₅₀) values of hinokiflavone and amentoflavone against various cancer cell lines.

Anti-inflammatory Activity
Antiviral Activity

Comparative studies have revealed the potential of both amentoflavone and hinokiflavone as antiviral agents. A study evaluating their efficacy against the Dengue virus (DV) RNA-dependent RNA polymerase (NS5 RDRP) demonstrated that hinokiflavone is a more potent inhibitor than amentoflavone.

BiflavonoidTargetActivity MetricValue (µM)Reference
Hinokiflavone DV-NS5 RDRPIC₅₀0.26
Amentoflavone DV-NS5 RDRPIC₅₀1.40
Podocarpusflavone A DV-NS5 RDRPIC₅₀0.75
Isoginkgetin DV-NS5 RDRPIC₅₀3.10

Table 2: Comparative Antiviral Activity of Biflavonoids against Dengue Virus Polymerase. This table presents the half-maximal inhibitory concentration (IC₅₀) values of various biflavonoids against the Dengue virus RNA-dependent RNA polymerase.

Mechanisms of Action: Signaling Pathways

The biological activities of amentoflavone and hinokiflavone are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.

Anticancer Signaling Pathways

Both amentoflavone and hinokiflavone have been reported to exert their anticancer effects by modulating the ERK/NF-κB signaling pathway . This pathway is critical in regulating cell proliferation, survival, and inflammation. Inhibition of this pathway by these biflavonoids leads to the downregulation of downstream targets such as the matrix metalloproteinases MMP-2 and MMP-9 , which are key enzymes involved in tumor invasion and metastasis.

anticancer_pathway Biflavonoids Amentoflavone & Hinokiflavone ERK ERK Biflavonoids->ERK inhibits NFkB NF-κB ERK->NFkB MMP2 MMP-2 NFkB->MMP2 MMP9 MMP-9 NFkB->MMP9 Proliferation Cell Proliferation & Invasion MMP2->Proliferation MMP9->Proliferation

Anticancer signaling pathway of biflavonoids.
Anti-inflammatory Signaling Pathway

Amentoflavone's anti-inflammatory activity is well-documented to be mediated through the inhibition of the NF-κB signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes such as iNOS and COX-2. Amentoflavone can block this activation, thereby reducing the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.

anti_inflammatory_pathway Amentoflavone Amentoflavone NFkB NF-κB Amentoflavone->NFkB inhibits LPS LPS LPS->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Anti-inflammatory signaling of amentoflavone.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of biflavonoids.

General Experimental Workflow

The comparative evaluation of biflavonoids typically follows a systematic workflow, from isolation and purification to a battery of biological assays.

experimental_workflow Start Start: C. japonica plant material Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Biflavonoids (e.g., Amentoflavone, Hinokiflavone) Extraction->Isolation Bioassays Biological Assays Isolation->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Bioassays->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., COX-2, iNOS inhibition) Bioassays->AntiInflammatory DataAnalysis Data Analysis & Comparison Cytotoxicity->DataAnalysis Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis End End: Comparative Profile DataAnalysis->End

General experimental workflow for biflavonoids.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the biflavonoids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

  • Solubilization: The formazan (B1609692) crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reaction Mixture: A solution of DPPH in methanol (B129727) is mixed with various concentrations of the biflavonoid.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The decrease in absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: ABTS is reacted with potassium persulfate to generate the ABTS•+ solution.

  • Reaction: The ABTS•+ solution is diluted to a specific absorbance and then mixed with various concentrations of the biflavonoid.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a short incubation period.

  • Calculation: The percentage of scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

The biflavonoids from Cryptomeria japonica, particularly amentoflavone and hinokiflavone, present a compelling case for further investigation as potential therapeutic agents. Hinokiflavone has demonstrated superior cytotoxic and in vitro antiviral activity in some studies, while amentoflavone shows significant anti-inflammatory properties. The modulation of key signaling pathways such as ERK/NF-κB provides a mechanistic basis for their observed effects. This guide provides a foundational comparison to inform future research and development efforts in harnessing the therapeutic potential of these natural compounds. Further head-to-head comparative studies, especially for antioxidant and a broader range of anti-inflammatory markers, are warranted to fully elucidate their relative potencies and therapeutic promise.

References

Unveiling the Anti-Cancer Potential of Cryptomerin B: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While direct in vivo studies confirming the anti-cancer effects of Cryptomerin B are not yet available in published literature, emerging in vitro evidence suggests its potential as a therapeutic agent. This guide provides a comparative analysis of this compound's hypothesized in vivo efficacy by examining a structurally related compound, Ferruginol, alongside the standard-of-care chemotherapy, Cisplatin, in non-small cell lung cancer (NSCLC) models. This report is intended for researchers, scientists, and professionals in drug development.

This compound, a biflavonoid isolated from Cryptomeria japonica, has garnered interest for its potential biological activities. Although its direct anti-cancer effects in living organisms await confirmation, studies on other compounds from the same plant, such as the diterpenoid Ferruginol, offer valuable insights. Ferruginol has demonstrated significant anti-cancer activity in NSCLC xenograft models, operating through the induction of apoptosis.

This guide will delve into the available data for Ferruginol as a proxy for this compound and compare its performance against Cisplatin, a cornerstone in NSCLC treatment.

Comparative Efficacy of Ferruginol and Cisplatin in NSCLC Xenograft Models

The following tables summarize the quantitative data from in vivo studies on Ferruginol and Cisplatin in NSCLC mouse models. It is important to note that the data for Ferruginol and Cisplatin were obtained from separate studies using different NSCLC cell lines (CL1-5 and A549, respectively), which may influence the direct comparability of the results.

Table 1: In Vivo Anti-Tumor Efficacy

CompoundCancer ModelCell LineDosageTumor Volume ReductionSource
FerruginolXenograft (Nude Mice)CL1-52 mg/kg/day (i.p.)Significant suppression of tumor growth[1][2]
CisplatinXenograft (Nude Mice)A5493 mg/kg (i.p., twice/week)Significant inhibition of tumor growth[1]

Table 2: In Vivo Study Parameters

ParameterFerruginol StudyCisplatin Study
Animal Model Athymic Nude MiceAthymic Nude Mice
Cell Line Human NSCLC (CL1-5)Human NSCLC (A549)
Tumor Inoculation SubcutaneousSubcutaneous
Treatment Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Vehicle Control DMSONormal Saline

Experimental Protocols

Ferruginol In Vivo Study
  • Cell Line and Culture: Human non-small cell lung cancer CL1-5 cells were used.

  • Animal Model: Male athymic nude mice (4-6 weeks old) were utilized for the xenograft model.

  • Tumor Inoculation: CL1-5 cells were injected subcutaneously into the flank of the mice.

  • Treatment Protocol: Once tumors reached a specified volume, mice were randomly assigned to treatment and control groups. Ferruginol, dissolved in DMSO, was administered daily via intraperitoneal injection at a dose of 2 mg/kg of body weight. The control group received vehicle (DMSO) only.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: The study was terminated after a predetermined period, and tumors were excised for further analysis.[1][2]

Cisplatin In Vivo Study
  • Cell Line and Culture: Human non-small cell lung cancer A549 cells were used.

  • Animal Model: Nude mice were used for the xenograft model.

  • Tumor Inoculation: 5 x 10^6 A549 cells were injected subcutaneously into the rear flank of the mice.

  • Treatment Protocol: When tumor size reached approximately 100mm³, mice were randomized into treatment and control groups. Cisplatin was administered intraperitoneally twice a week at a dose of 3 mg/kg. The vehicle control group received normal saline.

  • Tumor Measurement: Tumor volume was monitored twice a week using calipers.

  • Endpoint: At the end of the study, mice were sacrificed, and tumors were excised and weighed.

Signaling Pathways and Experimental Workflow

The anti-cancer mechanism of compounds derived from Cryptomeria japonica, such as Ferruginol, is believed to involve the induction of apoptosis through a caspase-dependent pathway.

This compound / Ferruginol This compound / Ferruginol Bcl-2 Bcl-2 This compound / Ferruginol->Bcl-2 inhibits Bax Bax This compound / Ferruginol->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway for this compound.

The general workflow for the in vivo experiments described is illustrated below.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Inoculation Tumor Inoculation Cell Culture->Tumor Inoculation Animal Model Animal Model Animal Model->Tumor Inoculation Randomization Randomization Tumor Inoculation->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Tumor Measurement Tumor Measurement Treatment Group->Tumor Measurement Control Group->Tumor Measurement Data Collection Data Collection Tumor Measurement->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: General experimental workflow for in vivo anti-cancer studies.

Conclusion

While the direct in vivo anti-cancer effects of this compound remain to be elucidated, the available data on Ferruginol, a related compound from Cryptomeria japonica, provides a promising outlook. Ferruginol demonstrates significant tumor growth suppression in a non-small cell lung cancer xenograft model, with a mechanism rooted in the induction of apoptosis. In comparison, Cisplatin, a standard chemotherapeutic, also shows potent anti-tumor activity.

It is crucial to emphasize that this comparison is indirect due to the use of different cell lines in the respective studies. Future research should focus on direct in vivo evaluation of this compound to ascertain its therapeutic potential and to enable a more direct and robust comparison with existing cancer therapies. The insights from Ferruginol's activity suggest that this compound may hold promise as a novel anti-cancer agent, warranting further investigation.

References

Cryptomerin B and its Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptomerin B, a biflavonoid found in Cryptomeria japonica, belongs to a class of compounds known as hinokiflavone (B190357) methyl ethers. While direct research on this compound is limited, the therapeutic potential of its parent compound, hinokiflavone, has been investigated for various diseases. This guide provides a comparative analysis of the therapeutic potential of hinokiflavone, as a representative for this compound, against other natural compounds in the fields of oncology, inflammation, and neuroprotection.

Anti-Cancer Potential

Hinokiflavone has demonstrated anti-proliferative and anti-metastatic activities against various cancer cell lines.[1][2] Its mechanism of action is multifactorial, involving the modulation of key signaling pathways and enzymes involved in cancer progression.[1][3]

Comparative Analysis of Anti-Cancer Activity

Here, we compare the anti-cancer activity of hinokiflavone with pristimerin (B1678111), a potent anti-cancer triterpenoid.

CompoundCancer Cell LineIC50 (µM)Key Mechanism of ActionReference
Hinokiflavone Human nasopharyngeal carcinoma (HONE-1)15-40Inhibition of ERK1-2/p38/NFκB pathway, downregulation of MMP-2 and MMP-9, inhibition of SENP1.[1]
Human hepatocellular carcinomaNot specifiedRegulator of pre-mRNA splicing.
Pristimerin Human breast cancer (MCF-7, SKBR3)~1-5Inhibition of PI3K/AKT/mTOR pathway, induction of apoptosis and autophagy, downregulation of HER2.
Human prostate cancer (LNCaP, PC-3)~1-2.5Inhibition of telomerase activity, induction of ROS-mediated apoptosis.
Human colon cancerNot specifiedInduction of cell cycle arrest and apoptosis.
Signaling Pathway in Cancer: Hinokiflavone

The following diagram illustrates the proposed signaling pathway affected by hinokiflavone in cancer cells, leading to reduced proliferation and metastasis.

Hinokiflavone_Cancer_Pathway cluster_0 Signaling Cascade cluster_1 Metastasis Regulation cluster_2 Splicing Regulation Hinokiflavone Hinokiflavone ERK1_2 ERK1/2 Hinokiflavone->ERK1_2 inhibits p38 p38 Hinokiflavone->p38 inhibits SENP1 SENP1 Hinokiflavone->SENP1 inhibits Apoptosis Apoptosis Hinokiflavone->Apoptosis induces NFkB NF-κB ERK1_2->NFkB p38->NFkB MMP2 MMP-2 NFkB->MMP2 regulates MMP9 MMP-9 NFkB->MMP9 regulates Metastasis Metastasis MMP2->Metastasis MMP9->Metastasis Cell_Proliferation Cell Proliferation SENP1->Cell_Proliferation

Hinokiflavone's anti-cancer signaling pathway.
Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HONE-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Hinokiflavone) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Anti-Inflammatory Potential

Extracts from Cryptomeria japonica have shown significant anti-inflammatory activities. These effects are attributed to the inhibition of pro-inflammatory mediators. While specific data for this compound is not available, the anti-inflammatory properties of compounds from this plant are well-documented.

Comparative Analysis of Anti-Inflammatory Activity

This table compares the anti-inflammatory effects of Cryptomeria japonica extracts with Berberine (B55584), a well-known natural anti-inflammatory agent.

Compound/ExtractModelKey EffectsReference
Cryptomeria japonica Essential Oil LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production.
Cryptomeria japonica Wood Extract (CJH7-2) LPS-stimulated macrophagesInhibition of NO production and iNOS expression; upregulation of HO-1 expression; potent inhibition of COX-2 enzymatic activity (IC50=5 µg/mL).
Berberine Various inflammatory modelsInhibition of oxidative stress, mitochondrial dysfunction, and inflammatory responses; modulation of PI3K/Akt, NF-κB, and MAPK signaling pathways.
Experimental Workflow: Anti-Inflammatory Assay

The following diagram outlines a typical workflow for assessing the anti-inflammatory activity of a natural compound.

Anti_Inflammatory_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis Cell_Culture Culture RAW 264.7 Macrophages Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment Treat with Test Compound Stimulation->Treatment Measurement Measure NO, PGE2, Cytokines (TNF-α, IL-6) Treatment->Measurement IC50_Calc Calculate IC50 for Inhibition Measurement->IC50_Calc Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis

Workflow for in vitro anti-inflammatory screening.

Neuroprotective Potential

Several natural compounds have shown promise in protecting against neurodegenerative diseases by targeting oxidative stress, neuroinflammation, and apoptosis. While direct evidence for this compound is lacking, volatile oils from Cryptomeria japonica have demonstrated potential neuroprotective activities.

Comparative Analysis of Neuroprotective Effects

This section compares the neuroprotective potential of compounds from Cryptomeria japonica with Berberine, a well-studied neuroprotective alkaloid.

Compound/ExtractModelKey Neuroprotective EffectsReference
Cryptomeria japonica Volatile Oils Corticosterone-induced PC12 cellsIncreased cell viability and reduced lactate (B86563) dehydrogenase (LDH) release.
Berberine Various neurotoxicity and neurodegenerative modelsCrosses the blood-brain barrier; inhibits oxidative stress, mitochondrial dysfunction, and apoptosis; activates autophagy.
Alzheimer's, Parkinson's, and cerebral ischemia modelsModulates PI3K/Akt, NF-κB, and MAPK signaling pathways.
Signaling Pathway in Neuroprotection: Berberine

The following diagram illustrates the multifaceted neuroprotective mechanisms of Berberine.

Berberine_Neuroprotection_Pathway cluster_0 Cellular Stressors cluster_1 Protective Mechanisms Berberine Berberine Oxidative_Stress Oxidative Stress Berberine->Oxidative_Stress inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Berberine->Mitochondrial_Dysfunction inhibits Inflammation Neuroinflammation Berberine->Inflammation inhibits Autophagy Autophagy Berberine->Autophagy activates Anti_Apoptosis Anti-Apoptosis Berberine->Anti_Apoptosis promotes Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Mitochondrial_Dysfunction->Neuronal_Survival Inflammation->Neuronal_Survival Autophagy->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival

Berberine's neuroprotective mechanisms.
Experimental Protocol: Neuroprotection Assay in PC12 Cells

Objective: To assess the protective effect of a compound against neurotoxicity.

  • Cell Culture: Culture PC12 cells in a suitable medium.

  • Differentiation: Differentiate PC12 cells into neuron-like cells by treating with Nerve Growth Factor (NGF) for 5-7 days.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for 24 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., corticosterone (B1669441) or 6-hydroxydopamine) for another 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously.

  • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

  • Data Analysis: Compare the cell viability and LDH release in compound-treated groups with the neurotoxin-only control group to determine the neuroprotective effect.

Conclusion

While direct experimental data on this compound is scarce, the therapeutic activities of its parent compound, hinokiflavone, and other constituents of Cryptomeria japonica suggest a promising potential in oncology, anti-inflammatory, and neuroprotective applications. The comparative analysis with well-established natural compounds like pristimerin and berberine provides a benchmark for its potential efficacy. Further research is warranted to isolate and characterize the specific activities of this compound and to elucidate its precise mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Bioactivity of Biflavonoids: Cross-Validating Anti-Inflammatory and Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of Cryptomerin B is limited in publicly available literature. This guide provides a comparative analysis of two closely related and well-studied biflavonoids, Hinokiflavone and Amentoflavone , as surrogates to illustrate the cross-validation of bioactivity in different models. These compounds share a similar structural backbone and are co-constituents in Cryptomeria japonica. For comparison, the well-established clinical agents Dexamethasone (anti-inflammatory) and Doxorubicin (B1662922) (anti-cancer) are included as benchmarks.

Executive Summary

Biflavonoids are a class of plant-derived polyphenolic compounds that have garnered significant interest for their diverse pharmacological activities. This guide focuses on the comparative bioactivity of Hinokiflavone and Amentoflavone, specifically their anti-inflammatory and anti-cancer properties, validated across various in vitro and in vivo models. The data presented herein aims to provide a framework for researchers to assess the therapeutic potential of these and other related natural products.

Data Presentation: Comparative Bioactivity

Anti-Inflammatory Activity

The anti-inflammatory potential of Hinokiflavone and Amentoflavone is often evaluated by their ability to inhibit key inflammatory mediators, such as nitric oxide (NO) and prostaglandins, which are regulated by the NF-κB signaling pathway.

CompoundModel SystemAssayEndpointIC50 / ED50Reference
Amentoflavone Rat Carrageenan Paw EdemaIn vivoPaw Edema InhibitionED50 = 42 mg/kg[1]
Dexamethasone Rat Carrageenan Paw EdemaIn vivoPaw Edema InhibitionED50 ≈ 10 mg/kg[2]
Amentoflavone LPS-stimulated RAW 264.7 macrophagesIn vitroNO Production InhibitionIC50 ≈ 10-20 µM[3]
Dexamethasone LPS-stimulated RAW 264.7 macrophagesIn vitroNO Production InhibitionIC50 ≈ 34.6 µg/mL[4]
Anti-Cancer Activity

The cytotoxic effects of Hinokiflavone and Amentoflavone have been demonstrated in various cancer cell lines, with their efficacy often compared to standard chemotherapeutic agents like Doxorubicin.

CompoundCancer Cell LineAssayEndpointIC50Reference
Hinokiflavone Esophageal Squamous (KYSE150)MTT AssayCell Viability27.92 µM (24h)[5]
Hinokiflavone Esophageal Squamous (TE14)MTT AssayCell Viability26.21 µM (24h)[5]
Amentoflavone Breast Cancer (MCF-7)MTT AssayCell Viability150 µM[6]
Amentoflavone Esophageal Squamous (KYSE-150)MTT AssayCell Viability~100 µM[7][8]
Doxorubicin Breast Cancer (MCF-7)MTT AssayCell Viability0.69 - 8.3 µM[9]
Doxorubicin Breast Cancer (MDA-MB-231)MTT AssayCell Viability1.25 - 6.6 µM[9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, KYSE150)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (Hinokiflavone, Amentoflavone, Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO).[10]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-Inflammatory Assessment: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.

Materials:

  • HEK293T or RAW 264.7 cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • 24-well plates

  • Test compounds (Amentoflavone, Dexamethasone)

  • Stimulating agent (e.g., TNF-α or LPS)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells in a 24-well plate and incubate for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory_Genes Upregulates Amentoflavone Amentoflavone Amentoflavone->IKK Inhibits

Caption: Amentoflavone inhibits the NF-κB signaling pathway.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (e.g., Hinokiflavone) Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure End End Measure->End

Caption: Workflow for the MTT cytotoxicity assay.

In_Vivo_Anti_Inflammatory_Model Start Start Animal_Grouping Group Animals (e.g., Rats) Start->Animal_Grouping Administer_Compound Administer Test Compound (e.g., Amentoflavone) Animal_Grouping->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Edema Measure Paw Edema over time Inject_Carrageenan->Measure_Edema Data_Analysis Analyze Data (Inhibition %) Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-induced paw edema model workflow.

References

A Comparative Guide to the Bioactivity of Compounds from Cryptomeria japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomeria japonica, commonly known as the Japanese cedar, is a rich source of diverse bioactive secondary metabolites. While the initial topic of interest was a comparison of synthetic versus natural Cryptomerin B, a thorough review of the available scientific literature did not yield specific bioactivity data for a compound with this name. Therefore, this guide focuses on the experimentally determined biological activities of other well-characterized bioactive compounds isolated from Cryptomeria japonica. This guide will delve into the anti-cancer and anti-inflammatory properties of these natural compounds, providing available quantitative data, detailed experimental protocols, and visual diagrams of key experimental workflows and signaling pathways. The information presented here is based on studies of natural extracts and isolated compounds from Cryptomeria japonica.

Data Summary: Bioactivity of Compounds from Cryptomeria japonica

The following table summarizes the quantitative data from various studies on the anti-cancer and anti-inflammatory activities of compounds isolated from Cryptomeria japonica. It is important to note that direct comparative studies with synthetic versions of these compounds are limited in the reviewed literature.

Compound/ExtractAssayTarget/Cell LineResults
Anti-Cancer Activity
Hinokiflavone 7″-O-β-glucopyranoside & othersCytotoxicity AssayMOLM-13 leukemia cellsLow-to-moderate cytotoxic activity[1]
FerruginolAntibacterial AssayVarious bacteriaMIC values ranging from 6.3 to 12.5 µg/mL[2]
Isopimaric AcidAntibacterial AssayVarious bacteriaDemonstrated antibacterial properties[2]
Anti-Inflammatory Activity
Volatile Oils from C. japonica (VO-60)NO, TNF-α, IL-6 InhibitionLipopolysaccharide-induced RAW264.7 cells25.79% reduction in NO, 52.24% reduction in TNF-α, 27.10% reduction in IL-6 at 10 µg/mL[3]
Essential oil from resin-rich bark (CJRRB-EO)Albumin Denaturation Method-70% anti-inflammatory activity at 2.21 µg/mL[4]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13)

  • Complete cell culture medium

  • Compound to be tested (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Anti-Inflammatory Assay: Inhibition of NO, TNF-α, and IL-6 Production

This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of a test compound on the production of these mediators is a measure of its anti-inflammatory activity.

Materials:

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Compound to be tested

  • Griess reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound. Include a control group with cells treated with LPS only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Measurement of Inflammatory Mediators:

    • NO: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

    • TNF-α and IL-6: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each treatment group compared to the LPS-only control.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate_24_72h Incubate (24-72h) add_compound->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_2_4h Incubate (2-4h) add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

NFkB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by Bioactive Compounds LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_p p-IκB IkB_NFkB->IkB_p IkB_p->NFkB releases Degradation Degradation IkB_p->Degradation DNA DNA NFkB_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Gene_Expression induces Inhibitor C. japonica Compounds Inhibitor->IKK Inhibitor->NFkB_nuc inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by bioactive compounds.

References

Unveiling the Specificity of Cryptomerin B: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 2, 2025 – In the intricate world of drug discovery, understanding the precise molecular interactions of a potential therapeutic agent is paramount. Cryptomerin B, a biflavonoid compound isolated from Cryptomeria japonica, has demonstrated promising anti-inflammatory and cytotoxic activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target specificity of this compound, with a focus on its putative interactions with the key signaling proteins Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). This document outlines detailed experimental protocols, presents comparative data with established inhibitors, and utilizes visualizations to clarify complex biological pathways and experimental workflows.

Introduction to this compound and its Putative Targets

This compound's therapeutic potential is linked to its ability to modulate inflammatory and cell survival pathways. Extensive research on flavonoids and related polyphenols suggests that NF-κB and STAT3 are primary targets for such compounds. Both NF-κB and STAT3 are transcription factors that play crucial roles in immunity, inflammation, cell proliferation, and apoptosis. Their aberrant activation is a hallmark of many cancers and inflammatory diseases, making them attractive targets for therapeutic intervention. This guide will explore the methodologies required to confirm the direct binding and inhibitory activity of this compound against these two pivotal proteins.

Comparative Analysis of this compound and Alternative Inhibitors

To provide a clear benchmark for evaluating the efficacy and specificity of this compound, this guide includes a comparative analysis with well-characterized inhibitors of the NF-κB and STAT3 pathways.

Table 1: Comparison of Inhibitory Activity against NF-κB
CompoundTypeMechanism of ActionIC50 (NF-κB Inhibition)Reference
This compound BiflavonoidPutative inhibitor of IKK and/or NF-κB DNA bindingData not yet available-
TPCA-1 Small MoleculeSelective inhibitor of IκB kinase β (IKK-β)[1]17.9 nM (cell-free assay)[1][1]
IMD-0354 Small MoleculeIKKβ inhibitor[2]~250 nM (in cells)[2]
Bortezomib Proteasome InhibitorInhibits proteasomal degradation of IκBα<10 nM (in cells)
Table 2: Comparison of Inhibitory Activity against STAT3
CompoundTypeMechanism of ActionIC50 / KD (STAT3 Inhibition)Reference
This compound BiflavonoidPutative inhibitor of STAT3 phosphorylation or dimerizationData not yet available-
Stattic Small MoleculeInhibits STAT3 dimerization by targeting the SH2 domain5.1 µM (in vitro)
S3I-201 Small MoleculeInhibits STAT3 DNA-binding activity86 µM (in vitro)
Napabucasin (BBI608) Small MoleculeInhibits STAT3-mediated transcription~1 µM (in cells)

Experimental Protocols for Target Validation

Validating the direct interaction and inhibitory effect of this compound on NF-κB and STAT3 requires a multi-faceted approach, employing both biochemical and cell-based assays.

I. Validating NF-κB Inhibition

1. NF-κB Reporter Gene Assay

  • Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in reporter gene expression.

  • Protocol:

    • Seed HEK293 cells stably expressing an NF-κB reporter construct in a 96-well plate.

    • Treat the cells with varying concentrations of this compound or a control inhibitor (e.g., TPCA-1) for 1 hour.

    • Induce NF-κB activation by adding TNFα (10 ng/mL) and incubate for 6-8 hours.

    • Measure reporter gene activity using a luminometer or a suitable plate reader.

    • Calculate the IC50 value for inhibition of NF-κB transcriptional activity.

2. Electrophoretic Mobility Shift Assay (EMSA)

  • Principle: EMSA is used to detect protein-DNA interactions. It can determine if this compound directly prevents the binding of the NF-κB p65 subunit to its consensus DNA sequence.

  • Protocol:

    • Prepare nuclear extracts from cells stimulated with an NF-κB activator (e.g., TNFα).

    • Incubate the nuclear extracts with a biotin- or radio-labeled DNA probe containing the NF-κB consensus binding site in the presence of varying concentrations of this compound.

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by chemiluminescence or autoradiography. A decrease in the intensity of the shifted band indicates inhibition of DNA binding.

3. IκBα Phosphorylation Assay

  • Principle: This assay determines if this compound inhibits the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway.

  • Protocol:

    • Treat cells with this compound for a specified time, followed by stimulation with TNFα.

    • Lyse the cells and perform Western blotting using an antibody specific for phosphorylated IκBα (p-IκBα).

    • A reduction in the p-IκBα signal indicates inhibition of the upstream IKK complex.

II. Validating STAT3 Inhibition

1. Fluorescence Polarization (FP) Assay

  • Principle: This in vitro assay measures the direct binding of a small molecule to a protein. It can be used to confirm if this compound directly interacts with the SH2 domain of STAT3, preventing its dimerization.

  • Protocol:

    • A fluorescently labeled phosphopeptide that binds to the STAT3 SH2 domain is used.

    • In a 384-well plate, mix recombinant STAT3 protein with the fluorescent peptide.

    • Add varying concentrations of this compound or a known STAT3 inhibitor (e.g., Stattic).

    • Measure the fluorescence polarization. A decrease in polarization indicates that this compound is displacing the fluorescent peptide, thus binding to the STAT3 SH2 domain.

2. Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is a powerful method to verify target engagement in a cellular context. The binding of a ligand (this compound) to its target protein (STAT3) stabilizes the protein, leading to an increase in its melting temperature.

  • Protocol:

    • Treat intact cells with this compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

    • Analyze the amount of soluble STAT3 at each temperature by Western blotting.

    • A shift to a higher melting temperature in the presence of this compound confirms direct binding to STAT3 in the cell.

3. STAT3 Phosphorylation and Nuclear Translocation Assay

  • Principle: This cell-based assay assesses the ability of this compound to inhibit the activation and nuclear translocation of STAT3.

  • Protocol:

    • Treat cells with this compound followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6).

    • For phosphorylation analysis, perform Western blotting on cell lysates using an antibody against phosphorylated STAT3 (p-STAT3).

    • For translocation analysis, perform immunofluorescence staining of p-STAT3 and visualize its subcellular localization using microscopy. A decrease in nuclear p-STAT3 staining indicates inhibition.

Visualizing the Pathways and Workflows

To further clarify the experimental designs and biological context, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Validating this compound Target Specificity cluster_NFkB NF-kB Pathway cluster_STAT3 STAT3 Pathway Reporter NF-kB Reporter Assay EMSA EMSA pIkBa p-IkBa Western Blot FP Fluorescence Polarization CETSA CETSA pSTAT3 p-STAT3 Western & IF CryptomerinB This compound CryptomerinB->Reporter Inhibits Transcriptional Activity? CryptomerinB->EMSA Blocks DNA Binding? CryptomerinB->pIkBa Reduces Phosphorylation? CryptomerinB->FP Direct Binding to SH2 Domain? CryptomerinB->CETSA Stabilizes STAT3 in Cells? CryptomerinB->pSTAT3 Inhibits Activation & Translocation?

Caption: Workflow for validating this compound's effects on NF-κB and STAT3 pathways.

G Canonical NF-kB Signaling Pathway and Points of Inhibition cluster_pathway cluster_inhibitors TNFa TNFa TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IkBa IKK->IkBa phosphorylates NFkB NF-kB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Expression Nucleus->Gene CryptomerinB This compound CryptomerinB->IKK inhibits? CryptomerinB->NFkB inhibits DNA binding? TPCA1 TPCA-1 TPCA1->IKK inhibits Bortezomib Bortezomib Bortezomib->IkBa prevents degradation

Caption: Inhibition points of this compound and alternatives in the NF-κB pathway.

G STAT3 Signaling Pathway and Points of Inhibition cluster_pathway cluster_inhibitors IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates Gene Gene Expression Nucleus->Gene CryptomerinB This compound CryptomerinB->STAT3 inhibits phosphorylation/dimerization? Stattic Stattic Stattic->pSTAT3 inhibits dimerization S3I201 S3I-201 S3I201->Nucleus inhibits DNA binding

Caption: Inhibition points of this compound and alternatives in the STAT3 pathway.

Conclusion

Validating the target specificity of a compound like this compound is a critical step in its development as a potential therapeutic agent. By systematically applying the biochemical and cell-based assays outlined in this guide, researchers can elucidate the precise mechanism of action of this compound. The comparative data and visual aids provided herein are intended to facilitate a rigorous and objective assessment of its performance against established inhibitors of the NF-κB and STAT3 pathways, ultimately accelerating its journey from a promising natural product to a well-characterized drug candidate.

References

Assessing the Selectivity of Cryptomerin B for Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of Cryptomerin B, a biflavonoid found in Cryptomeria japonica, and its potential as a cancer-selective agent. Due to the limited availability of comprehensive studies specifically focused on this compound's selectivity, this guide draws upon the broader context of related biflavonoids and compounds isolated from Cryptomeria japonica to infer potential mechanisms and highlight critical areas for future research.

Executive Summary

This compound, a naturally occurring biflavonoid, has been identified in Cryptomeria japonica. While the broader class of biflavonoids has demonstrated promising anticancer activities, specific and detailed data on the selective cytotoxicity of this compound against a comprehensive panel of cancer and normal cell lines remains scarce in publicly accessible scientific literature. This guide synthesizes the available information on related compounds to provide a potential framework for evaluating this compound and underscores the necessity for direct experimental investigation.

Comparative Cytotoxicity Data

A thorough review of existing literature did not yield specific IC50 values for this compound against a panel of cancer cell lines and normal, non-cancerous cell lines. To provide a comparative context, the following table summarizes the cytotoxic activities of other compounds isolated from Cryptomeria japonica and related biflavonoids. This data highlights the general anticancer potential within this class of compounds but does not directly reflect the performance of this compound.

Table 1: Cytotoxicity of Compounds from Cryptomeria japonica and Related Biflavonoids

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
This compound Data Not Available-Data Not Available---
IsocryptomerinVarious Human Cancer Cell LinesSignificantly CytotoxicData Not Available--[1]
AmentoflavoneA549 (Lung Carcinoma)32.03Data Not Available--[2]
HinokiflavoneKB (Oral Epidermoid Carcinoma)Not SpecifiedData Not Available--

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. An SI value greater than 1 suggests a degree of selectivity for cancer cells. The absence of data for this compound underscores a significant knowledge gap.

Experimental Protocols

To rigorously assess the selectivity of this compound, standardized experimental protocols are essential. The following methodologies are recommended for future studies to generate the necessary comparative data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer and normal cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assays

To determine if this compound induces programmed cell death, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated, studies on other biflavonoids suggest potential mechanisms of action that warrant investigation. Biflavonoids have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[3][4].

A potential mechanism for this compound could involve the induction of the intrinsic apoptosis pathway, as depicted in the following diagram.

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Activates Bcl2 Bcl2 This compound->Bcl2 Inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release Bcl2->Bax Inhibits Apaf1 Apaf1 ProCaspase9 ProCaspase9 Apaf1->ProCaspase9 Recruits Apoptosome Apoptosome ProCaspase9->Apoptosome Forms Caspase9 Caspase9 Apoptosome->Caspase9 Activates ProCaspase3 ProCaspase3 Caspase9->ProCaspase3 Cleaves Caspase3 Caspase3 ProCaspase3->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP CleavedPARP PARP->CleavedPARP CleavedPARP->Apoptosis Cytochrome_c->Apaf1 Binds

Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Workflow

To systematically assess the selectivity of this compound, the following experimental workflow is proposed.

G cluster_workflow Experimental Workflow for Assessing this compound Selectivity start Obtain Pure this compound cell_culture Culture Cancer and Normal Cell Lines start->cell_culture treatment Treat Cells with a Range of this compound Concentrations cell_culture->treatment viability_assay Perform MTT Assay to Determine IC50 Values treatment->viability_assay apoptosis_assay Conduct Annexin V/PI Staining and Flow Cytometry treatment->apoptosis_assay data_analysis Calculate Selectivity Index and Analyze Apoptosis Data viability_assay->data_analysis pathway_analysis Investigate Signaling Pathways (e.g., Western Blot for Caspases, Bcl-2 family) apoptosis_assay->pathway_analysis pathway_analysis->data_analysis conclusion Draw Conclusions on Selectivity and Mechanism data_analysis->conclusion

Caption: Proposed workflow for evaluating this compound's selectivity.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to definitively assess the selectivity of this compound for cancer cells over normal cells. While related biflavonoids from Cryptomeria japonica have shown cytotoxic activity against cancer cells, direct experimental evidence for this compound is lacking.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of pure this compound against a diverse panel of human cancer cell lines and a corresponding set of normal, non-cancerous cell lines from various tissues.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in both cancer and normal cells to understand the basis of any observed selectivity.

  • In Vivo Studies: If promising in vitro selectivity is established, progressing to animal models to evaluate the efficacy and safety of this compound as a potential anticancer agent.

By systematically addressing these research gaps, the therapeutic potential of this compound can be rigorously evaluated, providing valuable insights for the drug development community.

References

Lack of Evidence Precludes Comparative Analysis of Cryptomerin B as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of evidence to support the classification of Cryptomerin B as a direct kinase inhibitor. Consequently, a comparative analysis of this compound with other kinase inhibitors, as requested, cannot be conducted due to the absence of fundamental data, including its specific kinase targets, inhibitory concentrations (IC50 values), and detailed experimental protocols.

This compound is a biflavonoid found in certain plants, including Selaginella tamariscina and Cryptomeria japonica. While various extracts from these plants have demonstrated biological activities such as anti-inflammatory and anticancer effects, the specific molecular mechanisms of action for many of their individual components, including this compound, are not well-defined.

Crucially, a study investigating the inhibitory effects of compounds isolated from Selaginella tamariscina on phospholipase C gamma 1 (PLCγ1) and protein kinase C (PKC) explicitly found that this compound did not exhibit inhibitory activity against these enzymes at the concentrations tested.[1] This finding directly contradicts the premise that this compound is a kinase inhibitor, at least concerning the well-studied PKC.

While some computational, or in silico, network pharmacology studies have suggested that this compound may influence signaling pathways that involve kinases such as AKT1, EGFR, VEGFA, and GSK3B, these are predictive models and do not constitute experimental validation of direct kinase inhibition.[2] Such studies can suggest potential areas for future research but do not provide the concrete data necessary for a rigorous comparative analysis.

Other research has explored this compound in different contexts, such as its potential inhibition of non-kinase enzymes like the SARS-CoV-2 papain-like protease, or its cytotoxic effects against certain cancer cell lines.[3][4] However, these studies do not provide evidence of direct engagement with and inhibition of protein kinases.

For a comparative guide on a kinase inhibitor to be scientifically valid and useful to researchers, it must be based on empirical data that includes:

  • Target Identification: The specific kinase or kinases that the compound inhibits.

  • Quantitative Potency: Measurements such as IC50 or Ki values that quantify the concentration of the inhibitor required to block 50% of the kinase's activity.

  • Selectivity Profile: Data on the inhibitor's activity against a panel of other kinases to determine its specificity.

  • Mechanism of Action: Details on how the inhibitor binds to the kinase (e.g., ATP-competitive, allosteric).

  • Cellular Activity: Evidence that the inhibitor affects the kinase and its downstream signaling pathways in cellular models.

  • Experimental Protocols: Detailed methods for the assays used to generate the above data.

As none of this information is currently available in the peer-reviewed scientific literature for this compound, any attempt to create a comparison guide would be speculative and lack the required scientific rigor.

Therefore, until further research is conducted to specifically investigate and identify any potential kinase inhibitory activity of this compound, a comparative analysis with established kinase inhibitors remains unfeasible.

References

Safety Operating Guide

Proper Disposal of Cryptomerin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cryptomerin B, a biflavonoid naturally occurring in plants like Cryptomeria japonica, requires careful handling and disposal to ensure laboratory safety and environmental protection. As with any chemical, the primary principle is to manage waste in a way that minimizes risk to personnel and the environment.

Inferred Safety and Hazard Profile of this compound

Based on the toxicological data of similar biflavonoids, this compound is not expected to be acutely toxic. However, some biflavonoids have been shown to have potential for hepatic and renal toxicity in high doses[1][2]. Therefore, it is prudent to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

For your convenience, the following table summarizes the likely properties of this compound, inferred from general data on biflavonoids.

PropertyInferred Value/CharacteristicSource/Rationale
Physical State SolidBased on the common state of isolated natural products.
Solubility Likely soluble in organic solvents (e.g., DMSO, ethanol) and sparingly soluble in water.General characteristic of flavonoids and biflavonoids.
Toxicity Expected to have low acute toxicity. Some biflavonoids have shown potential for cytotoxicity and organ toxicity at higher concentrations[1][2].In vitro and in vivo studies on various biflavonoids[1][2][3][4].
Environmental Hazard Data not available, but should be considered a potential environmental contaminant.Prudent practice for all synthetic and natural organic compounds.

Step-by-Step Disposal Procedures

The recommended disposal route for this compound, in the absence of a specific SDS, is to treat it as a chemical waste and dispose of it through your institution's hazardous waste management program.[5][6][7]

Disposal of Solid this compound
  • Collection:

    • Collect waste this compound powder in a dedicated, clearly labeled waste container.

    • The container should be made of a material compatible with organic solids and have a secure lid to prevent spillage.

  • Labeling:

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

    • The SAA should be away from general traffic and incompatible materials.

  • Disposal Request:

    • Once the container is full or you are ready to dispose of it, follow your institution's procedures to request a pickup from the EHS department or their designated waste disposal contractor.

Disposal of this compound in Solution
  • Segregation:

    • Collect solutions containing this compound in a dedicated liquid waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department. Chlorinated and non-chlorinated solvent waste should always be kept separate.[8]

  • Container:

    • Use a compatible, leak-proof container with a secure screw-top cap.

    • Leave at least one inch of headspace to allow for expansion.[6]

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical constituents, including the solvent and this compound, with their approximate percentages.[6][9]

    • Indicate any associated hazards of the solvent (e.g., flammable, toxic).

  • Storage:

    • Store the liquid waste container in a designated SAA, preferably in secondary containment to catch any potential leaks.

  • Disposal Request:

    • Arrange for pickup by your institution's hazardous waste management service.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [7][10] While some non-hazardous organic materials can be disposed of in regular trash, this requires a definitive non-hazardous classification which is not available for this compound.[11][12]

Experimental Protocols for Waste Management

In the context of disposal, the key "experimental protocol" is the adherence to your institution's established waste management procedures. This typically involves the following steps:

  • Waste Characterization: Identifying the chemical and its potential hazards.

  • Segregation: Keeping different types of chemical waste separate.

  • Containment: Using appropriate and properly sealed containers.

  • Labeling: Clearly and accurately identifying the contents of the waste container.

  • Storage: Accumulating waste in a designated and safe location.

  • Disposal: Arranging for collection by a licensed hazardous waste disposal company.

Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for determining the proper disposal route for a research chemical like this compound, for which a specific SDS is not immediately available.

DisposalDecisionTree start Start: Need to dispose of This compound waste sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check sds_yes Follow disposal instructions in the SDS. sds_check->sds_yes Yes sds_no No specific SDS found. Treat as a chemical with unknown hazards. sds_check->sds_no No consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance. sds_no->consult_ehs waste_type Determine the form of the waste: Solid or Liquid Solution? consult_ehs->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container. Segregate by solvent type. liquid_waste->collect_liquid label_waste Label container with: 'Hazardous Waste' Full Chemical Name(s) & % Date collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated Satellite Accumulation Area (SAA). label_waste->store_waste request_pickup Arrange for pickup by institutional hazardous waste service. store_waste->request_pickup

References

Personal protective equipment for handling Cryptomerin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of Cryptomerin B in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a cautious approach based on the known biological activities of related compounds and general best practices for handling potentially bioactive natural products.

Hazard Assessment and Quantitative Data

The following table summarizes the current status of quantitative safety data for this compound. Researchers are advised to perform a thorough risk assessment before beginning any experimental work.

Data PointValueSource and Remarks
LD50 (Oral, Rat) Data not availableNo specific toxicological studies for this compound were identified.
LD50 (Dermal, Rabbit) Data not availableNo specific toxicological studies for this compound were identified.
LC50 (Inhalation) Data not availableNo specific toxicological studies for this compound were identified.
Permissible Exposure Limit (PEL) Not establishedNo occupational exposure limits have been set by regulatory agencies.
Threshold Limit Value (TLV) Not establishedNo occupational exposure limits have been set by regulatory agencies.
Known Health Effects Causes skin irritation. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.Based on general safety data for similar chemical compounds.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to minimize exposure. The following PPE should be worn at all times when handling this compound:

  • Body Protection: A full-length laboratory coat, buttoned completely.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before each use and changed immediately if contaminated, punctured, or torn.

  • Eye Protection: Safety glasses with side shields or safety goggles are mandatory to protect against splashes and airborne particles.

  • Respiratory Protection: For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), a dust respirator or working within a certified chemical fume hood is required.

Operational Plan: Step-by-Step Guidance

This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, handle it within a chemical fume hood and follow spill cleanup procedures.

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazard warnings.

  • Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents. Flavonoids can be sensitive to light and temperature, so storage in a freezer is recommended for long-term stability.

3.2. Handling and Use

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust.

  • Weighing: When weighing the compound, use a balance inside a chemical fume hood or a vented balance safety enclosure.

  • Solution Preparation: To minimize dust exposure, prepare solutions by adding the solvent to the container with the pre-weighed this compound. Avoid shaking the dry powder.

  • Avoid Contamination: Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.

3.3. Spill and Exposure Procedures

  • Minor Spills:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

    • Wipe the area with a suitable cleaning agent and dispose of the waste in a sealed container.

    • For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Alert the laboratory supervisor and safety officer immediately.

    • Follow the institution's emergency procedures for hazardous material spills.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

3.4. Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including gloves, paper towels, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through the institution's designated chemical waste disposal program. Do not dispose of this compound down the drain or in the regular trash.

Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve from Storage Retrieve from Storage Prepare Work Area->Retrieve from Storage Weighing (in Fume Hood) Weighing (in Fume Hood) Retrieve from Storage->Weighing (in Fume Hood) Experimentation Experimentation Weighing (in Fume Hood)->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling this compound.

This comprehensive guide is intended to promote a culture of safety and responsibility when handling this compound. Researchers are strongly encouraged to seek additional information as it becomes available and to always adhere to their institution's specific safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cryptomerin B
Reactant of Route 2
Reactant of Route 2
Cryptomerin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.